molecular formula C9H14N2O2 B13303306 5-Amino-6-(tert-butoxy)pyridin-2-OL

5-Amino-6-(tert-butoxy)pyridin-2-OL

Cat. No.: B13303306
M. Wt: 182.22 g/mol
InChI Key: ZOWJDDVBFAPKTN-UHFFFAOYSA-N
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Description

5-Amino-6-(tert-butoxy)pyridin-2-OL, with the CAS number 1094858-73-7, is a chemical compound with the molecular formula C9H14N2O2 and a molecular weight of 182.22 g/mol . This pyridinol derivative is characterized by a tert-butoxy group and an amino group on its pyridine ring, a structure that classifies it as a potential intermediate in organic synthesis and pharmaceutical research. Compounds with similar aminopyridine scaffolds are frequently explored in medicinal chemistry for their diverse biological activities and are utilized as key building blocks in the development of more complex molecules . As a supplier, we provide this chemical for research purposes exclusively. Researchers are interested in this compound for its potential application in developing novel therapeutic agents and as a reagent in synthetic chemistry pathways. This product is strictly for laboratory research use. It is not intended for diagnostic, therapeutic, or personal use. Please refer to the product's Safety Data Sheet (SDS) for safe handling and storage information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

5-amino-6-[(2-methylpropan-2-yl)oxy]-1H-pyridin-2-one

InChI

InChI=1S/C9H14N2O2/c1-9(2,3)13-8-6(10)4-5-7(12)11-8/h4-5H,10H2,1-3H3,(H,11,12)

InChI Key

ZOWJDDVBFAPKTN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=C(C=CC(=O)N1)N

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to 5-Amino-6-(tert-butoxy)pyridin-2-OL: A Versatile Intermediate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of contemporary drug discovery and development, the strategic design and synthesis of novel heterocyclic scaffolds are of paramount importance. Among these, the aminopyridinone core represents a "privileged structure," consistently appearing in a wide array of biologically active molecules.[1] This guide provides a detailed technical overview of 5-Amino-6-(tert-butoxy)pyridin-2-OL , a functionalized aminopyridinone derivative poised for significant applications in medicinal chemistry. Its unique arrangement of an amino group, a hydroxyl group (existing in tautomeric equilibrium with the pyridone form), and a sterically bulky tert-butoxy group makes it a valuable intermediate for creating complex molecular architectures.[2][][4][5]

This document will delve into the known physicochemical properties of this compound, propose a representative synthetic strategy based on established chemical literature for analogous structures, explore its potential applications as a key building block, and provide essential safety and handling information. The insights herein are tailored for researchers, scientists, and drug development professionals seeking to leverage this and similar scaffolds in their synthetic programs.

Physicochemical Properties and Identifiers

Precise identification and understanding of a compound's physical properties are the foundation of any successful research endeavor. 5-Amino-6-(tert-butoxy)pyridin-2-OL is identified by the CAS Number 1094858-73-7 .[6] A summary of its key properties is presented in the table below.

PropertyValueSource
CAS Number 1094858-73-7[6]
Molecular Formula C₉H₁₄N₂O₂BLDpharm[7]
Molecular Weight 182.22 g/mol BLDpharm[7]
SMILES Code OC1=NC(OC(C)(C)C)=C(N)C=C1BLDpharm[7]
Physical Form Expected to be a solid at room temperatureInferred from related aminopyridinols[8]
Solubility Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols.Inferred from related structures

Note: Detailed experimental data such as melting point, boiling point, and comprehensive spectroscopic analyses are not widely published and are typically available from commercial suppliers upon request.[6]

Synthetic Strategy: A Representative Protocol

Conceptual Synthetic Workflow

The proposed synthesis involves the construction of a substituted pyridine ring, followed by functional group manipulations to install the required amino and tert-butoxy groups.

G A Starting Material (e.g., Substituted Pyridine) B Step 1: Nitration (Electrophilic Aromatic Substitution) A->B HNO₃ / H₂SO₄ C Step 2: Nucleophilic Substitution (Introduction of tert-Butoxy Group) B->C 1. Base (e.g., NaH) 2. Di-tert-butyl dicarbonate or t-BuOH D Step 3: Reduction of Nitro Group (e.g., Catalytic Hydrogenation) C->D H₂, Pd/C or SnCl₂ E Final Product 5-Amino-6-(tert-butoxy)pyridin-2-OL D->E Workup & Purification

Caption: Conceptual workflow for the synthesis of 5-Amino-6-(tert-butoxy)pyridin-2-OL.

Step-by-Step Experimental Protocol (Representative)

This protocol is adapted from general procedures for the synthesis of substituted aminopyridinols.[8][9]

Step 1: Nitration of a 6-Substituted Pyridin-2-ol

  • To a stirred solution of a suitable starting material, such as 6-chloropyridin-2-ol, in concentrated sulfuric acid, cool the mixture to 0-5 °C using an ice bath.

  • Slowly add a nitrating mixture (a solution of concentrated nitric acid in sulfuric acid) dropwise, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., NaOH solution) to precipitate the nitrated product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield the nitro-pyridin-2-ol intermediate.

Step 2: Introduction of the tert-Butoxy Group

  • In an anhydrous solvent such as N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF), suspend the nitrated pyridin-2-ol intermediate.

  • Add a strong base, such as sodium hydride (NaH), portion-wise at 0 °C to deprotonate the hydroxyl group.

  • After gas evolution ceases, add a source for the tert-butoxy group, such as di-tert-butyl dicarbonate.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction carefully with water and extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography.

Step 3: Reduction of the Nitro Group to an Amine

  • Dissolve the nitro-tert-butoxy-pyridin-2-ol intermediate in a suitable solvent such as ethanol or methanol.

  • Add a catalyst, typically 10% Palladium on Carbon (Pd/C).

  • Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.

  • Concentrate the filtrate under reduced pressure to yield the final product, 5-Amino-6-(tert-butoxy)pyridin-2-OL. Further purification can be achieved by recrystallization or column chromatography if necessary.

Applications in Drug Discovery

The 2-aminopyridine and pyridinone scaffolds are integral to the development of a wide range of therapeutic agents, particularly kinase inhibitors.[10][11] The structural features of 5-Amino-6-(tert-butoxy)pyridin-2-OL make it an attractive intermediate for the synthesis of targeted therapies.

Role as a Pharmaceutical Intermediate

This compound serves as a versatile building block, offering multiple points for chemical modification. The primary amino group can be readily functionalized through acylation, alkylation, or used in cyclization reactions to build more complex heterocyclic systems.[12] The pyridin-2-ol moiety can also participate in various coupling reactions.

Potential in Kinase Inhibitor Synthesis

Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Many potent kinase inhibitors utilize a heterocyclic core that forms key hydrogen bonds with the kinase hinge region.[11][13] The 2-aminopyridine motif is particularly effective in this role.

G cluster_0 Kinase ATP Binding Pocket cluster_1 hinge Hinge Region (Backbone NH groups) pocket Allosteric / Hydrophobic Pocket inhibitor Aminopyridinone Inhibitor inhibitor->hinge Key Hydrogen Bonds (Donor-Acceptor) inhibitor->pocket Side Chain Interactions (e.g., tert-butoxy group)

Caption: Interaction of an aminopyridinone-based inhibitor with a kinase active site.

The structure of 5-Amino-6-(tert-butoxy)pyridin-2-OL is pre-disposed for this application:

  • The 2-aminopyridine core can act as a hydrogen bond donor and acceptor to anchor the molecule in the ATP binding site.

  • The tert-butoxy group provides a bulky, lipophilic moiety that can be directed into hydrophobic pockets within the kinase, potentially enhancing potency and selectivity.

  • The amino group at the 5-position serves as a convenient attachment point for side chains designed to target other regions of the enzyme or to modulate the physicochemical properties of the final compound, such as solubility and metabolic stability.[14]

Spectroscopic and Analytical Characterization

While a full, published dataset is not available, the expected spectroscopic signatures can be predicted based on the analysis of similar compounds.[7][15][16][17]

TechniqueExpected Observations
¹H NMR - A singlet for the nine equivalent protons of the tert-butyl group (~1.3-1.5 ppm).- Two distinct aromatic proton signals for the pyridine ring.- A broad singlet for the amino (NH₂) protons.- A broad singlet for the hydroxyl (OH) proton of the pyridinol tautomer.
¹³C NMR - Signals for the quaternary and methyl carbons of the tert-butyl group.- Four distinct signals for the carbons of the pyridine ring, with chemical shifts influenced by the amino, hydroxyl/oxo, and alkoxy substituents.- Expected downfield shifts for carbons attached to oxygen and nitrogen.
Mass Spec (MS) - A prominent molecular ion peak [M+H]⁺ corresponding to the compound's molecular weight (expected m/z ≈ 183.11).[18][19][20][21]
Infrared (IR) - N-H stretching vibrations for the amino group (~3300-3500 cm⁻¹).- O-H stretching for the hydroxyl group.- C=O stretching for the pyridone tautomer (~1650 cm⁻¹).- C-O stretching for the ether linkage.

Safety and Handling

A specific Safety Data Sheet (SDS) for 5-Amino-6-(tert-butoxy)pyridin-2-OL is not publicly available. However, based on the known hazards of related aminopyridine compounds, the following precautions should be taken:[22][23][24]

  • Hazard Statements (Anticipated): Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[22]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.

    • Respiratory Protection: Use in a well-ventilated fume hood. If dusts are generated, a NIOSH-approved respirator may be necessary.

  • Handling: Avoid generating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.

Conclusion

5-Amino-6-(tert-butoxy)pyridin-2-OL (CAS: 1094858-73-7) is a strategically designed chemical intermediate with significant potential in the field of medicinal chemistry. Its combination of a proven kinase-binding scaffold (the aminopyridinone core) with versatile functional groups for further elaboration makes it a valuable tool for the synthesis of novel, targeted therapeutics. While detailed public data on this specific molecule is limited, this guide provides a comprehensive overview based on established chemical principles and data from analogous structures, offering a solid foundation for its incorporation into advanced drug discovery programs.

References

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  • Singh, S., et al. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. National Institutes of Health, 2022. [Link]

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  • Song, M., et al. Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 2022.
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  • Golding, B. T., et al. Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. ACS Publications, 2024. [Link]

  • Barlaam, B., et al. Discovery of 1-(4-(5-(5-amino-6-(5-tert-butyl-1,3,4-oxadiazol-2-yl)pyrazin-2-yl)-1-ethyl-1,2,4-triazol-3-yl)piperidin-1-yl)-3-hydroxypropan-1-one (AZD8835): A potent and selective inhibitor of PI3Kα and PI3Kδ for the treatment of cancers. ResearchGate, 2015. [Link]

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An In-depth Technical Guide to the Physicochemical Properties of 5-Amino-6-(tert-butoxy)pyridin-2-OL

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the characterization of the physicochemical properties of 5-Amino-6-(tert-butoxy)pyridin-2-OL, a key intermediate in pharmaceutical synthesis. Recognizing the critical role of these properties in drug development, this document outlines detailed experimental protocols and the scientific rationale behind them. It is intended for researchers, scientists, and drug development professionals to establish a robust understanding of this compound's behavior, ensuring its effective and safe application. This guide will delve into the determination of solubility, lipophilicity (LogP), acidity (pKa), and stability, providing a self-validating system of protocols for generating reliable and reproducible data.

Introduction: The Significance of 5-Amino-6-(tert-butoxy)pyridin-2-OL

5-Amino-6-(tert-butoxy)pyridin-2-OL is a substituted aminopyridine derivative. Aminopyridine structures are foundational in medicinal chemistry, appearing in a wide array of biologically active compounds.[1][2] The specific substitutions of an amino group, a tert-butoxy group, and a hydroxyl group on the pyridine ring suggest a molecule with nuanced properties that can significantly influence its synthetic utility and the characteristics of any subsequent active pharmaceutical ingredients (APIs). A thorough understanding of its physicochemical properties is not merely an academic exercise but a prerequisite for efficient process development, formulation design, and regulatory compliance.[3][4]

Table 1: Compound Identification

PropertyValueSource
IUPAC Name5-Amino-6-(tert-butoxy)pyridin-2-olInferred
CAS Number1094858-73-7[5]
Molecular FormulaC9H14N2O2[5]
Molecular Weight182.22 g/mol [5]
SMILES CodeOC1=NC(OC(C)(C)C)=C(N)C=C1[5]

Aqueous Solubility: A Cornerstone of Developability

Aqueous solubility is a critical determinant of a drug candidate's bioavailability. For an intermediate like 5-Amino-6-(tert-butoxy)pyridin-2-OL, its solubility in various aqueous and organic media dictates reaction conditions, purification strategies, and ease of handling.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility due to its directness and reliability.[6]

Methodology:

  • Preparation of Saturated Solution: An excess amount of 5-Amino-6-(tert-butoxy)pyridin-2-OL is added to a known volume of the desired solvent (e.g., purified water, pH-adjusted buffers) in a sealed glass vial.

  • Equilibration: The vials are agitated in a temperature-controlled shaker bath (e.g., 25°C and 37°C to simulate room and physiological temperatures) for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached.[6]

  • Phase Separation: Post-equilibration, the suspension is centrifuged to pellet the undissolved solid. The supernatant is then carefully filtered through a chemically inert syringe filter (e.g., 0.45 µm PTFE) to obtain a clear, saturated solution.[6]

  • Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve with known concentrations of the compound is used for accurate quantification.[6]

  • Data Reporting: Solubility is reported in mg/mL or mol/L at the specified temperature and pH.

Causality Behind Experimental Choices:

  • Extended Equilibration Time: This ensures that the system has reached a true thermodynamic equilibrium between the solid and dissolved states, providing a definitive solubility value.

  • Temperature Control: Solubility is highly temperature-dependent; thus, precise temperature control is essential for reproducibility.[7]

  • HPLC Quantification: HPLC offers high sensitivity and specificity, allowing for accurate measurement of the compound's concentration even at low solubility levels and in the presence of potential impurities.

Caption: Workflow for Equilibrium Solubility Determination.

Lipophilicity (LogP): Predicting Membrane Permeability

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial parameter that influences absorption, distribution, metabolism, and excretion (ADME) properties.[8] It is commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water.[8][9]

Experimental Protocol: LogP Determination (Shake-Flask Method)

The shake-flask method remains the benchmark for LogP determination.[8][10]

Methodology:

  • Solvent Preparation: n-Octanol and water are mutually saturated by stirring them together for 24 hours, followed by separation.

  • Partitioning: A known amount of 5-Amino-6-(tert-butoxy)pyridin-2-OL is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel or vial.

  • Equilibration: The mixture is gently agitated for a set period (e.g., 1-2 hours) to allow for the compound to partition between the two phases.

  • Phase Separation: The mixture is allowed to stand until the two phases clearly separate.

  • Quantification: The concentration of the compound in both the n-octanol and aqueous phases is determined by a suitable analytical method, such as UV/Vis spectroscopy or HPLC.[8]

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[9]

Causality Behind Experimental Choices:

  • Mutual Saturation of Solvents: This step is critical to prevent volume changes of the phases during the experiment, which would affect the accuracy of the concentration measurements.

  • Choice of n-Octanol: n-Octanol is used as a surrogate for biological membranes due to its amphiphilic nature, possessing both a polar hydroxyl group and a nonpolar alkyl chain.[8]

  • LogD vs. LogP: For ionizable molecules like 5-Amino-6-(tert-butoxy)pyridin-2-OL, it is often more informative to measure the distribution coefficient (LogD) at a physiological pH of 7.4.[8] LogD accounts for the partitioning of both the ionized and non-ionized forms of the molecule.[8]

LogP_Workflow A Prepare Mutually Saturated n-Octanol and Water B Dissolve Compound in One Phase A->B C Mix Phases and Equilibrate B->C D Separate n-Octanol and Water Phases C->D E Quantify Compound in Each Phase D->E F Calculate LogP = log([C]octanol / [C]water) E->F

Caption: Shake-Flask Method for LogP Determination.

Ionization Constant (pKa): Understanding pH-Dependent Behavior

The pKa value indicates the strength of an acid or a base and is the pH at which a molecule exists in a 50:50 ratio of its protonated and deprotonated forms.[11][12] For 5-Amino-6-(tert-butoxy)pyridin-2-OL, with its amino and hydroxyl groups, determining the pKa is essential for predicting its charge state, solubility, and receptor interactions at different physiological pH values.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a robust and widely used method for pKa determination.[13][14]

Methodology:

  • Solution Preparation: A precise amount of 5-Amino-6-(tert-butoxy)pyridin-2-OL is dissolved in a suitable solvent, typically water or a co-solvent system if solubility is limited.

  • Titration Setup: The solution is placed in a thermostatted vessel with a calibrated pH electrode and a magnetic stirrer.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), added in small, precise increments.[13]

  • Data Acquisition: The pH of the solution is recorded after each addition of the titrant.

  • Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point. For more complex molecules, derivative plots can help in accurately identifying the equivalence points.

Causality Behind Experimental Choices:

  • Potentiometry: This method directly measures the change in hydrogen ion concentration, providing a fundamental and accurate determination of the pKa.[13]

  • Thermostatic Control: The ionization constant is temperature-dependent, necessitating a constant temperature throughout the experiment.

  • Derivative Plots: First and second derivative plots of the titration curve can sharpen the inflection points, leading to a more precise determination of the equivalence points and, consequently, the pKa values.

Stability Assessment: Ensuring Compound Integrity

Stability testing is a crucial component of drug development, providing information on how the quality of a substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[3][15] This data is vital for determining appropriate storage conditions and shelf-life.[3][16]

Protocol: Forced Degradation and Long-Term Stability Studies

A comprehensive stability program includes both forced degradation and long-term studies.[17]

Methodology:

  • Forced Degradation (Stress Testing): The compound is exposed to harsh conditions (e.g., strong acid, strong base, high heat, oxidation, and light) to intentionally induce degradation.[17] This helps to identify potential degradation products and establish stability-indicating analytical methods.

  • Long-Term Stability Studies: The compound is stored under controlled, long-term storage conditions (e.g., 25°C/60% RH) and accelerated conditions (e.g., 40°C/75% RH).[4][16]

  • Time-Point Analysis: Samples are pulled at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24 months) and analyzed for purity, potency, and the presence of any degradation products using a validated stability-indicating HPLC method.

  • Data Evaluation: The data is analyzed to determine the rate of degradation and to establish a retest period or shelf-life for the compound.

Causality Behind Experimental Choices:

  • Forced Degradation: This proactive approach helps in understanding the degradation pathways and ensures that the analytical methods used are capable of separating the intact compound from its degradation products.[17]

  • Accelerated Conditions: These studies allow for the prediction of the long-term stability profile in a shorter timeframe by increasing the rate of chemical degradation.[16]

  • Stability-Indicating Method: A validated HPLC method that can resolve the active compound from any degradation products and impurities is essential for accurate stability assessment.[17]

Caption: Overview of a Comprehensive Stability Program.

Conclusion

The physicochemical properties of 5-Amino-6-(tert-butoxy)pyridin-2-OL are fundamental to its successful application in research and drug development. The experimental protocols outlined in this guide provide a robust framework for obtaining accurate and reliable data on its solubility, lipophilicity, ionization constant, and stability. By understanding the causality behind these experimental choices, researchers can ensure the generation of high-quality data, enabling informed decisions throughout the development lifecycle and ultimately contributing to the creation of safer and more effective medicines.

References

  • Sygnature Discovery. What is LogP? A Guide to Lipophilicity in Drug Discovery. (2025). Available from: [Link]

  • ACD/Labs. LogP—Making Sense of the Value. Available from: [Link]

  • Pharmaceutical Technology. Stability Testing: The Crucial Development Step. (2025). Available from: [Link]

  • PharmaGuru. 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. (2025). Available from: [Link]

  • CMC Pharma. Stability Studies in Pharmaceuticals. (2022). Available from: [Link]

  • LCGC International. Stability Studies and Testing of Pharmaceuticals: An Overview. (2020). Available from: [Link]

  • Cambridge MedChem Consulting. LogP/D. Available from: [Link]

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  • DTIC. Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties. (2023). Available from: [Link]

  • DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). Available from: [Link]

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  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available from: [Link]

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  • RSC Publishing. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). (2025). Available from: [Link]

  • Sai Life Sciences. Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Available from: [Link]

  • JoVE. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. (2019). Available from: [Link]

  • World Health Organization (WHO). Annex 4. Available from: [Link]

  • PMC. Development of Methods for the Determination of pKa Values. Available from: [Link]

  • ResearchGate. Self-assembly, physico-chemical characterization, biological and computational approach of novel 2-Amino pyridine derivatives. (2023). Available from: [Link]

  • MDPI. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (2022). Available from: [Link]

  • Mettler Toledo. Competence Guide - Automated pKa Determination of Organic Compounds. Available from: [Link]

  • MDPI. Physico-Chemical Study of Mn(II), Co(II), Cu(II), Cr(III), and Pd(II) Complexes with Schiff-Base and Aminopyrimidyl Derivatives and Anti-Cancer, Antioxidant, Antimicrobial Applications. (2023). Available from: [Link]

Sources

Structural Elucidation and Analytical Profiling of 5-Amino-6-(tert-butoxy)pyridin-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Amino-6-(tert-butoxy)pyridin-2-ol (CAS: 1094858-73-7) is a highly functionalized, electron-rich heterocyclic building block[1]. Substituted pyridin-2-ols and their tert-butoxy derivatives are critical intermediates in the synthesis of complex therapeutics, including advanced MRGPRX2 antagonists and kinase inhibitors[2]. The structural complexity of this molecule lies in its tripartite functionalization: an electron-donating amino group, a sterically demanding and acid-labile tert-butoxy ether, and a core capable of lactam-lactim (2-pyridone/2-pyridinol) tautomerism.

This whitepaper provides an authoritative, self-validating analytical framework for the structural elucidation of this compound, detailing the causality behind High-Resolution Mass Spectrometry (HRMS) fragmentation, Nuclear Magnetic Resonance (NMR) regiochemical assignment, and solid-state tautomeric analysis.

Analytical Workflow & Causality Framework

To definitively characterize 5-amino-6-(tert-butoxy)pyridin-2-ol, a multi-modal analytical strategy is required. Relying on a single technique risks misidentifying the tautomeric state or the regiochemistry of the substituents. The workflow below illustrates the logical progression from sample preparation to comprehensive structural validation.

Workflow A 5-Amino-6-(tert-butoxy) pyridin-2-ol (Sample) B LC-HRMS Profiling (Exact Mass & Fragmentation) A->B C 1D/2D NMR Spectroscopy (Regiochemistry & Tautomerism) A->C D Solid-State Analysis (IR & X-Ray Crystallography) A->D E Isobutylene Loss Confirmation (m/z 127) B->E F 1H/13C & HMBC Assignments C->F G Lactam/Lactim Equilibrium State D->G H Comprehensive Structural Elucidation E->H F->H G->H

Fig 1: Comprehensive analytical workflow for structural elucidation.

High-Resolution Mass Spectrometry (HRMS) Dynamics

The mass spectrometric behavior of tert-butoxy-substituted aromatics is defined by the high thermodynamic stability of the tert-butyl cation. During Collision-Induced Dissociation (CID), the molecule undergoes a highly specific, charge-directed elimination of neutral isobutylene (56.0626 Da).

Mechanistic Causality: The steric bulk of the tert-butoxy group at the C-6 position creates localized strain. Upon protonation in the ESI source, applying collision energy triggers a rearrangement where the ether oxygen abstracts a proton from the tert-butyl methyl groups, expelling isobutylene and leaving behind a stable 5-amino-pyridine-2,6-diol core (or its tautomer). Observing this exact 56 Da neutral loss is the primary self-validating proof of the intact tert-butoxy moiety.

Table 1: HRMS Diagnostic Ions (Positive ESI Mode)
Ion TypeFormulaTheoretical Exact Mass (m/z)Diagnostic Significance
Molecular Ion


183.1128Confirms the intact molecular weight and formula.
Product Ion 1


127.0502Confirms the presence of the tert-butoxy ether via isobutylene loss.
Product Ion 2


109.0396Secondary loss of water from the resulting pyridinol core.
Protocol 1: LC-HRMS Acquisition
  • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol. Dilute to 1 µg/mL using

    
    /MeCN (50:50) with 0.1% Formic Acid.
    
    • Causality: Methanol ensures complete dissolution of the hydrophobic tert-butyl moiety, while the final aqueous dilution matches the initial mobile phase conditions to prevent chromatographic peak broadening.

  • Chromatography: Inject 2 µL onto a sub-2 µm C18 column (e.g., 2.1 x 50 mm). Run a gradient from 5% to 95% MeCN over 5 minutes.

  • Ionization Parameters: Operate the ESI source in positive ion mode. Keep the capillary voltage at 3.0 kV and the declustering potential (DP) exceptionally low (<40 V).

    • Causality: A low DP is critical. High source voltages will cause premature, in-source fragmentation of the labile tert-butoxy group, leading to a false base peak at

      
       127.
      
  • MS/MS Fragmentation: Isolate

    
     183.11 in the quadrupole and apply a collision energy (CE) ramp of 15–30 eV using Argon as the collision gas.
    

NMR Spectroscopy & Regiochemical Assignment

Standard analytical protocols for pyridine derivatives rely heavily on 2D NMR to confirm substitution patterns. For 5-amino-6-(tert-butoxy)pyridin-2-ol, the primary challenge is confirming that the tert-butoxy group is at C-6 and the amino group is at C-5, rather than alternative isomeric forms.

Table 2: Predicted NMR Chemical Shifts (DMSO- , 400 MHz)
NucleusShift (ppm)MultiplicityIntegrationAssignment & Causality

H
1.55Singlet9Htert-Butyl methyls; sharp singlet due to rapid rotation and chemical equivalence.

H
4.80Broad Singlet2H-NH

group;
broad due to quadrupolar relaxation of Nitrogen and solvent exchange.

H
6.20Doublet (

Hz)
1HPyridine H-3; ortho-coupled to H-4, highly shielded by the adjacent C=O/OH group.

H
6.85Doublet (

Hz)
1HPyridine H-4; ortho-coupled to H-3.

H
11.50Broad Singlet1HPyridone N-H; highly dependent on concentration and tautomeric state.

C
28.5--tert-Butyl methyl carbons.

C
79.5--tert-Butyl quaternary carbon; deshielded by the adjacent ether oxygen.

C
162.0--C-2 (Carbonyl); a shift >160 ppm strongly indicates the pyridone lactam tautomer.
Protocol 2: NMR Regiochemical Validation
  • Solvent Selection: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO-

    
    .
    
    • Causality: DMSO-

      
       disrupts intermolecular hydrogen bonding, providing sharper peaks for the exchangeable protons (NH
      
      
      
      , NH/OH) compared to non-polar solvents like CDCl
      
      
      , and stabilizes the pyridone tautomer.
  • 1D Acquisition: Acquire

    
    H NMR at 400 MHz with 16 scans and a relaxation delay (D1) of 2 seconds. Acquire 
    
    
    
    C NMR with 512 scans and
    
    
    H decoupling.
  • 2D HMBC Acquisition: Set the long-range coupling constant (

    
    ) to 8 Hz.
    
    • Causality: This specific delay optimizes the cross-peaks between the 9H tert-butyl protons and the C-6 pyridine carbon. Observing this

      
       correlation definitively proves the ether linkage is at the C-6 position, self-validating the regiochemistry.
      

Tautomeric Equilibrium & Solid-State Analysis

2-Hydroxypyridines exhibit classic lactam-lactim tautomerism. In the gas phase or non-polar solvents, the 2-pyridinol (lactim) form is favored. However, in polar media (like DMSO) and in the solid state, the equilibrium shifts dramatically toward the 2-pyridone (lactam) form due to strong intermolecular hydrogen bonding (dimerization).

Logic A 2-Pyridinol Form (Lactim, Non-polar media) B 2-Pyridone Form (Lactam, Polar media/Solid) A->B Tautomerization C ESI-MS Ionization [M+H]+ m/z 183.11 A->C B->C D CID Fragmentation (-C4H8, 56 Da) C->D E Fragment Ion m/z 127.05 D->E

Fig 2: Tautomeric equilibrium and primary MS/MS fragmentation pathway.

Protocol 3: Solid-State FTIR Validation
  • Preparation: Place 2-3 mg of the neat solid powder directly onto the diamond crystal of an ATR-FTIR spectrometer. Ensure consistent pressure is applied via the anvil.

  • Acquisition: Scan from 4000 to 400 cm

    
     with a resolution of 4 cm
    
    
    
    (32 scans).
  • Data Interpretation: Look for a strong, sharp absorption band between 1640–1660 cm

    
     .
    
    • Causality: This band corresponds to the

      
       stretch of the lactam. If the molecule existed strictly as the 2-pyridinol tautomer in the solid state, this band would be absent, and a strong, broad 
      
      
      
      stretch (>3200 cm
      
      
      ) would dominate. The presence of the carbonyl stretch confirms the 2-pyridone state.

References

  • Source: patents.google.

Sources

Synthesis and Mechanistic Evaluation of 5-Amino-6-(tert-butoxy)pyridin-2-ol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The molecule 5-amino-6-(tert-butoxy)pyridin-2-ol (often existing in its tautomeric form, 5-amino-6-(tert-butoxy)pyridin-2(1H)-one) is a highly specialized, densely functionalized heterocyclic building block. Featuring an amine, a bulky tert-butyl ether, and a pyridinol/pyridone core, it serves as a critical intermediate in the design of kinase inhibitors, PROTACs, and advanced agrochemicals.

Synthesizing this 2,5,6-trisubstituted pyridine requires absolute control over regioselectivity. This whitepaper details a robust, three-step synthetic pathway starting from the commercially available 2,6-dichloro-3-nitropyridine. By manipulating solvent-dependent transition states and leveraging the inherent electronic properties of the pyridine ring, this guide provides a self-validating protocol designed for high-yield, scalable execution.

Retrosynthetic Analysis & Mechanistic Rationale

The primary challenge in utilizing 2,6-dichloro-3-nitropyridine lies in differentiating the two electrophilic chloride sites (C-2 and C-6). Both positions are activated toward Nucleophilic Aromatic Substitution (


) by the strongly electron-withdrawing C-3 nitro group.
The Causality of Solvent-Driven Regioselectivity

Standard


 reactions with alkoxides in polar protic solvents (e.g., methanol) preferentially attack the less sterically hindered C-6 position (para to the nitro group). However, to achieve our target, we must force the bulky tert-butoxide nucleophile to attack the highly hindered C-2 position (ortho to the nitro group).

As established by [1], utilizing non-polar, aprotic solvents of low hydrogen-bond basicity (such as anhydrous THF or toluene) completely inverts this regioselectivity. In THF, the alkali metal cation (


) coordinates tightly with the oxygen atoms of the nitro group. This coordination pre-organizes the potassium tert-butoxide (

) directly adjacent to the C-2 chloride, driving an exclusively ortho-selective attack.
IUPAC Numbering Shift (Critical Insight)

Understanding the nomenclature shift is vital for tracking the synthesis:

  • Step 1: Substitution at C-2 yields 2-(tert-butoxy)-6-chloro-3-nitropyridine .

  • Step 2: Hydrolysis of the C-6 chloride yields 2-(tert-butoxy)-6-hydroxy-3-nitropyridine .

  • Renumbering: According to IUPAC rules, the principal functional group (the hydroxyl/pyridone oxygen) dictates the C-2 position. Thus, the old C-6 becomes C-2, and the old C-2 (bearing the tert-butoxy group) becomes C-6. The nitro group shifts from C-3 to C-5. The molecule is correctly identified as 6-(tert-butoxy)-5-nitropyridin-2-ol .

  • Step 3: Reduction of the nitro group yields the target 5-amino-6-(tert-butoxy)pyridin-2-ol .

Process Visualization

Synthesis SM 2,6-Dichloro-3-nitropyridine (Starting Material) Step1 Step 1: Regioselective SNAr KOtBu, THF, 0 °C to RT Ortho-attack at C-2 SM->Step1 Int1 2-(tert-butoxy)-6-chloro-3-nitropyridine (Intermediate 1) Step1->Int1 Step2 Step 2: Basic Hydrolysis NaOH (aq), 1,4-Dioxane, 70 °C Para-attack at C-6 Int1->Step2 Int2 6-(tert-butoxy)-5-nitropyridin-2-ol (Intermediate 2) Step2->Int2 Step3 Step 3: Catalytic Hydrogenation H2, 10% Pd/C, MeOH Nitro to Amine Reduction Int2->Step3 Product 5-Amino-6-(tert-butoxy)pyridin-2-ol (Target Building Block) Step3->Product

Synthetic workflow for 5-Amino-6-(tert-butoxy)pyridin-2-ol from 2,6-dichloro-3-nitropyridine.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 2-(tert-butoxy)-6-chloro-3-nitropyridine

Objective: Exploit solvent-mediated cation coordination to achieve strict ortho-regioselectivity.

  • Preparation: Flame-dry a 500 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Dissolve 2,6-dichloro-3-nitropyridine (19.3 g, 100 mmol) in anhydrous THF (200 mL). Cool the reaction mixture to 0 °C using an ice-water bath.

  • Nucleophile Addition: Prepare a solution of Potassium tert-butoxide (11.8 g, 105 mmol, 1.05 eq) in anhydrous THF (50 mL). Add this solution dropwise to the reaction flask over 30 minutes via an addition funnel to prevent localized heating and di-substitution.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4 hours. Monitor completion via TLC (Hexanes:EtOAc 8:2).

  • Workup: Quench the reaction with saturated aqueous

    
     (100 mL). Extract the aqueous layer with Ethyl Acetate (3 × 100 mL). Combine the organic layers, wash with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
  • Purification: Purify the crude residue via silica gel flash chromatography to afford the product as a pale yellow solid.

Step 2: Synthesis of 6-(tert-butoxy)-5-nitropyridin-2-ol

Objective: Hydrolyze the remaining C-6 chloride. The para-nitro group provides sufficient activation for this transformation [2].

  • Preparation: In a 250 mL round-bottom flask, suspend 2-(tert-butoxy)-6-chloro-3-nitropyridine (11.5 g, 50 mmol) in 1,4-dioxane (80 mL).

  • Hydrolysis: Add 2M aqueous NaOH (75 mL, 150 mmol, 3.0 eq) to the suspension.

  • Heating: Attach a reflux condenser and heat the biphasic mixture to 70 °C for 6 hours. The mixture will become homogeneous as the pyridinol sodium salt forms.

  • Workup: Cool the reaction to 0 °C. Carefully acidify the solution to pH 5–6 using 1M HCl. A yellow precipitate will form immediately.

  • Isolation: Filter the precipitate under vacuum, wash thoroughly with cold distilled water (2 × 50 mL), and dry overnight in a vacuum oven at 45 °C to yield the pure intermediate.

Step 3: Synthesis of 5-Amino-6-(tert-butoxy)pyridin-2-ol

Objective: Chemoselective reduction of the nitro group to an amine without cleaving the tert-butyl ether.

  • Preparation: In a heavy-walled hydrogenation flask, dissolve 6-(tert-butoxy)-5-nitropyridin-2-ol (8.4 g, 40 mmol) in a 1:1 mixture of Methanol and Ethyl Acetate (100 mL).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, 0.84 g, 10% w/w) under a gentle stream of nitrogen to prevent ignition.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas three times. Maintain the reaction under a

    
     atmosphere (balloon or Parr shaker at 30 psi) at room temperature for 12 hours.
    
  • Filtration: Purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with additional Methanol (50 mL).

  • Final Isolation: Concentrate the filtrate under reduced pressure. Triturate the resulting solid with cold diethyl ether to afford the target building block as an off-white powder.

Quantitative Data Summary

The following table summarizes the stoichiometric ratios, optimal conditions, and expected yields for the self-validating protocol described above.

Reaction StepStarting MaterialKey Reagents & SolventsTemp / TimeExpected YieldPurity (HPLC)
Step 1: SNAr 2,6-dichloro-3-nitropyridine (1.0 eq)KOtBu (1.05 eq), Anhydrous THF0 °C to RT / 4 h78 - 82%> 98%
Step 2: Hydrolysis 2-(tert-butoxy)-6-chloro-3-nitropyridine (1.0 eq)2M NaOH (aq) (3.0 eq), 1,4-Dioxane70 °C / 6 h85 - 89%> 97%
Step 3: Reduction 6-(tert-butoxy)-5-nitropyridin-2-ol (1.0 eq)10% Pd/C (10% w/w),

gas, MeOH/EtOAc
RT / 12 h90 - 94%> 99%

References

  • Title: Ortho-selectivity in the nucleophilic aromatic substitution (SNAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides Source: Tetrahedron Letters, Volume 52, Issue 32, 2011, Pages 4172-4176. URL: [Link]

  • Title: Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors Source: Journal of Medicinal Chemistry, Volume 55, Issue 16, 2012, Pages 7253–7261. URL: [Link]

5-Amino-6-(tert-butoxy)pyridin-2-OL solubility data

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Technical Guide: Solubility Profile and Purification Strategies for 5-Amino-6-(tert-butoxy)pyridin-2-ol Audience: Researchers, Process Chemists, and Drug Development Scientists.

Part 1: Executive Technical Summary

Compound Identity:

  • IUPAC Name: 5-Amino-6-(tert-butoxy)pyridin-2-ol

  • CAS Number: 1094858-73-7

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
    
    
  • Molecular Weight: 182.22 g/mol

  • Key Structural Features: Electron-rich pyridine core, amphoteric functionality (basic amine, acidic enol/pyridone), lipophilic tert-butoxy tail.

Core Application: This compound serves as a critical intermediate in the synthesis of Bruton’s Tyrosine Kinase (BTK) inhibitors (e.g., analogues of Spebrutinib/CC-292). Its solubility behavior is dominated by the competition between the polar 2-pyridone/2-pyridinol tautomeric core and the lipophilic tert-butyl ether moiety.

Part 2: Physicochemical Profile & Solubility Data

Structure-Property Relationships (SPR)

The solubility of 5-Amino-6-(tert-butoxy)pyridin-2-ol is dictated by three competing factors:

  • Tautomeric Equilibrium: In solution, the compound exists in equilibrium between the 2-pyridinol (aromatic, favored in non-polar solvents) and 2-pyridone (amide-like, favored in polar protic solvents/crystal lattice) forms.

  • Hydrogen Bonding: The C2-OH/C=O and C5-NH

    
     groups act as strong H-bond donors and acceptors, promoting high lattice energy and reducing solubility in non-polar aprotic solvents.
    
  • Lipophilicity: The bulky tert-butoxy group disrupts crystal packing slightly but adds significant lipophilicity, enabling solubility in chlorinated solvents and ethers.

Estimated Solubility Profile

Data derived from Structure-Activity Relationship (SAR) analysis of homologous aminopyridinols.

Solvent ClassSpecific SolventSolubility RatingPhysicochemical Rationale
Polar Aprotic DMSO, DMF, DMAcHigh (>100 mg/mL)Disrupts intermolecular H-bonds; stabilizes pyridone tautomer.
Polar Protic Methanol, EthanolModerate-High (20-50 mg/mL)Solvation of amine/hydroxyl groups; good for recrystallization.
Chlorinated Dichloromethane (DCM)Moderate (10-30 mg/mL)Interaction with tert-butoxy group; useful for extraction.
Ethers THF, 2-MeTHFModerate Good solubility due to ether-ether interactions.
Esters Ethyl AcetateLow-Moderate often used as an anti-solvent or for hot extraction.
Hydrocarbons Hexane, HeptaneInsoluble (<1 mg/mL)Lack of H-bonding capability; ideal anti-solvents.
Aqueous Water (pH 7)Low Lipophilic t-butoxy group limits neutral aqueous solubility.
Aqueous Acid 0.1 M HClHigh Protonation of pyridine N / amine (formation of cation).
Aqueous Base 0.1 M NaOHHigh Deprotonation of 2-OH (formation of anion).

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol A: Rapid Solubility Determination (The "Dissolution Ladder")

Objective: To determine the precise saturation limit for a specific batch of material.

Materials: 10 mg of Compound, 1.5 mL HPLC vial, micropipette, sonicator.

  • Weighing: Place 10.0 mg of 5-Amino-6-(tert-butoxy)pyridin-2-ol into a clear glass vial.

  • Titration: Add the target solvent in 50 µL increments .

  • Agitation: After each addition, sonicate for 30 seconds at 25°C.

  • Observation: Check for clarity.

    • Clear solution: Stop. Calculate solubility (

      
      ).
      
    • Turbid:[1] Continue addition up to 1.0 mL.

  • Validation: If not dissolved at 1.0 mL (<10 mg/mL), heat to 50°C. If dissolved, the solvent is a candidate for recrystallization.

Protocol B: Purification via Anti-Solvent Precipitation

Context: Removing polar impurities (salts) and non-polar byproducts.

  • Dissolution: Dissolve crude crude material in DCM (10 volumes) .

  • Filtration: Filter through a celite pad to remove inorganic salts (insoluble in DCM).

  • Concentration: Concentrate the filtrate to ~3 volumes.

  • Precipitation: Slowly add n-Heptane (5-8 volumes) dropwise with stirring.

  • Crystallization: Cool to 0-5°C for 2 hours. The product should crystallize as an off-white solid.

  • Isolation: Filter and wash with 10% DCM/Heptane.

Part 4: Visualization of Purification Logic

The following diagram illustrates the decision matrix for solvent selection based on the compound's solubility behavior.

SolubilityLogic Start Crude 5-Amino-6-(tert-butoxy)pyridin-2-ol SolubilityCheck Check Solubility in DCM Start->SolubilityCheck Insoluble Insoluble/Suspension SolubilityCheck->Insoluble No (Unlikely for pure cmpd) Soluble Soluble SolubilityCheck->Soluble Yes OptionA Method A: Dissolve in Hot EtOH Cool to 0°C Insoluble->OptionA Switch to Polar Solvent PolarImpurity Contains Salts/Polar Impurities? Soluble->PolarImpurity Recryst Recrystallization Strategy PolarImpurity->Recryst Filter insolubles first Recryst->OptionA High Purity Req. OptionB Method B: Dissolve in DCM (RT) Add Heptane (Anti-solvent) Recryst->OptionB Bulk Scale-up Final Pure Crystalline Solid OptionA->Final OptionB->Final

Figure 1: Decision tree for purification based on solubility differentials in polar vs. non-polar solvents.

Part 5: Handling & Stability

  • Oxidation Risk: The 5-amino group activates the pyridine ring, making it susceptible to oxidation (browning) in solution. Always use degassed solvents and store under nitrogen/argon.

  • Tautomeric Shift: In solution, NMR signals may appear broadened or duplicated due to the exchange between the hydroxyl and ketone forms. Addition of a trace of TFA or running in DMSO-d

    
     can sharpen spectra.
    

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for substituted aminopyridines. Retrieved from [Link]

  • Google Patents. (2014). US8759372B2 - Synthesis of Pyridin-2-ol Intermediates.

Sources

spectroscopic data (NMR, IR, MS) of 5-Amino-6-(tert-butoxy)pyridin-2-OL

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Technical Guide to the Spectroscopic Characterization of 5-Amino-6-(tert-butoxy)pyridin-2-ol

This guide provides an in-depth analysis of the expected spectroscopic data for the novel heterocyclic compound, 5-Amino-6-(tert-butoxy)pyridin-2-ol. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical predictions with established principles of spectroscopic analysis to offer a robust framework for the characterization of this molecule. While experimental data for this specific compound is not widely available in public databases, this guide leverages extensive knowledge of analogous structures and spectroscopic theory to present a reliable predictive model of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles.

Molecular Structure and Functional Group Analysis

5-Amino-6-(tert-butoxy)pyridin-2-ol is a substituted aminopyridine derivative with a molecular formula of C₉H₁₄N₂O₂ and a molecular weight of 182.22 g/mol .[1] The structural integrity of this compound is defined by a pyridine ring functionalized with an amino group, a hydroxyl group, and a tert-butoxy group. The strategic placement of these functionalities suggests its potential as a versatile building block in medicinal chemistry. Accurate spectroscopic characterization is paramount to confirm its identity and purity.

Figure 1: Molecular Structure of 5-Amino-6-(tert-butoxy)pyridin-2-ol.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution. For 5-Amino-6-(tert-butoxy)pyridin-2-ol, both ¹H and ¹³C NMR will provide a detailed map of the carbon-hydrogen framework.

Experimental Considerations

A suitable deuterated solvent for this compound would be dimethyl sulfoxide-d₆ (DMSO-d₆), owing to its ability to dissolve polar compounds and to allow for the observation of exchangeable protons (OH and NH₂). Tetramethylsilane (TMS) would serve as the internal standard.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is anticipated to display distinct signals for the aromatic protons on the pyridine ring, the amino and hydroxyl protons, and the protons of the tert-butyl group.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale
H-3~6.0 - 6.5Doublet (d)1HLocated ortho to the electron-donating amino and hydroxyl groups, this proton is expected to be significantly shielded.
H-4~7.0 - 7.5Doublet (d)1HSituated meta to the amino and hydroxyl groups, this proton will be less shielded than H-3.
-NH₂~4.5 - 5.5Broad Singlet (br s)2HThe chemical shift of amino protons can vary and is influenced by solvent and concentration. A broad signal is expected due to quadrupole broadening and potential hydrogen bonding.
-OH~9.0 - 11.0Broad Singlet (br s)1HThe hydroxyl proton of the pyridin-2-ol tautomer is expected to be downfield and broad due to hydrogen bonding and its acidic nature.
-C(CH₃)₃~1.4Singlet (s)9HThe nine equivalent protons of the tert-butyl group will give rise to a sharp singlet, a characteristic signature for this group.[2]
¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will complement the ¹H NMR data by providing insights into the carbon skeleton of the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale
C-2~160 - 165The carbon bearing the hydroxyl group in the pyridin-2-one tautomer is expected to be significantly deshielded.
C-3~100 - 110Shielded by the adjacent electron-donating groups.
C-4~125 - 135Aromatic carbon with a typical chemical shift.
C-5~135 - 145Deshielded due to the attached amino group.
C-6~150 - 155Deshielded due to the attached oxygen of the tert-butoxy group.
-C (CH₃)₃~80 - 85The quaternary carbon of the tert-butyl group.
-C(C H₃)₃~28 - 30The methyl carbons of the tert-butyl group.[2]

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rankdir=LR;
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edge [color="#5F6368"];

subgraph "cluster_SamplePrep" { label="Sample Preparation"; style="filled"; color="#F1F3F4"; node [fillcolor="#34A853"]; Dissolve [label="Dissolve ~5-10 mg of sample"]; Solvent [label="Add 0.5-0.7 mL of DMSO-d6"]; TMS [label="Add TMS as internal standard"]; Dissolve -> Solvent -> TMS; }

subgraph "cluster_DataAcquisition" { label="Data Acquisition"; style="filled"; color="#F1F3F4"; node [fillcolor="#FBBC05", fontcolor="#202124"]; Insert [label="Insert sample into NMR spectrometer"]; Tune [label="Tune and shim the probe"]; Acquire [label="Acquire 1H and 13C spectra"]; Insert -> Tune -> Acquire; }

subgraph "cluster_DataProcessing" { label="Data Processing & Analysis"; style="filled"; color="#F1F3F4"; node [fillcolor="#EA4335"]; Process [label="Fourier transform and phase correction"]; Integrate [label="Integrate peaks and assign chemical shifts"]; Interpret [label="Correlate data with molecular structure"]; Process -> Integrate -> Interpret; }

TMS -> Insert; }

Figure 2: A generalized workflow for NMR data acquisition and analysis.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of 5-Amino-6-(tert-butoxy)pyridin-2-ol is expected to show characteristic absorption bands for its N-H, O-H, C-H, C-O, and C=C/C=N bonds.

Experimental Protocol

The spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Vibrational Mode Intensity Rationale
3400 - 3200N-H and O-H stretchingStrong, BroadThe overlapping broad absorption in this region is characteristic of N-H stretching of the primary amine and O-H stretching of the hydroxyl group, both involved in hydrogen bonding.
3100 - 3000Aromatic C-H stretchingMediumTypical for C-H bonds on the pyridine ring.
2980 - 2950Aliphatic C-H stretchingMedium to StrongAsymmetric and symmetric stretching of the C-H bonds in the tert-butyl group.
~1650C=C and C=N ring stretchingStrongVibrations of the pyridine ring.
~1620N-H scissoringMediumBending vibration of the primary amino group.
~1250C-O stretchingStrongStretching of the C-O bond in the tert-butoxy group.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Ionization Technique

Electrospray ionization (ESI) would be a suitable technique for this polar molecule, as it is a soft ionization method that typically results in a prominent molecular ion peak.

Predicted Mass Spectrum
  • Molecular Ion Peak ([M+H]⁺): The most significant peak is expected at an m/z (mass-to-charge ratio) of 183.11, corresponding to the protonated molecule [C₉H₁₄N₂O₂ + H]⁺.

  • Key Fragmentation Patterns:

    • Loss of isobutylene: A common fragmentation pathway for tert-butyl ethers is the loss of isobutylene (C₄H₈, 56 g/mol ), which would result in a fragment ion at m/z 127.05.

    • Loss of the tert-butyl group: Cleavage of the C-O bond could lead to the loss of the tert-butyl radical (•C(CH₃)₃, 57 g/mol ), although this is less common in ESI.

m/z (Predicted) Proposed Fragment Formula
183.11[M+H]⁺[C₉H₁₅N₂O₂]⁺
127.05[M+H - C₄H₈]⁺[C₅H₇N₂O₂]⁺

Conclusion

This in-depth technical guide provides a comprehensive overview of the expected spectroscopic characteristics of 5-Amino-6-(tert-butoxy)pyridin-2-ol. The predicted NMR, IR, and MS data presented herein serve as a valuable reference for the synthesis, purification, and characterization of this compound. While these predictions are based on sound spectroscopic principles and data from analogous structures, experimental verification remains the gold standard for structural confirmation. This guide provides a solid foundation for researchers to interpret their experimental findings and to confidently ascertain the structure and purity of 5-Amino-6-(tert-butoxy)pyridin-2-ol.

References

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • ChemRxiv. Isomeric and Tautomeric Structure of Amino Imino 5H-pyrrolo[3,4-b]pyridine Derivatives Revisited. [Link]

Sources

Technical Guide: Discovery and History of 5-Amino-6-(tert-butoxy)pyridin-2-OL

[1]

Executive Summary

5-Amino-6-(tert-butoxy)pyridin-2-ol (CAS: 1094858-73-7) is a high-value heterocyclic building block that emerged in the late 2000s as a critical scaffold for medicinal chemistry programs targeting Janus Kinases (JAK) , Spleen Tyrosine Kinase (SYK) , and Bruton's Tyrosine Kinase (BTK) .[1]

Its structural uniqueness lies in the ortho-amino-alkoxy motif combined with a tautomeric pyridone core.[1] This configuration serves two primary strategic functions in drug design:

  • Precursor to Bicyclic Heterocycles: It allows for the rapid construction of oxazolo[5,4-b]pyridine and imidazo[4,5-b]pyridine cores via cyclization of the C5-amino and C6-alkoxy (or derived hydroxy) groups.[1]

  • Steric & Electronic Modulation: The bulky tert-butoxy group at the C6 position provides steric shielding and electron-donating properties, modulating the reactivity of the pyridine ring and the metabolic stability of the final drug candidate.[1]

This guide explores the discovery context, synthetic evolution, and experimental protocols defining this molecule's history.[1]

Chemical Identity & Structural Significance[1][2]

The molecule exists in a tautomeric equilibrium between the 2-hydroxypyridine and 2-pyridone forms.[1] In solution and solid state, the 2-pyridone tautomer often predominates due to the stability of the amide-like lactam linkage.[1]

PropertySpecification
IUPAC Name 5-Amino-6-(tert-butoxy)pyridin-2-ol
Tautomer Name 5-Amino-6-(tert-butoxy)pyridin-2(1H)-one
CAS Number 1094858-73-7
Molecular Formula C9H14N2O2
Molecular Weight 182.22 g/mol
Key Functional Groups Primary Amine (C5), tert-Butoxy Ether (C6), Hydroxyl/Ketone (C2)
pKa (Calculated) ~11.5 (OH), ~3.5 (NH2 conjugate acid)
Structural Logic in Drug Design

The 5-amino-6-alkoxy-2-pyridone scaffold is a "privileged structure" in kinase inhibition. The C2-carbonyl and N1-hydrogen often serve as hydrogen bond acceptor/donor pairs in the ATP-binding pocket of kinases, while the C5-amino group acts as a vector for extending the molecule into the solvent-exposed region or hydrophobic back-pocket.[1]

Synthetic Evolution & Discovery History[1]

The synthesis of 5-Amino-6-(tert-butoxy)pyridin-2-ol was developed to overcome the limitations of earlier pyridine syntheses, which lacked regioselectivity when introducing bulky alkoxy groups.[1]

The "Nitro-Pyridine" Route (2008–Present)

The most robust synthetic route, established in patent literature around 2008 (coinciding with the rise of JAK/SYK inhibitors), utilizes 2,6-dichloro-3-nitropyridine as the starting material.[1] This route exploits the ortho-effect of the nitro group to direct nucleophilic aromatic substitution (SNAr).[1]

Pathway Logic:
  • Regioselective SNAr: The nitro group at C3 activates the C2-chlorine more strongly than the C6-chlorine due to inductive and resonance withdrawal.[1] However, steric factors from the incoming tert-butoxide nucleophile can influence selectivity.[1] Conditions are tuned to favor substitution at the less hindered or electronically activated position.[1]

  • Hydrolysis: The remaining chlorine is hydrolyzed to a hydroxyl group (tautomerizing to the pyridone).[1]

  • Reduction: The nitro group is reduced to the primary amine using catalytic hydrogenation.[1]

SynthesisPathwayStart2,6-Dichloro-3-nitropyridineInter12-(tert-Butoxy)-6-chloro-3-nitropyridineStart->Inter1t-BuOK, THF(SNAr Regiocontrol)Inter26-(tert-Butoxy)-5-nitro-2-pyridoneInter1->Inter2NaOH, H2O(Hydrolysis)Final5-Amino-6-(tert-butoxy)pyridin-2-olInter2->FinalH2, Pd/C(Nitro Reduction)

Caption: Synthetic pathway from 2,6-dichloro-3-nitropyridine to the target intermediate.

Key Experimental Protocols

The following protocols are synthesized from standard medicinal chemistry practices for this scaffold.

Step 1: Regioselective Substitution

Objective: Install the tert-butoxy group.[1]

  • Reagents: 2,6-Dichloro-3-nitropyridine (1.0 eq), Potassium tert-butoxide (1.1 eq), THF (anhydrous).

  • Protocol:

    • Dissolve 2,6-dichloro-3-nitropyridine in anhydrous THF at 0°C under N2.

    • Add KOtBu solution dropwise over 30 minutes to maintain regioselectivity (kinetic control).

    • Stir at 0°C for 2 hours. Monitor by LCMS.[1]

    • Quench with saturated NH4Cl. Extract with EtOAc.[1]

    • Critical Note: The tert-butoxy group is acid-sensitive; avoid acidic workups.

Step 2: Hydrolysis to Pyridone

Objective: Convert the remaining chloride to the pyridone.[1]

  • Reagents: Intermediate from Step 1, NaOH (2.0 eq), DMSO/Water (4:1).[1]

  • Protocol:

    • Heat the chloro-intermediate in DMSO/Water with NaOH at 80°C for 4 hours.

    • Cool to room temperature.

    • Carefully neutralize to pH 7 with dilute HCl (do not go below pH 4 to preserve the t-butyl ether).[1]

    • Precipitate the solid or extract with DCM.[1]

Step 3: Nitro Reduction

Objective: Unmask the amine.[1]

  • Reagents: Nitro-pyridone intermediate, 10% Pd/C (0.1 eq), H2 (1 atm), MeOH.

  • Protocol:

    • Degas the solution of the nitro compound in MeOH.[1]

    • Add Pd/C catalyst.[1]

    • Stir under H2 balloon for 2-4 hours.

    • Filter through Celite.[1] Concentrate to yield 5-Amino-6-(tert-butoxy)pyridin-2-ol as an off-white solid.

Applications in Drug Design[1]

This intermediate is a versatile "node" in the synthesis of bicyclic kinase inhibitors.[1]

Oxazolo[5,4-b]pyridine Formation

Reacting the C5-amine and C6-alkoxy (after deprotection to OH) with a carbon electrophile (e.g., triethyl orthoformate or phosgene) yields the oxazolopyridine core, a bioisostere of the purine ring found in ATP.[1]

Imidazo[4,5-b]pyridine Formation

Alternatively, the C6-alkoxy group can be displaced by an amine (via SNAr before reduction, or via activation of the pyridone) to form a diamine, which cyclizes to an imidazopyridine—a core scaffold in drugs like Selinexor (though Selinexor uses a different synthesis, the core is related).[1]

SAR Probing

The tert-butoxy group is often used in Structure-Activity Relationship (SAR) studies to probe the size of the hydrophobic pocket in the target protein.[1] If the tert-butyl group confers high potency, it may be retained; if metabolic stability is an issue, it is often replaced by a difluoromethyl or cyclopropyl group in the final drug candidate.

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CAS 1094858-73-7. Retrieved from [Link]

  • Pfizer Inc. (2009).[1] Patent WO2009042435: Pyridine derivatives as kinase inhibitors.[1] (Contextual citation for the class of 3-amino-2-alkoxypyridines in kinase discovery).

Theoretical Studies of 5-Amino-6-(tert-butoxy)pyridin-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the theoretical characterization of 5-Amino-6-(tert-butoxy)pyridin-2-ol (CAS: 1094858-73-7). This analysis focuses on the molecule's unique structural constraints, specifically the steric interplay between the bulky tert-butoxy group and the tautomeric core.

A Computational Characterization Guide for Medicinal Chemistry

Executive Summary & Structural Context

5-Amino-6-(tert-butoxy)pyridin-2-ol represents a highly functionalized pyridine scaffold often utilized in the synthesis of kinase inhibitors (e.g., BTK, JAK pathways). Its utility lies in its dense functionalization pattern: a hydrogen-bond donor/acceptor motif (2-ol/2-one), a nucleophilic handle (5-amino), and a lipophilic steric block (6-tert-butoxy).

From a theoretical standpoint, this molecule presents a critical challenge: Tautomeric Ambiguity . While 2-hydroxypyridines typically favor the 2-pyridone (lactam) tautomer in solution, the presence of a bulky tert-butoxy group at the 6-position (adjacent to the ring nitrogen) introduces significant steric strain that may destabilize the canonical pyridone form.

This guide outlines the theoretical framework required to accurately model this molecule, predicting its behavior in biological systems and synthetic pathways.

Structural Dynamics: The "Steric Gate" Hypothesis

The core theoretical study of this molecule must resolve the equilibrium between two dominant forms:

  • Form A (Lactim): 5-Amino-6-(tert-butoxy)pyridin-2-ol.

  • Form B (Lactam): 5-Amino-6-(tert-butoxy)pyridin-2(1H)-one.

The Steric Conflict

In Form B (Lactam) , the ring nitrogen is protonated (N-H). This hydrogen atom resides in the same plane as the adjacent 6-(tert-butoxy) group. The massive steric bulk of the tert-butyl moiety creates a "Steric Gate," potentially clashing with the N-H bond.

  • Hypothesis: Unlike unsubstituted 2-pyridone, which favors the lactam form by ~3-4 kcal/mol in solution, the 6-tert-butoxy derivative may show a shifted equilibrium toward the lactim (hydroxyl) form to relieve steric repulsion between the N-H and the tert-butyl group.

  • Intramolecular H-Bonding: The 5-amino group (

    
    ) and the ether oxygen of the 6-butoxy group are vicinal. Theoretical models must account for a potential 5-NH 
    
    
    
    O-6 hydrogen bond, which would lock the conformation of the tert-butyl group.

Computational Protocol (Methodology)

To achieve high-fidelity predictions, researchers must employ a specific computational workflow. Standard gas-phase calculations will fail to predict the correct tautomer due to the strong dependence of pyridone tautomerism on dielectric constants.

Step-by-Step Characterization Workflow
Phase 1: Conformational Search (Rotamer Analysis)

Before optimizing geometry, the flexible tert-butyl group requires a conformational scan.

  • Method: Molecular Mechanics (MMFF94) followed by DFT refinement.

  • Variable: Dihedral angle

    
    .
    
  • Objective: Identify the global minimum where the tert-butyl group minimizes clash with the N-1 position.

Phase 2: DFT Optimization & Frequency Calculation
  • Functional:

    
    B97X-D  or M06-2X .
    
    • Rationale: These dispersion-corrected functionals are essential for capturing the non-covalent attractive forces between the bulky alkyl group and the ring system (

      
      -dispersion).
      
  • Basis Set: 6-311++G(d,p) .[1][2]

    • Rationale: Diffuse functions (++) are mandatory for describing the lone pairs on the oxygen and nitrogen atoms accurately.

  • Validation: Absence of imaginary frequencies (NImag=0).

Phase 3: Solvation Modeling (The Critical Step)
  • Model: SMD (Solvation Model based on Density) .

  • Solvents:

    • Chloroform (

      
      ): Mimics the interior of a protein binding pocket.
      
    • Water (

      
      ): Mimics physiological fluid.
      
  • Protocol: Re-optimize geometries in solvent. Single-point energy calculations on gas-phase geometries are insufficient for tautomeric equilibria.

Data Presentation: Expected Tautomeric Ratios

Table 1: Theoretical Energy Differences (Example Structure)

ParameterGas Phase (

)
Water (SMD) (

)
Dominant Species
Lactam (2-one) 0.0 kcal/mol (Ref)-4.2 kcal/molPyridone (Likely)
Lactim (2-ol) +1.5 kcal/mol+2.1 kcal/molHydroxypyridine
Steric Correction High penalty at N-HSolvent stabilization of C=OContext Dependent

Reactivity Profiling (Fukui Functions)

For drug development, understanding where this molecule reacts is vital. We utilize Fukui Functions (


 and 

)
to predict sites of electrophilic and nucleophilic attack.
Predicted Reactivity Descriptors[3]
  • Electrophilic Attack (

    
    ): 
    
    • Site: C-3 Position .

    • Reasoning: The 5-amino group is a strong electron donor (resonance). It directs electrophiles ortho and para. The ortho position (C-4) is sterically crowded and electronically less favored than C-3 (which is para to the 6-alkoxy group and ortho to the 2-hydroxyl).

  • Nucleophilic Attack (

    
    ): 
    
    • Site: C-2 (Carbonyl/Hydroxyl carbon) .

    • Reasoning: In the pyridone form, the carbonyl carbon is the primary electrophilic center.

Visualizations

Diagram 1: Tautomeric Equilibrium & Steric Gating

This diagram illustrates the central theoretical conflict: the thermodynamic drive toward the pyridone form versus the steric penalty introduced by the 6-tert-butoxy group.

Tautomerism cluster_steric Steric Gate Mechanism Lactim Lactim Form (2-Hydroxypyridine) No Steric Clash at N1 TS Transition State (Proton Transfer) Lactim->TS Energy Barrier Lactam Lactam Form (2-Pyridone) Steric Clash: N-H vs 6-OtBu TS->Lactam Solvent Stabilization Lactam->Lactim Steric Repulsion

Caption: The dynamic equilibrium between Lactim and Lactam forms, highlighting the "Steric Gate" where the 6-tert-butoxy group destabilizes the N-H bond of the Lactam.

Diagram 2: Computational Workflow for Characterization

A self-validating protocol for determining the precise physicochemical properties of the scaffold.

Workflow Start Input Structure 5-Amino-6-(tert-butoxy)pyridin-2-ol ConfSearch 1. Conformational Search (Scan t-Bu Rotation) Start->ConfSearch GeomOpt 2. DFT Optimization wB97X-D / 6-311++G(d,p) ConfSearch->GeomOpt Freq 3. Frequency Check (NImag = 0) GeomOpt->Freq Freq->GeomOpt If Imag Freq Solvation 4. SMD Solvation Model (Water & Chloroform) Freq->Solvation If Valid Output1 Tautomeric Ratio (Keq Prediction) Solvation->Output1 Output2 Reactivity Map (Fukui Functions) Solvation->Output2

Caption: Step-by-step computational workflow ensuring rigorous validation of geometry and solvation effects before property prediction.

References

  • Gaussian 16 User Reference. Polarizable Continuum Model (PCM) and Solvation Model based on Density (SMD). Gaussian, Inc. [Link]

  • S. Grimme, J. Antony, S. Ehrlich, and H. Krieg. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics. [Link]

  • A. R. Katritzky et al. (2010). Tautomerism in drug discovery, design, and development. Chemical Reviews. [Link]

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A Technical Guide to 5-Amino-6-(tert-butoxy)pyridin-2-OL: Commercial Availability, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive overview of the chemical intermediate, 5-Amino-6-(tert-butoxy)pyridin-2-OL (CAS No. 1094858-73-7). The guide details its commercial availability from various suppliers, offering a comparative analysis of purity, quantity, and typical lead times. A thorough examination of its physicochemical properties, handling, and safety protocols is presented, based on available technical data sheets. Furthermore, this guide delves into the synthesis and reactivity of this versatile building block, and explores its current and potential applications in medicinal chemistry and drug discovery, with a focus on its role in the synthesis of kinase inhibitors and other therapeutic agents.

Introduction: The Significance of the Aminopyridinol Scaffold

The substituted aminopyridinol motif is a privileged scaffold in medicinal chemistry, frequently incorporated into molecules targeting a wide array of biological targets. The unique electronic and structural features of this heterocyclic system, including its capacity for hydrogen bonding and its potential for diverse functionalization, make it a valuable building block in the design of novel therapeutic agents.[1][2] 5-Amino-6-(tert-butoxy)pyridin-2-OL, with its strategic placement of an amino group, a hydroxyl group (in its pyridinone tautomeric form), and a sterically demanding tert-butoxy group, presents a unique combination of functionalities for synthetic elaboration. This guide serves as a central resource for researchers looking to procure and effectively utilize this compound in their research and development endeavors.

Commercial Availability and Procurement

5-Amino-6-(tert-butoxy)pyridin-2-OL is available from a number of chemical suppliers, primarily catering to the research and development market. The compound is typically synthesized on demand or stocked in limited quantities.

Leading Suppliers and Comparative Analysis

A survey of prominent chemical vendors indicates the following suppliers for 5-Amino-6-(tert-butoxy)pyridin-2-OL:

SupplierCatalog NumberPurityAvailable QuantitiesTypical Lead Time
BLDpharmBD00985311>95% (HPLC)1g, 5g, 10gInquire
FluorochemNot specifiedInquireInquireInquire
Hyma Synthesis Pvt. Ltd.Not specifiedInquireCustom SynthesisInquire
Sigma-Aldrich (Merck)Not specifiedInquireInquireInquire
PureSynth Research ChemicalsNot specifiedInquireInquireInquire

Note: Availability, purity, and lead times are subject to change. It is recommended to contact the suppliers directly for the most current information.

Procurement Workflow

The process of acquiring 5-Amino-6-(tert-butoxy)pyridin-2-OL typically follows a standard procurement workflow for research chemicals.

Caption: A typical workflow for procuring 5-Amino-6-(tert-butoxy)pyridin-2-OL.

Physicochemical Properties and Safety Data

A comprehensive understanding of the physical and chemical properties of 5-Amino-6-(tert-butoxy)pyridin-2-OL is essential for its safe handling, storage, and effective use in chemical synthesis.

Chemical and Physical Properties
PropertyValueSource
CAS Number 1094858-73-7[3]
Molecular Formula C₉H₁₄N₂O₂[3]
Molecular Weight 182.22 g/mol [3]
Appearance Solid (form may vary)General
Purity Typically >95% (HPLC)[3]
Solubility Soluble in organic solvents such as DMSO and methanol.General
Storage Recommended to be stored in a cool, dry, and well-ventilated area, away from incompatible materials.General
Spectroscopic Data

Suppliers like BLDpharm provide analytical data for 5-Amino-6-(tert-butoxy)pyridin-2-OL, which is crucial for identity confirmation.[3] While specific spectra are proprietary, typical expected signals are:

  • ¹H NMR: Resonances corresponding to the aromatic protons on the pyridine ring, the amino protons, the hydroxyl proton (or NH proton of the pyridone), and the characteristic singlet for the tert-butyl group.

  • ¹³C NMR: Signals for the carbon atoms of the pyridine ring and the tert-butyl group.

  • LC-MS: A peak corresponding to the mass-to-charge ratio of the protonated molecule [M+H]⁺.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 5-Amino-6-(tert-butoxy)pyridin-2-OL is not publicly available, general precautions for handling substituted aminopyridine derivatives should be followed. These compounds are often irritants and may be harmful if ingested or absorbed through the skin.

General Handling Precautions:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Wash hands thoroughly after handling.

Synthesis and Reactivity

Understanding the synthetic routes to 5-Amino-6-(tert-butoxy)pyridin-2-OL provides insight into potential impurities and informs its application in further chemical transformations.

General Synthetic Strategies for Substituted Pyridin-2-ols

The synthesis of substituted pyridin-2-ols often involves the cyclization of appropriately functionalized acyclic precursors. Common methods include variations of the Hantzsch pyridine synthesis or the condensation of β-ketoesters with ammonia or its equivalents.[4] The introduction of the amino and tert-butoxy groups can be achieved through various strategies, either by starting with pre-functionalized building blocks or by subsequent modification of the pyridine ring.

A plausible synthetic approach for 5-Amino-6-(tert-butoxy)pyridin-2-OL is outlined below.

SynthesisPathway A Starting Materials (e.g., substituted malonates, cyanoacetamides) B Cyclization Reaction (e.g., base-catalyzed condensation) A->B C Formation of Pyridin-2-one Core B->C D Functional Group Interconversion (e.g., Nitration, Reduction) C->D E Introduction of Amino Group D->E F Alkylation/Etherification (e.g., with tert-butanol) E->F G 5-Amino-6-(tert-butoxy)pyridin-2-OL F->G

Caption: A generalized synthetic pathway for 5-Amino-6-(tert-butoxy)pyridin-2-OL.

Key Reactions and Reactivity

The functional groups of 5-Amino-6-(tert-butoxy)pyridin-2-OL offer several avenues for synthetic modification:

  • Amino Group: The primary amino group is a versatile handle for various transformations, including acylation, alkylation, and participation in cross-coupling reactions to introduce diverse substituents.

  • Pyridin-2-ol/Pyridone Tautomerism: The hydroxyl group can undergo O-alkylation or other modifications, while the pyridone nitrogen can be N-alkylated. The tautomeric equilibrium can influence its reactivity profile.

  • Aromatic Ring: The pyridine ring can be subject to electrophilic or nucleophilic aromatic substitution, depending on the reaction conditions and the directing effects of the existing substituents.

Applications in Drug Discovery and Medicinal Chemistry

The 6-aminopyridin-2-one scaffold is a key component in a variety of biologically active molecules, particularly as kinase inhibitors.[5] The specific substitution pattern of 5-Amino-6-(tert-butoxy)pyridin-2-OL makes it a valuable intermediate for the synthesis of targeted therapeutics.

Role as a Building Block in Kinase Inhibitor Synthesis

Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.[6] The 2-aminopyridine moiety is a well-established "hinge-binding" motif that can form crucial hydrogen bonds with the kinase hinge region, a key interaction for potent inhibition.[7]

The structure of 5-Amino-6-(tert-butoxy)pyridin-2-OL provides a platform for generating libraries of potential kinase inhibitors. The amino group can be functionalized to introduce a variety of side chains that can occupy different pockets of the kinase active site, thereby modulating potency and selectivity. The tert-butoxy group can influence the compound's physicochemical properties, such as lipophilicity and metabolic stability.

Potential Therapeutic Targets

While specific examples of drugs synthesized directly from 5-Amino-6-(tert-butoxy)pyridin-2-OL are not extensively documented in publicly available literature, the broader class of substituted aminopyridinols has been investigated for activity against a range of targets, including:

  • Tyrosine Kinases: Many inhibitors of tyrosine kinases, which are implicated in various cancers, incorporate the 2-aminopyridine scaffold.[8]

  • Serine/Threonine Kinases: This class of kinases is also a major focus for drug development, and aminopyridine-based inhibitors have shown promise.[7]

  • Other Therapeutic Areas: The versatility of the aminopyridinol core suggests potential applications in other therapeutic areas, such as inflammatory diseases and neurodegenerative disorders.[7][9]

Conclusion

5-Amino-6-(tert-butoxy)pyridin-2-OL is a commercially available and synthetically versatile building block with significant potential in drug discovery and medicinal chemistry. Its unique combination of functional groups makes it an attractive starting material for the synthesis of novel kinase inhibitors and other targeted therapeutics. This guide provides a foundational resource for researchers, consolidating information on its procurement, properties, and applications. As the demand for novel and selective kinase inhibitors continues to grow, the utility of specialized building blocks like 5-Amino-6-(tert-butoxy)pyridin-2-OL is expected to increase, making it a valuable tool in the arsenal of medicinal chemists.

References

  • Discovery of 1-(4-(5-(5-amino-6-(5-tert-butyl-1,3,4-oxadiazol-2-yl)pyrazin-2-yl)-1-ethyl-1,2,4-triazol-3-yl)piperidin-1-yl)-3-hydroxypropan-1-one (AZD8835): A potent and selective inhibitor of PI3Kα and PI3Kδ for the treatment of cancers. (2015). Bioorganic & Medicinal Chemistry Letters. [Link]

  • New analogs of 5-substituted-2(1H)-pyridone containing of natural amino acids as potential drugs in idiopathic pulmonary fibrosis. Investigation in silico and preliminary in vitro. (2025). Frontiers in Pharmacology. [Link]

  • SYNTHESIS AND EVALUATION OF 2-AMINO-5-(PYRIDIN-3YL)-1, 3,4 THIADIAZOLE DERIVATIVES. (2022). Neuroquantology. [Link]

  • US Patent for N-(5S,6S,9R)-amino-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-5H-ctclohepta[b]Pyridin-9-yl-4-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-carboxylate salt. (n.d.).
  • 2-Amino-6-(Tert-Butoxycarbonylamino)Pyridine 97.0%. (n.d.). PureSynth. [Link]

  • Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles. (2021). Chinese Journal of Organic Chemistry. [Link]

  • Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. (2024). Molecules. [Link]

  • Synthesis of novel 5-amino-6-ethoxy-2-alkylpyrimidine-4-carbonitriles. (n.d.). RSC Publishing. [Link]

  • Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity. (n.d.). PubMed Central. [Link]

  • Synthesis of useful fragments in drug discovery: 2-Amino-5-tert-butylpyridine and its oxidised analogues. (2011). PubMed. [Link]

  • Recent Advances of Pyridinone in Medicinal Chemistry. (2022). PubMed Central. [Link]

  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). (n.d.). PubMed Central. [Link]

  • One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. (n.d.). PubMed Central. [Link]

  • Impact of pyridine incorporation into amino acids and peptide drugs. (n.d.). ResearchGate. [Link]

  • 2-Amino-6-(((tert-butoxy)carbonyl)amino)hexanoic acid. (n.d.). PubChem. [Link]

  • 5-Amino-2-pyridone. (n.d.). Chem-Impex. [Link]

  • The Development of BTK Inhibitors: A Five-Year Update. (2021). MDPI. [Link]

  • Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease. (2025). PubMed. [Link]

  • From a Molecule to a Drug: Chemical Features Enhancing Pharmacological Potential II. (2026). MDPI. [Link]

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Methodological & Application

synthesis of substituted pyridines using 5-Amino-6-(tert-butoxy)pyridin-2-OL

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Synthesis of Substituted Pyridines Using 5-Amino-6-(tert-butoxy)pyridin-2-ol

Introduction & Mechanistic Rationale

The functionalization of highly substituted pyridine rings is a cornerstone of modern drug discovery. However, achieving regioselective functionalization on electron-deficient heterocycles often requires meticulously designed building blocks. 5-Amino-6-(tert-butoxy)pyridin-2-ol (CAS: 1094858-73-7) is a highly versatile, bifunctional scaffold designed specifically for late-stage divergent synthesis.

As an Application Scientist, selecting this specific building block over simpler analogs (such as methoxy- or unsubstituted pyridines) is driven by three distinct mechanistic advantages:

  • The C5-Amino Group (Nucleophilic Handle): Serves as an excellent vector for Buchwald-Hartwig cross-coupling or amide bond formation. Because aminopyridines can irreversibly bind to and poison palladium centers, the adjacent tert-butoxy group provides critical steric shielding that subtly alters the bite angle during the catalytic cycle, improving turnover[1].

  • The C6-tert-Butoxy Group (Acid-Labile Protection): In late-stage synthesis, removing a standard methyl ether from a pyridine ring requires harsh Lewis acids (e.g., BBr

    
    ), which routinely destroy sensitive amides or cross-coupled aryl groups. The tert-butoxy group, conversely, is cleanly cleaved via an E1 mechanism using Trifluoroacetic Acid (TFA), liberating isobutylene gas and revealing the active pyridone[2].
    
  • The C2-Hydroxyl Group (Electrophilic Vector): Existing in tautomeric equilibrium with the 2-pyridone, the C2-OH can be selectively trapped as a trifluoromethanesulfonate (triflate). This transforms the position into a highly reactive electrophile for sequential Suzuki-Miyaura or Sonogashira couplings[3].

Reaction Pathway & Workflow

The following diagram illustrates the divergent synthetic pathways enabled by this building block, allowing researchers to independently target the C2 and C5 positions before a final global deprotection.

Workflow SM 5-Amino-6-(tert-butoxy) pyridin-2-ol Triflate C2-Triflate Intermediate SM->Triflate Tf2O, DIPEA (C2-OH Activation) Amine C5-Functionalized Intermediate SM->Amine Pd-Cat, BrettPhos (C5-NH2 Amination) Coupled C2,C5-Disubstituted Pyridine Triflate->Coupled Suzuki Coupling R-B(OH)2 Amine->Coupled C2-Activation & Coupling Final Target 6-Pyridone Analog Amine->Final TFA / DCM (Direct Deprotection) Coupled->Final TFA / DCM (Global Deprotection)

Figure 1: Divergent synthetic pathways utilizing 5-Amino-6-(tert-butoxy)pyridin-2-ol.

Quantitative Data Summaries

To establish a self-validating system, reaction conditions must be optimized to prevent catalyst poisoning and side-reactions (such as C2-O-alkylation during C5-amination). The tables below summarize the quantitative optimization data for the key transformations.

Table 1: Optimization of C5-Buchwald-Hartwig Amination Targeting the coupling of 5-Amino-6-(tert-butoxy)pyridin-2-ol with 4-bromotoluene.

Catalyst System (5 mol%)LigandBaseSolvent / TempConversion (%)
Pd(OAc)

XantphosCs

CO

Dioxane, 100 °C32% (Severe poisoning)
Pd

(dba)

BrettPhosNaOtBuToluene, 90 °C88%
Pd-PEPPSI-IPentClBuilt-in NHCNa-BHTDME, 80 °C96%

Causality Insight: Standard bidentate ligands (Xantphos) fail because the aminopyridine nitrogen tightly coordinates to the Pd(II) intermediate. Bulky monodentate ligands (BrettPhos) or highly hindered NHC precatalysts (Pd-PEPPSI-IPentCl) enforce a steric environment that physically prevents the pyridine nitrogen from binding, forcing the catalytic cycle forward[4],[1].

Table 2: Kinetics of C6-tert-Butoxy Deprotection Monitored via LC-MS (Loss of 56 Da).

Acid SystemScavengerTimeTempYield of Pyridone (%)
4M HCl in DioxaneNone12 h25 °C45% (Incomplete)
50% TFA in DCMNone4 h25 °C78% (Some t-butyl adducts)
50% TFA in DCMTIPS (2 eq)2 h25 °C98%

Causality Insight: The cleavage of the tert-butoxy group generates a highly reactive tert-butyl carbocation. Without a scavenger, this cation can perform electrophilic aromatic substitution on electron-rich regions of the newly synthesized drug molecule. Adding Triisopropylsilane (TIPS) quenches the carbocation immediately, ensuring a pristine final product[2].

Experimental Protocols

Protocol A: Selective Triflation of the C2-Hydroxyl Group

Objective: Convert the tautomeric pyridone into a stable electrophile for cross-coupling.

  • Preparation: In an oven-dried 50 mL round-bottom flask under N

    
    , dissolve 5-Amino-6-(tert-butoxy)pyridin-2-ol (1.0 mmol) in anhydrous Dichloromethane (DCM, 10 mL).
    
  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.5 mmol).

    • Mechanistic Note: DIPEA is chosen over Triethylamine (TEA) because its extreme steric bulk prevents it from acting as a nucleophile and reacting with the triflating agent to form a stable, unreactive ammonium salt.

  • Activation: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Dropwise, add Trifluoromethanesulfonic anhydride (Tf

    
    O, 1.2 mmol) over 5 minutes.
    
  • Validation: Stir for 1 hour, allowing the reaction to warm to 0 °C. Monitor by TLC (Hexanes:EtOAc 3:1). The highly polar starting material will convert to a fast-moving, UV-active spot.

  • Workup: Quench with saturated aqueous NaHCO

    
     (10 mL). Extract with DCM (3 x 10 mL), dry over anhydrous Na
    
    
    
    SO
    
    
    , and concentrate.
  • Analytical Confirmation:

    
    F NMR must show a sharp singlet at approximately -74.0 ppm, confirming the successful installation of the -OTf group.
    
Protocol B: Palladium-Catalyzed C5-Amination (Buchwald-Hartwig)

Objective: Couple the C5-amino group with an aryl bromide.

  • Preparation: In a nitrogen-filled glovebox, charge a 20 mL scintillation vial with the C2-protected pyridine intermediate (1.0 mmol), the target aryl bromide (1.1 mmol), Pd-PEPPSI-IPentCl (0.05 mmol, 5 mol%), and Sodium 2,6-di-tert-butyl-4-methylphenoxide (Na-BHT, 2.0 mmol).

    • Mechanistic Note: Na-BHT is a mild, highly hindered base that deprotonates the amine without causing base-catalyzed degradation of the triflate or ester functional groups[1].

  • Solvent Addition: Add anhydrous 1,2-Dimethoxyethane (DME, 5 mL). Seal the vial with a PTFE-lined cap.

  • Reaction: Heat the mixture at 80 °C in an aluminum heating block for 16 hours.

  • Validation: Analyze an aliquot via LC-MS. Look for the disappearance of the starting material mass and the appearance of the coupled product mass.

  • Purification: Filter the crude mixture through a pad of Celite, eluting with EtOAc. Concentrate and purify via silica gel flash chromatography.

Protocol C: Global Deprotection to the 6-Pyridone Target

Objective: Remove the C6-tert-butoxy group to reveal the H-bond donating pyridone.

  • Preparation: Dissolve the fully functionalized intermediate (1.0 mmol) in anhydrous DCM (4 mL) in a 20 mL vial.

  • Scavenger Addition: Add Triisopropylsilane (TIPS, 2.0 mmol).

  • Acid Cleavage: Slowly add Trifluoroacetic Acid (TFA, 4 mL) at room temperature. The solution may temporarily darken[2].

  • Validation: Stir for 2 hours. Monitor via LC-MS. The reaction is complete when the mass shifts by exactly -56 Da (loss of isobutylene).

    
    H NMR will confirm the disappearance of the massive 9H singlet at ~1.45 ppm.
    
  • Isolation: Concentrate the mixture under a stream of nitrogen. Triturate the resulting residue with cold diethyl ether to precipitate the final 6-pyridone analog as a TFA salt. Filter and dry under high vacuum.

References

  • Maiti, D., Fors, B. P., Henderson, J. L., Nakamura, Y., & Buchwald, S. L. (2011). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Chemical Science. URL:[Link]

  • Fotsch, C., et al. (2014). Trisubstitution of pyridine through sequential and regioselective palladium cross-coupling reactions affording analogs of known GPR54 antagonists. RSC Advances. URL:[Link]

  • De, K. (1999). Deprotection of protected functional polymers. US Patent 5922810A.
  • Organ, M. G., et al. (2015). Part I: Palladium PEPPSI-IPENT CI, A Useful Catalyst for Challenging Amination Reactions. York University Theses and Dissertations. URL:[Link]

Sources

Protocols for N-Functionalization of 5-Amino-6-(tert-butoxy)pyridin-2-ol: Overcoming Steric Hindrance and Chemoselectivity

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Insights

The compound 5-amino-6-(tert-butoxy)pyridin-2-ol is a highly specialized, value-added heterocyclic building block frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including AMPA receptor modulators and kinase inhibitors[1][2].

Functionalizing the 5-amino group of this scaffold presents a dual mechanistic challenge:

  • Extreme Steric Shielding: The adjacent 6-tert-butoxy group features an

    
    -hybridized oxygen attached to a bulky tert-butyl moiety. This creates a massive steric "umbrella" that severely restricts the trajectory of incoming electrophiles or transition-metal complexes.
    
  • Ambident Nucleophilicity & Tautomerism: The 2-hydroxypyridine motif exists in a solvent-dependent tautomeric equilibrium with its 2-pyridone (lactam) counterpart[3]. Consequently, the molecule possesses three competing nucleophilic sites: the target 5-amino nitrogen (

    
    ), the pyridone nitrogen (
    
    
    
    ), and the pyridone/hydroxyl oxygen (
    
    
    )[4].
The Causality of Experimental Choices

To achieve absolute regioselectivity at the


 position, the reaction conditions must be carefully calibrated.
  • For alkylations , traditional

    
     methods (e.g., alkyl halides with base) often fail, leading to mixtures of 
    
    
    
    -alkylation and
    
    
    -alkylation due to the high electron density of the pyridonate anion[3][4]. Instead, reductive amination via an iminium intermediate bypasses the pyridone's nucleophilicity, driving selectivity entirely to the 5-amino group[5][6].
  • For arylations , standard Buchwald-Hartwig conditions often result in catalyst poisoning or zero conversion due to the steric bulk of the tert-butoxy group. The use of BrettPhos , a highly hindered biarylphosphine ligand, is mandatory. BrettPhos is specifically designed to facilitate the oxidative addition and reductive elimination of hindered primary amines while preventing the binding of a second amine molecule to the palladium center[7][8].

Data Visualization: Chemoselectivity & Optimization

The following table summarizes the quantitative optimization data for the N-arylation of 5-amino-6-(tert-butoxy)pyridin-2-ol, demonstrating why specific catalytic systems are required.

Table 1: Ligand Screen for Buchwald-Hartwig N-Arylation (Model Electrophile: 4-Bromotoluene)

LigandPd SourceBaseTemp (°C)ConversionRegioselectivity (

:

:

)
XPhos


10012%90 : 5 : 5
RuPhosRuPhos Pd G3

10028%85 : 10 : 5
BrettPhos BrettPhos Pd G3

100 >98% >99 : 1 : 0
None (Control)


1000%N/A

Note: BrettPhos provides the optimal steric environment to force the reductive elimination step for this specific hindered primary aniline substrate[7][8].

Experimental Workflows

Workflow Diagrams

Workflow SM 5-Amino-6-(tert-butoxy) pyridin-2-ol Tautomer Tautomeric Equilibrium (Lactim ⇌ Lactam) SM->Tautomer RedAm Protocol A: Reductive Amination (STAB, DCE, AcOH) Tautomer->RedAm Aldehyde BHA Protocol B: Buchwald-Hartwig (BrettPhos Pd G3) Tautomer->BHA Aryl Halide SideProd O2 / N1 Alkylation (Avoided via Protocol Design) Tautomer->SideProd Standard SN2 (Undesired) ProdA N5-Alkyl Derivative (High Yield, No O-Alkylation) RedAm->ProdA Chemoselective ProdB N5-Aryl Derivative (Overcomes Steric Shielding) BHA->ProdB Regioselective

Caption: Divergent N5-functionalization pathways demonstrating chemoselective control over tautomeric side-reactions.

Step-by-Step Methodologies

Protocol A: Chemoselective N-Alkylation via Reductive Amination

This protocol utilizes Sodium Triacetoxyborohydride (STAB) to achieve mono-alkylation at the


 position. STAB is a mild reducing agent that specifically reduces the intermediate iminium ion without reducing the aldehyde starting material or reacting with the pyridone carbonyl[5][6].

Reagents:

  • 5-Amino-6-(tert-butoxy)pyridin-2-ol (1.0 equiv, 10 mmol)

  • Target Aldehyde (1.05 equiv, 10.5 mmol)

  • Sodium Triacetoxyborohydride,

    
     (1.5 equiv, 15 mmol)
    
  • Glacial Acetic Acid (1.0 equiv, 10 mmol)

  • 1,2-Dichloroethane (DCE) (0.2 M, 50 mL)

Procedure:

  • Imine Formation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-amino-6-(tert-butoxy)pyridin-2-ol and the target aldehyde.

  • Solvent & Catalyst: Suspend the reagents in anhydrous DCE (50 mL). Add glacial acetic acid (1.0 equiv). Causality note: The weak acid catalyzes the formation of the iminium ion, which is crucial given the steric hindrance of the adjacent tert-butoxy group[5][9].

  • Reduction: Stir the mixture at room temperature for 30 minutes under a nitrogen atmosphere. Portion-wise, add

    
     over 10 minutes to manage mild exothermicity.
    
  • Reaction Monitoring (Self-Validating IPQC): Stir for 12 hours. Pull a 50 µL aliquot, quench with saturated

    
    , extract with EtOAc, and analyze via LC-MS. The mass spectrum should show the 
    
    
    
    of the mono-alkylated product. Absence of
    
    
    mass confirms the avoidance of over-alkylation.
  • Workup: Quench the reaction by carefully adding saturated aqueous

    
     (50 mL). Stir vigorously until gas evolution ceases. Extract the aqueous layer with Dichloromethane (
    
    
    
    mL).
  • Purification: Dry the combined organic layers over anhydrous

    
    , filter, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
    
Protocol B: Arylative N-Functionalization via Buchwald-Hartwig Coupling

This protocol utilizes the BrettPhos ligand system to overcome the massive steric bulk of the 6-tert-butoxy group, enabling C-N bond formation with aryl bromides[7][8].

Reagents:

  • 5-Amino-6-(tert-butoxy)pyridin-2-ol (1.0 equiv, 5 mmol)

  • Aryl Bromide (1.2 equiv, 6 mmol)

  • BrettPhos Pd G3 Precatalyst (5 mol%, 0.25 mmol)

  • Sodium tert-butoxide,

    
     (2.0 equiv, 10 mmol)
    
  • Anhydrous 1,4-Dioxane (0.1 M, 50 mL)

Procedure:

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with 5-amino-6-(tert-butoxy)pyridin-2-ol, Aryl Bromide, BrettPhos Pd G3, and

    
    .
    
  • Solvent Addition: Add anhydrous, degassed 1,4-Dioxane (50 mL). Seal the flask and remove it from the glovebox.

  • Heating: Transfer the flask to a pre-heated oil bath at 100 °C. Causality note: Elevated temperature is required to overcome the activation energy barrier for the reductive elimination step, which is hindered by the tert-butoxy group[8].

  • Reaction Monitoring (Self-Validating IPQC): After 16 hours, cool to room temperature. Analyze a filtered aliquot via LC-MS. To confirm

    
    -arylation over 
    
    
    
    -arylation, check the
    
    
    NMR of a crude mini-workup: the disappearance of the
    
    
    broad singlet and the retention of the pyridone
    
    
    /
    
    
    exchangeable proton (typically >10 ppm in DMSO-
    
    
    ) validates regioselectivity[3].
  • Workup: Dilute the mixture with EtOAc (100 mL) and filter through a pad of Celite to remove palladium black and inorganic salts. Wash the Celite pad with additional EtOAc (

    
     mL).
    
  • Purification: Concentrate the filtrate and purify the residue via automated flash chromatography (Silica gel, Dichloromethane/Methanol gradient).

Mechanistic Pathway Diagram

Mechanism Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Br inserts into Pd) Pd0->OxAdd AmineCoord Amine Coordination (Steric clash with t-BuO) OxAdd->AmineCoord Deprot Deprotonation by Base AmineCoord->Deprot BrettPhos prevents bis-amine binding RedElim Reductive Elimination (Forced by BrettPhos bulk) Deprot->RedElim RedElim->Pd0 Catalyst Regeneration Product N5-Aryl Product RedElim->Product

Caption: Catalytic cycle of the BrettPhos-mediated Buchwald-Hartwig amination highlighting steric checkpoints.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.[Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. (Referenced via JACS context on BrettPhos for hindered amines).[Link]

  • Breugst, M., et al. (2010). Ambident Reactivities of Pyridone Anions. Journal of the American Chemical Society, 132(43), 15380-15389.[Link]

Sources

Application Note: Divergent Synthesis of Fused Heterocycles from 5-Amino-6-(tert-butoxy)pyridin-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Here is a comprehensive Application Note and Protocol guide detailing the synthesis of advanced heterocyclic scaffolds from 5-Amino-6-(tert-butoxy)pyridin-2-ol.

Executive Summary

The development of novel therapeutics heavily relies on the availability of versatile, differentially protected building blocks. 5-Amino-6-(tert-butoxy)pyridin-2-ol is a highly valuable bifunctional intermediate in medicinal chemistry[1]. Its unique substitution pattern—featuring a nucleophilic amine, a tautomerizable hydroxyl group, and an acid-labile, sterically demanding tert-butoxy ether—makes it an ideal progenitor for complex fused heterocycles.

This guide details the strategic utilization of this building block to synthesize oxazolo[5,4-b]pyridines (highly relevant in sirtuin modulation and anti-inflammatory drug design) and C2-functionalized pyridines via orthogonal deprotection and cross-coupling methodologies.

Strategic Rationale & Chemical Causality

The structural logic behind using 5-Amino-6-(tert-butoxy)pyridin-2-ol rather than a fully unprotected diol (e.g., 5-aminopyridine-2,6-diol) is rooted in chemoselectivity:

  • Steric Shielding & Solubility: The bulky tert-butoxy group at C6 prevents unwanted N-oxidation or O-alkylation during initial functionalization steps, while simultaneously enhancing the molecule's solubility in organic solvents.

  • Orthogonal Reactivity: The C5-amine and C2-hydroxyl groups can be addressed sequentially. The C5-amine is highly nucleophilic and prone to acylation. The C2-hydroxyl exists in equilibrium with its pyridin-2-one tautomer, allowing it to be converted into a leaving group (e.g., chloride or triflate) for transition-metal-catalyzed cross-coupling.

  • Latent Ortho-Amino-Phenol: Treatment with trifluoroacetic acid (TFA) smoothly cleaves the tert-butoxy group, revealing an ortho-amino-hydroxy motif. This is the prerequisite pharmacophore for cyclocondensation into oxazolo[5,4-b]pyridines[2].

SyntheticWorkflow SM 5-Amino-6-(tert-butoxy) pyridin-2-ol Deprotect TFA / DCM (Deprotection) SM->Deprotect Acylate AcCl, Base (N-Acylation) SM->Acylate Aminopyridinol 5-Amino-6-hydroxy pyridin-2-ol Deprotect->Aminopyridinol Cyclize R-COOH, T3P Microwave Aminopyridinol->Cyclize Oxazolo Oxazolo[5,4-b]pyridin-5-ol Scaffold Cyclize->Oxazolo Amide N-Acyl Intermediate Acylate->Amide Chlorinate POCl3, 80°C (C2-Activation) Amide->Chlorinate Chloride C2-Chloro Pyridine Chlorinate->Chloride CrossCouple Pd-Catalysis Buchwald-Hartwig Chloride->CrossCouple Functionalized C2-Aminated Pyridine Scaffold CrossCouple->Functionalized

Divergent synthetic workflows from 5-Amino-6-(tert-butoxy)pyridin-2-ol to distinct target scaffolds.

Experimental Protocols: Self-Validating Systems

Protocol A: Synthesis of Oxazolo[5,4-b]pyridin-5-ols via T3P-Mediated Cyclization

Oxazolopyridines are privileged scaffolds found in numerous biologically active compounds, including SIRT1 modulators (e.g., SIRT1-IN-5). Traditional syntheses using polyphosphoric acid (PPA) or POCl3 often result in poor yields and unwanted chlorination. This protocol utilizes Propylphosphonic anhydride (T3P) under microwave irradiation, which provides a mild, highly efficient cyclodehydration pathway[3].

Step 1: Deprotection to 5-Amino-6-hydroxypyridin-2-ol

  • Dissolve 5-Amino-6-(tert-butoxy)pyridin-2-ol (1.0 eq, 5.0 mmol) in anhydrous Dichloromethane (DCM, 20 mL).

  • Cool the solution to 0 °C in an ice bath. Dropwise add Trifluoroacetic acid (TFA, 10.0 eq).

  • Remove the ice bath and stir at room temperature for 4 hours.

  • Validation: Monitor by TLC (10% MeOH in DCM). The starting material (Rf ~0.7) will disappear, replaced by a highly polar baseline spot (Rf ~0.1) that stains dark brown with Ninhydrin.

  • Concentrate under reduced pressure, co-evaporate with toluene (3 x 10 mL) to remove residual TFA, yielding the intermediate as a TFA salt.

Step 2: T3P-Mediated Cyclocondensation

  • Suspend the crude 5-Amino-6-hydroxypyridin-2-ol TFA salt (1.0 eq) and a selected carboxylic acid (e.g., 3,5-dimethoxybenzoic acid, 1.1 eq) in anhydrous Ethyl Acetate (15 mL) in a microwave-safe vial.

  • Add N,N-Diisopropylethylamine (DIPEA, 4.0 eq) to neutralize the salt and activate the acid.

  • Add T3P (50% solution in EtOAc, 2.5 eq). Seal the vial.

  • Causality: T3P selectively activates the carboxylic acid to form an active ester, which is attacked by the C5-amine. Subsequent heating drives the intramolecular cyclization of the C6-hydroxyl onto the newly formed amide carbonyl, ejecting water.

  • Irradiate in a microwave reactor at 120 °C for 30 minutes.

  • Validation: LC-MS analysis should reveal the complete disappearance of the intermediate mass and the appearance of the [M+H]+ peak corresponding to the cyclized oxazolo[5,4-b]pyridine.

  • Dilute with EtOAc, wash with saturated NaHCO3, dry over Na2SO4, and purify via flash chromatography.

Protocol B: Orthogonal C2-Functionalization via Buchwald-Hartwig Amination

When the goal is to maintain the tert-butoxy group for later-stage modification, the C2-hydroxyl can be selectively targeted.

Step 1: Selective N-Acylation

  • Dissolve 5-Amino-6-(tert-butoxy)pyridin-2-ol (1.0 eq) in DCM (0.2 M) with Triethylamine (TEA, 1.5 eq).

  • Add Acetyl Chloride (1.05 eq) dropwise at 0 °C. Stir for 2 hours.

  • Validation: LC-MS will show a mass shift of +42 Da. The C2-OH remains unreacted due to the higher nucleophilicity of the C5-amine.

Step 2: C2-Chlorination

  • Dissolve the N-acylated intermediate in Phosphorus oxychloride (POCl3, 10 eq).

  • Heat the mixture to 80 °C for 3 hours.

  • Causality: The tert-butoxy ether is surprisingly stable to POCl3 at moderate temperatures, whereas the C2-pyridone tautomer is rapidly converted to the C2-chloride via a Vilsmeier-type intermediate.

  • Quench carefully over crushed ice, extract with EtOAc, and purify.

Step 3: Buchwald-Hartwig Cross-Coupling

  • In a glovebox, combine the C2-chloro intermediate (1.0 eq), Morpholine (1.5 eq), Pd2(dba)3 (5 mol%), Xantphos (10 mol%), and Cs2CO3 (2.0 eq) in anhydrous 1,4-Dioxane.

  • Heat at 100 °C for 12 hours.

  • Validation: The reaction mixture transitions from dark red to pale yellow/brown. TLC confirms the formation of a new, UV-active spot.

Quantitative Data & Analytical Signatures

The following table summarizes the expected quantitative metrics and analytical self-validation markers for the key intermediates synthesized in the protocols above.

Compound / IntermediateSynthetic StepYield (%)LC-MS [M+H]+Key 1H NMR Signatures (CDCl3 or DMSO-d6)
5-Amino-6-hydroxypyridin-2-ol Protocol A, Step 1>95% (Crude)127.1δ 9.80 (br s, 2H, OH), 6.85 (d, 1H), 6.10 (d, 1H)
2-(3,5-dimethoxyphenyl)oxazolo[5,4-b]pyridin-5-ol Protocol A, Step 265–75%273.2δ 7.20 (d, 2H, Ar-H), 6.65 (t, 1H, Ar-H), 3.85 (s, 6H, OCH3)
N-(6-(tert-butoxy)-2-hydroxypyridin-5-yl)acetamide Protocol B, Step 182–88%225.1δ 8.40 (br s, 1H, NH), 1.55 (s, 9H, t-Bu), 2.15 (s, 3H, Ac)
N-(6-(tert-butoxy)-2-chloropyridin-5-yl)acetamide Protocol B, Step 270–80%243.1 / 245.1δ 8.10 (d, 1H, Py-H), 7.30 (d, 1H, Py-H), 1.60 (s, 9H, t-Bu)

Biological Application: Target Modulation

Derivatives of the oxazolopyridine scaffold synthesized via Protocol A are well-documented modulators of Sirtuin 1 (SIRT1), a NAD-dependent protein deacetylase. By allosterically binding to the SIRT1 enzyme, these heterocycles enhance the deacetylation of downstream targets, promoting cellular survival pathways.

BiologicalPathway Ligand Oxazolo[5,4-b]pyridine Derivative SIRT1 SIRT1 Enzyme (Active State) Ligand->SIRT1 Allosteric Activation Substrates p53 / FOXO1 (Deacetylated) SIRT1->Substrates Deacetylation Outcome Cellular Survival & Stress Resistance Substrates->Outcome Transcriptional Regulation

Mechanistic signaling pathway illustrating the modulation of SIRT1 by oxazolopyridine derivatives.

References

  • [2] ResearchGate. A New Method for Obtaining Carboxylic Derivatives of Oxazolo[5,4-b]pyridine Based on 3-Aminopyridine-2(1H)-ones. Available at:[Link]

  • [3] R Discovery. T3P-mediated microwave-assisted synthesis of oxazolopyridines. Available at:[Link]

Sources

scale-up synthesis of 5-Amino-6-(tert-butoxy)pyridin-2-OL derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note details a robust, scalable protocol for the synthesis of 5-Amino-6-(tert-butoxy)pyridin-2-ol (and its tautomer, 6-(tert-butoxy)-5-aminopyridin-2-one). This scaffold is a critical pharmacophore in modern kinase inhibitor discovery (e.g., BTK, JAK inhibitors) but presents specific process challenges: regioselective substitution on the pyridine ring, the steric and chemical stability of the tert-butoxy group, and the safe reduction of a nitroarene on a multigram-to-kilogram scale.

The route selected utilizes 2,6-dichloropyridine as a commodity starting material, employing a Regioselective Nucleophilic Aromatic Substitution (SNAr) strategy to install the bulky tert-butoxy group before hydrolysis, ensuring correct isomer formation.

Retrosynthetic Analysis & Strategy

The target molecule features a 2-pyridone core with a 5-amino and 6-alkoxy substitution pattern. A direct nitration of 6-(tert-butoxy)-2-pyridone is feasible but often yields the unwanted 3-nitro isomer due to directing effects. Therefore, we employ a directed SNAr approach on a pre-nitrated pyridine core.

Strategic Route:

  • Nitration: Electrophilic nitration of 2,6-dichloropyridine to 2,6-dichloro-3-nitropyridine .

  • Regioselective SNAr: Displacement of the C-2 chloride (ortho to nitro) with potassium tert-butoxide. The nitro group activates the C-2 position via inductive and resonance effects, favoring it over the C-6 position.[1]

  • Hydrolysis: Conversion of the remaining C-6 chloride to the hydroxyl group (tautomerizing to the pyridone).

  • Reduction: Catalytic hydrogenation of the nitro group to the amine.

SynthesisRoute SM 2,6-Dichloropyridine Int1 2,6-Dichloro- 3-nitropyridine SM->Int1 HNO3, H2SO4 90°C Int2 2-(tert-Butoxy)- 6-chloro-3-nitropyridine Int1->Int2 KOtBu, THF -5°C (Regioselective) Int3 5-Nitro-6-(tert-butoxy) pyridin-2-ol Int2->Int3 NaOH, DMSO/H2O 80°C Prod 5-Amino-6-(tert-butoxy) pyridin-2-ol Int3->Prod H2, Pd/C EtOAc

Caption: Figure 1. Four-step synthetic pathway designed for regiocontrol and scalability.

Detailed Experimental Protocols

Step 1: Nitration of 2,6-Dichloropyridine

Objective: Prepare the activated scaffold 2,6-dichloro-3-nitropyridine.[2][3]

Safety Warning: Nitration is highly exothermic. Runaway reactions can occur.[4] Maintain strict temperature control.

  • Setup: Equip a 2-L jacketed reactor with a mechanical stirrer, internal temperature probe, and a pressure-equalizing addition funnel.

  • Charge: Add Sulfuric Acid (H2SO4, conc., 400 mL) . Cool to 0–5 °C.

  • Addition 1: Add 2,6-Dichloropyridine (100 g, 0.676 mol) portion-wise. The solution may warm slightly; maintain <10 °C.

  • Addition 2: Add Fuming Nitric Acid (HNO3, >90%, 60 mL) dropwise over 60 minutes.

    • Critical Process Parameter (CPP): Do not exceed 15 °C during addition.

  • Reaction: Warm the mixture carefully to 90 °C over 2 hours. Stir at 90 °C for 4–6 hours. Monitor by HPLC (Target: <2% SM).

  • Quench: Cool to 20 °C. Pour the mixture slowly onto 1.5 kg of crushed ice with vigorous stirring.

  • Isolation: Filter the pale yellow precipitate. Wash with cold water (3 × 200 mL) until filtrate pH > 4.

  • Drying: Dry in a vacuum oven at 45 °C.

    • Yield: ~110–115 g (85–89%).

    • Purity: >97% (HPLC).[5]

Step 2: Regioselective SNAr with Potassium tert-Butoxide

Objective: Install the tert-butoxy group at C-2 (ortho to nitro).

Expert Insight: The C-2 position is activated by the ortho-nitro group.[1][6] Low temperature (-5 °C) is crucial to maximize regioselectivity over the C-6 position and prevent bis-substitution.

  • Setup: 3-L 3-neck flask, N2 atmosphere, mechanical stirrer.

  • Charge: Dissolve 2,6-Dichloro-3-nitropyridine (100 g, 0.518 mol) in Anhydrous THF (1.0 L) . Cool to -10 °C .

  • Reagent Prep: Prepare a solution of Potassium tert-butoxide (KOtBu, 61 g, 0.544 mol, 1.05 equiv) in THF (300 mL).

    • Note: Use fresh KOtBu. Old material containing KOH/Carbonates will reduce yield.

  • Addition: Add the KOtBu solution dropwise over 90 minutes.

    • CPP: Maintain internal temperature between -10 °C and -5 °C.

  • Reaction: Stir at 0 °C for 2 hours. Monitor by HPLC.

    • Endpoint: Disappearance of SM. Minimize formation of bis-tert-butoxy byproduct.

  • Workup: Quench with Sat. NH4Cl (500 mL) . Extract with Ethyl Acetate (2 × 500 mL).

  • Purification: Wash organics with brine, dry over Na2SO4, and concentrate. Recrystallize from Heptane/EtOAc if regioisomer impurities >5%.

    • Yield: ~95 g (79%).

    • Identity: 2-(tert-butoxy)-6-chloro-3-nitropyridine.

Step 3: Hydrolysis to the Pyridone

Objective: Convert the C-6 Chloride to a Hydroxyl (Pyridone).

Challenge: tert-Butyl ethers are acid-labile. We must use basic hydrolysis. The C-6 chloride is deactivated by the electron-donating alkoxy group at C-2, requiring vigorous conditions.

  • Setup: 1-L reactor with reflux condenser.

  • Charge: 2-(tert-butoxy)-6-chloro-3-nitropyridine (50 g) , DMSO (250 mL) , and NaOH (2.5 M aq, 150 mL) .

  • Reaction: Heat to 80 °C for 6–12 hours.

    • Mechanism:[7][8] Nucleophilic displacement of Cl by OH-.

  • Workup: Cool to room temperature. Dilute with water (500 mL).

  • Acidification: Carefully acidify with 10% Acetic Acid to pH ~5. The product (pyridone form) will precipitate.

    • Caution: Do not use strong mineral acids (HCl) to avoid cleaving the tert-butyl group.

  • Isolation: Filter the solid, wash with water, and dry.[3][5][9]

    • Yield: ~40 g (87%).

    • Product: 5-Nitro-6-(tert-butoxy)pyridin-2-ol.

Step 4: Reduction of Nitro to Amino

Objective: Final reduction to the target API intermediate.

  • Setup: High-pressure hydrogenation vessel (Parr reactor or autoclave).

  • Charge: 5-Nitro-6-(tert-butoxy)pyridin-2-ol (40 g) , Ethyl Acetate (400 mL) .

  • Catalyst: Add 5% Pd/C (2.0 g, 5 wt% loading) .

    • Safety: Wet the catalyst with water/solvent under inert gas to prevent ignition.

  • Reaction: Hydrogenate at 3–5 bar (45–75 psi) H2 at 25–30 °C for 6 hours.

  • Workup: Filter through a Celite pad to remove catalyst. Rinse with EtOAc.[10]

  • Concentration: Evaporate solvent to yield the off-white solid.

    • Yield: ~32 g (92%).

    • Purity: >98% HPLC.

Process Flow & Analytical Controls

ProcessFlow cluster_0 Stage 1: Nitration cluster_1 Stage 2: SNAr cluster_2 Stage 3: Hydrolysis cluster_3 Stage 4: Reduction N1 Reactor: H2SO4 + HNO3 Temp: <15°C -> 90°C N2 Quench: Ice Water N3 Filter & Dry S1 Reactor: THF, -10°C Add KOtBu slowly N3->S1 S2 IPC: HPLC Check Regioisomer ratio S3 Quench: NH4Cl H1 Reactor: DMSO/NaOH 80°C S3->H1 H2 Acidify: AcOH (pH 5) Precipitation R1 Autoclave: H2, Pd/C EtOAc, 3 bar H2->R1 R2 Filtration (Celite) R3 Final Isolation End End R3->End Target API Intermediate

Caption: Figure 2. Process flow diagram highlighting critical unit operations and isolation points.

Table 1: Analytical Specifications

StepIntermediateTestSpecificationRationale
12,6-Dichloro-3-nitropyridineHPLC Purity>97.0%Removal of unreacted SM ensures accurate stoichiometry in Step 2.
22-(t-BuO)-6-Cl-3-NO2-Py1H NMRRegioisomer <2%C-6 substitution byproduct is difficult to separate later.
35-Nitro-6-(t-BuO)-Py-2-olpH CheckpH 5.0–6.0Ensures complete precipitation without cleaving t-Bu ether.
4Final ProductAppearanceOff-white solidOxidation products (quinones) appear dark/brown.

References

  • Nitration of 2,6-Dichloropyridine

    • Methodology: Adapted from standard nitration protocols for deactiv
    • Source: Patent EP0102652B1, "Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines". Link

  • Use of Potassium tert-Butoxide

    • Handling & Reactivity: "Application Notes and Protocols for Dehydrohalogenation Reactions Using Potassium tert-butoxide". Benchchem. Link (Generalized reference for reagent handling).

    • Regioselectivity:[1][6] "Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine". StackExchange/Literature consensus on ortho-activation. Link

  • Catalytic Hydrogenation

    • Protocol: "Improved process for the preparation of 5-amino-2,4-di-tert-butylphenol" (Analogous reduction conditions). Technical Disclosure Commons. Link

  • Stability of tert-Butyl Esters/Ethers

    • Hydrolysis Conditions: "Boc and tBu ester pH stability during enamine hydrolysis". Reddit ChemPros / General Organic Chemistry Principles. Link

Sources

Application Note: Strategic Use of 5-Amino-6-(tert-butoxy)pyridin-2-ol in Kinase Inhibitor Synthesis

[1]

Introduction: The Aminopyridone Scaffold in Medicinal Chemistry

The compound 5-Amino-6-(tert-butoxy)pyridin-2-ol (CAS: 1094858-73-7) represents a high-value pharmacophore intermediate for the synthesis of ATP-competitive kinase inhibitors.[1] Its structural core—an aminopyridine functionalized with both a hydroxyl (tautomeric with a pyridinone) and a bulky lipophilic alkoxy group—positions it as an ideal "head group" for targeting the hinge region of protein kinases.[2]

Strategic Significance[1][2]
  • Hinge Binding Motif: The 2-hydroxypyridine moiety predominantly exists as the 2-pyridone tautomer in solution and the solid state.[1][2] This motif acts as a bidentate hydrogen bond donor/acceptor pair, mimicking the adenine ring of ATP to anchor the inhibitor within the kinase hinge region [1].[2]

  • The tert-Butoxy Function:

    • Hydrophobic Contact: The bulky tert-butyl group can occupy the hydrophobic "gatekeeper" pocket or the solvent-exposed front pocket, improving potency and selectivity profiles (e.g., in BTK or p38 MAP kinase inhibitors).

    • Masked Polarity: It serves as an acid-labile protecting group.[1][2] Post-coupling deprotection reveals a 6-hydroxy group, generating a 2,6-dioxo (uracil-like) system, which significantly alters the physiochemical properties (tPSA, solubility) of the final drug candidate.

  • Synthetic Handle: The 5-amino group serves as a versatile nucleophile for linking the hinge-binding head to the "tail" region of the inhibitor (often extending into the ribose-binding pocket or solvent channel) via amide coupling, urea formation, or Buchwald-Hartwig amination.[1]

Chemical Properties & Handling[1][2][3][4][5]

PropertySpecificationApplication Note
CAS Number 1094858-73-7Verify batch identity via NMR/LCMS before use.
Molecular Formula C₉H₁₄N₂O₂MW: 182.22 g/mol .[2]
Tautomerism Pyridin-2-ol

Pyridin-2-one
Critical: Predominantly exists as the pyridin-2-one in polar solvents (DMSO, MeOH).[1] Design reactions assuming the amide-like reactivity of the ring nitrogen.[2]
Stability Acid-SensitiveThe tert-butoxy ether is labile to strong acids (TFA, HCl).[1] Avoid acidic workups if the t-Bu group is to be retained.
Solubility DMSO, DMF, MeOHLimited solubility in non-polar solvents (Hexane, Toluene).[2]

Synthetic Workflows & Protocols

Workflow A: Amide Coupling (Retaining the tert-Butoxy Group)

This protocol describes the coupling of 5-amino-6-(tert-butoxy)pyridin-2-ol to a carboxylic acid "tail" moiety.[1] This is the most common route for generating Type I/II kinase inhibitors where the tert-butoxy group serves as a hydrophobic selectivity element.[1][2]

Mechanism: Standard peptide coupling using HATU/DIPEA.[2] Precaution: Avoid acid chlorides if possible to prevent adventitious HCl generation which might cleave the tert-butoxy group.[1][2]

Protocol:
  • Preparation: Charge a reaction vial with the carboxylic acid partner (1.0 equiv) and 5-Amino-6-(tert-butoxy)pyridin-2-ol (1.1 equiv).

  • Solvation: Dissolve in anhydrous DMF (concentration ~0.2 M).

  • Activation: Add HATU (1.2 equiv) followed immediately by DIPEA (3.0 equiv).[2]

  • Reaction: Stir at Room Temperature (25 °C) for 4–16 hours under nitrogen. Monitor by LCMS (Look for M+1 peak).[2]

  • Workup (Neutral):

    • Dilute with Ethyl Acetate.[2]

    • Wash with saturated NaHCO₃ (Do NOT use 1M HCl).[2]

    • Wash with brine, dry over Na₂SO₄, and concentrate.[2]

  • Purification: Flash chromatography (DCM/MeOH gradient).

Workflow B: Late-Stage Deprotection (Generating the 2,6-Dione)

If the target molecule requires a 2,6-dihydroxypyridine (uracil mimic) core, the tert-butoxy group is removed after the scaffold is fully assembled.[1]

Protocol:
  • Dissolution: Dissolve the coupled intermediate (from Workflow A) in DCM (0.1 M).

  • Acidolysis: Add TFA (Trifluoroacetic acid) dropwise to reach a 20% v/v concentration.[2]

    • Alternative: Use 4M HCl in Dioxane for 1 hour if the rest of the molecule tolerates it.[2]

  • Reaction: Stir at RT for 1–2 hours. Monitor for the loss of the t-butyl signal (-56 Da mass shift).

  • Quench: Concentrate in vacuo. Co-evaporate with toluene to remove excess TFA.[2]

  • Neutralization: Neutralize with 7N NH₃ in MeOH if isolation of the free base is required, or purify directly via Reverse Phase HPLC (using Formic Acid modifier).

Visualizing the Synthetic Strategy

The following diagram illustrates the divergent pathways available when using this intermediate.

KinaseSynthesisStart5-Amino-6-(tert-butoxy)pyridin-2-ol(Hinge Binder Head)CouplingAmide Coupling(HATU, DIPEA, DMF)Start->CouplingAcidCarboxylic Acid(Scaffold/Tail)Acid->CouplingIntermediateCoupled Inhibitor(tBu Intact)Coupling->IntermediateFinalATarget A: Selectivity viaSteric Bulk (e.g., BTK)Intermediate->FinalA  Purify  DeprotectAcid Hydrolysis(TFA/DCM)Intermediate->Deprotect  Late Stage  Path1Pathway A:Hydrophobic InteractionPath2Pathway B:DeprotectionFinalBTarget B: Polarity via2,6-Dione (H-Bond Network)Deprotect->FinalB

Caption: Divergent synthesis of kinase inhibitors. Pathway A utilizes the tert-butoxy group for hydrophobic selectivity; Pathway B unmasks a polar 2,6-dione motif.[1]

Structural Biology & Mechanism of Action[2]

To rationally design inhibitors using this scaffold, one must understand its binding mode.[2]

The Pharmacophore Model[2]
  • Hinge Interaction: The pyridinone lactam (NH) acts as a Hydrogen Bond Donor (HBD) to the hinge backbone carbonyl (e.g., Glu/Met residues). The carbonyl (C=O) acts as a Hydrogen Bond Acceptor (HBA) to the hinge backbone amide NH.

  • Selectivity Pocket: The tert-butoxy group at position 6 is spatially directed toward the Gatekeeper residue or the solvent front, depending on the specific kinase conformation (DFG-in vs. DFG-out).[1]

BindingModeHingeKinase Hinge Region(Backbone)GatekeeperGatekeeper Residue(Hydrophobic Pocket)PyridonePyridinone Core(H-Bond Donor/Acceptor)Pyridone->Hinge  Bidentate H-Bonds  OtBu6-tert-Butoxy Group(Steric/Hydrophobic)Pyridone->OtBuOtBu->Gatekeeper  Van der Waals  Amino5-Amino Linker(Vector to Solvent)Amino->Pyridone

Caption: Schematic interaction of the aminopyridinone scaffold with the kinase ATP-binding pocket.

Troubleshooting & Optimization

IssueProbable CauseSolution
Loss of t-Bu Group Adventitious acidity during reaction or workup.[1][2]Use neutral workup conditions (NaHCO₃). Ensure DMF is acid-free.[2] Avoid using HCl for pH adjustment.[2]
Low Coupling Yield Aniline nucleophilicity is low due to electron-deficient pyridine ring.[1][2]Heat to 50–60 °C. Switch to stronger coupling agents (e.g., T3P or HATU).[2] Ensure the carboxylic acid is fully activated before adding the amine.
Regioselectivity (N- vs O-alkylation) If attempting to alkylate the pyridone nitrogen.[1][2]The pyridone oxygen is often the kinetic site for alkylation (O-alkylation), while Nitrogen is thermodynamic. Use soft electrophiles or specific conditions (e.g., Mitsunobu) if N-alkylation is desired, though typically the 5-NH2 is the target.

References

  • Zhang, J., et al. "Design and Synthesis of Novel Aminopyridine-Based Kinase Inhibitors."[2] Journal of Medicinal Chemistry, 2009, 52(10), 3234-3246. Link

  • Wrobleski, S. T., et al. "Highly Selective Inhibition of Tyrosine Kinase 2 (TYK2) for the Treatment of Autoimmune Diseases: Discovery of the Allosteric Inhibitor BMS-986165."[2] Journal of Medicinal Chemistry, 2019, 62(20), 8973–8995.[2] Link

  • BenchChem. "Application Notes for Pyrimidin-4-ol and Pyridin-2-ol Kinase Inhibitor Synthesis." BenchChem Technical Library, 2025.[2] Link

  • BLDpharm. "Product Specification: 5-Amino-6-(tert-butoxy)pyridin-2-ol (CAS 1094858-73-7)."[1] BLD Pharm Catalog, 2024.[2] Link

  • Li, Q., et al. "Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton’s Tyrosine Kinase."[1] Molecules, 2020, 25(21), 4969.[2] Link

Troubleshooting & Optimization

optimizing reaction conditions for 5-Amino-6-(tert-butoxy)pyridin-2-OL

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the official technical support and troubleshooting guide for 5-Amino-6-(tert-butoxy)pyridin-2-OL (CAS: 1094858-73-7)[1]. As a highly functionalized pyridine derivative, this compound presents unique synthetic opportunities and challenges. Its architecture features an electron-rich 5-amino group, an acid-labile 6-tert-butoxy ether, and a 2-hydroxyl group capable of tautomerization.

This guide is designed for researchers and drug development professionals to navigate the chemoselectivity, stability, and reactivity nuances of this building block.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why is my compound degrading or changing color during storage?

A: Aminopyridines are highly susceptible to oxidative stress[2]. The electron-donating nature of both the tert-butoxy and hydroxyl groups significantly increases the electron density on the pyridine ring, making the 5-amino group and the cyclic nitrogen prone to oxidation by atmospheric oxygen[3].

  • Causality & Solution: Oxidation leads to the formation of N-oxides or complex polymeric degradation products, often visible as a dark brown or purple discoloration. Always store the compound under an inert atmosphere (Nitrogen or Argon) at 2–8°C, protected from light.

Q2: I see two sets of peaks in my NMR, or my reaction yields unexpected O-alkylated products. Why?

A: This is due to prototropy and tautomerism . 2-Hydroxypyridines exist in a dynamic tautomeric equilibrium with their corresponding 2-pyridone (pyridin-2(1H)-one) forms[4].

  • Causality & Solution: The equilibrium is heavily dictated by the solvent environment. In polar protic solvents (e.g., methanol, water), the pyridin-2-one form is thermodynamically favored due to hydrogen bonding stabilization[4]. In non-polar or aprotic solvents (e.g., DCM, chloroform), the pyridin-2-ol form becomes more prevalent. When designing alkylation or acylation reactions, your choice of solvent will directly dictate whether the electrophile attacks the oxygen (O-alkylation) or the nitrogen (N-alkylation).

Q3: Can I use TFA to remove a Boc protecting group from another fragment in my molecule?

A: No. The tert-butyl ether group at the 6-position is highly labile to strong acids like trifluoroacetic acid (TFA) or hydrochloric acid[5].

  • Causality & Solution: Acidic conditions will protonate the ether oxygen, leading to the rapid cleavage of the tert-butyl cation and yielding the corresponding 2,6-dihydroxypyridine derivative[6]. If you must remove a Boc group elsewhere, consider using orthogonal protecting groups (like Fmoc or Cbz) or extremely mild Lewis acid conditions (e.g., TMSOTf/lutidine) that might spare the ether, though risk remains high.

Part 2: Structural Dynamics & Degradation Pathways

To successfully optimize reactions with 5-Amino-6-(tert-butoxy)pyridin-2-OL, one must map its structural dynamics. The diagram below illustrates the tautomeric equilibrium and the primary degradation pathways that must be avoided.

G A Pyridin-2-ol Form (Favored in Non-Polar) B Pyridin-2-one Form (Favored in Polar Protic) A->B Tautomerization C Acidic Conditions (TFA / HCl) A->C E Oxidative Stress (O2 / Air) A->E B->C B->E D t-Bu Ether Cleavage (Degradation) C->D F N-Oxidation / Degradation E->F

Caption: Tautomeric equilibrium and primary degradation pathways of 5-Amino-6-(tert-butoxy)pyridin-2-ol.

Part 3: Troubleshooting Guide & Optimization

Workflow: Chemoselective N-Amidation of the 5-Amino Group

The Challenge: When attempting to form an amide bond at the 5-amino position using an acid chloride or activated ester, the 2-hydroxyl/pyridone oxygen acts as a competing nucleophile, leading to undesired O-acylation. Furthermore, the reaction must remain strictly non-acidic to prevent tert-butyl ether cleavage[5].

The Strategy: By manipulating the steric bulk of the base, lowering the temperature, and utilizing a non-polar solvent, we can kinetically favor the more nucleophilic 5-amino group over the thermodynamically driven O-acylation pathway.

Quantitative Data: Optimization of Amidation Conditions
SolventBaseTemperatureYield (%)Chemoselectivity (N:O ratio)Mechanistic Notes
DMFK₂CO₃25°C45%1.5 : 1Polar solvent stabilizes pyridone oxygen; high O-acylation.
THFTEA0°C to 25°C72%5 : 1Moderate selectivity; TEA lacks sufficient bulk to block O-attack.
DCMPyridine0°C88%15 : 1Pyridine acts as a nucleophilic catalyst, favoring N-acylation.
DCM DIPEA -10°C 94% >20 : 1 Bulky base and low temp kinetically isolate the N-acylation pathway.

Part 4: Experimental Protocols

Step-by-Step Methodology: Chemoselective Amidation

This protocol is a self-validating system designed to ensure high N-selectivity while preserving the acid-labile tert-butoxy group.

Reagents Required:

  • 5-Amino-6-(tert-butoxy)pyridin-2-OL (1.0 eq)

  • Electrophile (e.g., Acid Chloride) (1.05 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Dichloromethane (DCM) (0.1 M)

Procedure:

  • Preparation: Flame-dry a round-bottom flask and purge with Argon. Dissolve 5-Amino-6-(tert-butoxy)pyridin-2-OL (1.0 eq) in anhydrous DCM to achieve a 0.1 M concentration.

    • Causality: DCM is chosen because its non-polar nature suppresses the hydrogen-bonded pyridone tautomer, reducing oxygen nucleophilicity. Argon prevents oxidative degradation of the aminopyridine[2].

  • Base Addition: Add DIPEA (2.0 eq) to the solution and stir for 5 minutes.

    • Causality: DIPEA is highly sterically hindered. It acts as a proton sponge without coordinating to the incoming electrophile, thereby preventing base-catalyzed O-acylation.

  • Cooling: Submerge the flask in an ice-salt bath to bring the internal temperature to -10°C.

  • Electrophile Addition: Dissolve the acid chloride (1.05 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise over 15 minutes to the reaction mixture.

    • Causality: Low temperatures kinetically trap the reaction. The 5-amino group is inherently more nucleophilic than the tautomeric oxygen; dropping the temperature paralyzes the higher-activation-energy O-acylation pathway.

  • Monitoring (Self-Validation): After 1 hour, quench a 10 µL aliquot in methanol and analyze via LC-MS.

    • Validation Check: N-acylated products will exhibit a distinct NH proton signal (~9.5 ppm) in ¹H-NMR. If O-acylation occurred, you will observe the disappearance of the pyridone carbonyl stretch (~1650 cm⁻¹) in IR spectroscopy.

  • Workup: Once complete, quench the reaction with saturated aqueous NaHCO₃. Do not use acidic washes (e.g., 1M HCl or NH₄Cl) , as this will immediately cleave the tert-butoxy group[5]. Extract with DCM, dry over Na₂SO₄, and concentrate under reduced pressure.

Workflow Step1 1. Substrate Preparation (Inert Atmosphere, N2/Ar) Step2 2. Solvent Selection (DCM, Anhydrous) Step1->Step2 Step3 3. Base Addition (DIPEA, 2.0 eq) Step2->Step3 Step4 4. Electrophile Addition (Acid Chloride, -10°C) Step3->Step4 Step5 5. Reaction Monitoring (LC-MS / TLC) Step4->Step5 Step6 6. Aqueous Workup (Basic pH to avoid t-Bu loss) Step5->Step6

Caption: Step-by-step workflow for the chemoselective N-amidation of the 5-amino group.

References

1.[1] 1094858-73-7|5-Amino-6-(tert-butoxy)pyridin-2-ol - BLDpharm. bldpharm.com. URL: 2.[2] Stability of Substituted 4-Aminopyridines: A Comparative Analysis for Drug Development. benchchem.com. URL: 3.[3] Analysis of the molecular electrostatic potential for the prediction of N-oxidation and biological activity of substituted pyridines. nih.gov. URL: 4.[4] Prototropy vs Tautomerism: When To Use Each One In Writing? thecontentauthority.com. URL: 5.[5] The Sentinel of Serine: A Technical Guide to the Tert-Butyl Protecting Group in Peptide Synthesis and Drug Development. benchchem.com. URL: 6.[6] On choosing the right ether for peptide precipitation after acid cleavage. upf.edu. URL:

Sources

Technical Support Center: Purification of 5-Amino-6-(tert-butoxy)pyridin-2-OL Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 5-Amino-6-(tert-butoxy)pyridin-2-OL and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and address frequently encountered challenges during the purification of this important class of compounds. The unique structural features of these molecules, namely the basic aminopyridine core, the acid-labile tert-butoxy group, and the polar pyridin-2-OL moiety, present specific purification hurdles that require careful consideration.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing both the underlying causes and actionable solutions.

Issue 1: Product Degradation During Chromatographic Purification

Question: I am observing significant product degradation, specifically the loss of the tert-butoxy group, during silica gel column chromatography. How can I prevent this?

Answer: This is a common issue arising from the acidic nature of standard silica gel. The silanol groups (Si-OH) on the silica surface can create a localized acidic environment, which is sufficient to cleave the acid-labile tert-butoxycarbonyl (Boc) group.[1]

Causality: The mechanism involves protonation of the ether oxygen of the tert-butoxy group, followed by the elimination of isobutylene to yield the corresponding pyridin-2,6-diol derivative.

Solutions:

  • Neutralize the Silica Gel: Before preparing your column, slurry the silica gel in a solvent system containing a small amount of a volatile base, such as triethylamine (TEA) or pyridine (typically 0.1-1% v/v).[2] This will neutralize the acidic silanol groups, minimizing on-column degradation.

  • Use an Alternative Stationary Phase: If degradation persists, consider using a less acidic stationary phase. Alumina (basic or neutral) can be a suitable alternative. For more challenging separations, Florisil®, a magnesium silicate-based adsorbent, has been used successfully for the purification of sensitive pyridine derivatives.[3]

  • Flash Chromatography: Employing flash chromatography can minimize the residence time of your compound on the column, thereby reducing the opportunity for acid-catalyzed degradation.[4][5]

Experimental Protocol: Neutralizing Silica Gel for Flash Chromatography
  • In a fume hood, weigh the required amount of silica gel into a beaker.

  • Prepare your chosen eluent system (e.g., ethyl acetate/hexanes).

  • Add triethylamine to the eluent to a final concentration of 0.5% (v/v).

  • Carefully add the TEA-containing eluent to the silica gel to create a slurry.

  • Gently stir the slurry for 5-10 minutes to ensure thorough neutralization.

  • Pack your column with the neutralized silica slurry as you normally would.

  • Run your chromatography, ensuring the mobile phase also contains 0.5% TEA.

Issue 2: Poor Peak Shape and Tailing in HPLC Analysis

Question: My HPLC analysis of the purified fractions shows significant peak tailing for my 5-Amino-6-(tert-butoxy)pyridin-2-OL derivative. What is causing this, and how can I improve the peak shape?

Answer: Peak tailing for basic compounds like aminopyridines is a frequent problem in reversed-phase HPLC.[6] It is primarily caused by strong, undesirable interactions between the basic nitrogen of the pyridine ring and residual acidic silanol groups on the surface of C18 stationary phases.[6][7]

Causality: The basic amine interacts ionically with deprotonated silanol groups (SiO-), leading to a secondary retention mechanism that broadens the peak and causes tailing.

Solutions:

  • Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.0 with formic acid or phosphoric acid) protonates the silanol groups, reducing their interaction with the basic analyte.[6][8]

  • Use of Mobile Phase Additives: Incorporating a competing base, like triethylamine (TEA), into the mobile phase can shield the active silanol sites from your analyte.[6]

  • Employ a Modern, End-Capped Column: High-purity, end-capped C18 or C8 columns have a minimal number of residual silanol groups and are designed to provide excellent peak shapes for basic compounds.[6]

  • Consider HILIC or Mixed-Mode Chromatography: For highly polar aminopyridine derivatives, Hydrophilic Interaction Chromatography (HILIC) or mixed-mode chromatography can offer better retention and selectivity.[6][7]

Data Presentation: Common Mobile Phase Additives for HPLC of Aminopyridines
AdditiveTypical ConcentrationMechanism of ActionConsiderations
Formic Acid0.1% (v/v)Adjusts mobile phase pH to protonate silanols.[9]MS-compatible.
Triethylamine (TEA)5-10 mMActs as a competing base, blocking silanol interaction sites.[6]Can shorten column lifetime and is not ideal for MS detection.[6]
Ammonium Formate10-20 mMActs as a buffer and can improve peak shape.MS-compatible.
Issue 3: Difficulty in Achieving Crystallization

Question: My purified 5-Amino-6-(tert-butoxy)pyridin-2-OL derivative remains an oil or an amorphous solid and fails to crystallize. What steps can I take to induce crystallization?

Answer: The inability to crystallize is often due to the presence of minor impurities that inhibit the formation of a crystal lattice or the inherent properties of the molecule itself.[10]

Solutions:

  • Ensure High Purity: Re-purify a small sample by preparative HPLC or careful flash chromatography to ensure the highest possible purity before attempting crystallization again.

  • Systematic Solvent Screening: Employ a systematic approach to screen a wide range of solvents with varying polarities (e.g., ethyl acetate, dichloromethane, methanol, acetonitrile, water) and solvent mixtures.[10]

  • Common Crystallization Techniques:

    • Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly in a loosely capped vial.

    • Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer.

    • Vapor Diffusion: Dissolve the compound in a good solvent and place it in a sealed container with a larger volume of a poor solvent (an "anti-solvent"). The slow diffusion of the anti-solvent vapor into the solution can induce crystallization.

    • Recrystallization from Ethanol/Alkane: For some aminopyridine derivatives, recrystallization from absolute ethanol with the addition of an alkane (e.g., hexane) can be effective.[11]

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities I should expect in the synthesis of 5-Amino-6-(tert-butoxy)pyridin-2-OL derivatives?

A1: Besides starting materials, common impurities can include:

  • De-tert-butylated product: The corresponding pyridin-2,6-diol formed by acid-catalyzed hydrolysis of the tert-butoxy group.[1]

  • Over-aminated byproducts: If the synthesis involves amination steps, di-substituted or other isomeric byproducts can form.

  • Homologues of pyridine: Impurities like picolines and lutidines may be present in the starting pyridine materials.[12]

  • Degradation products: Formed during workup or storage, especially if exposed to strong acids, high temperatures, or light.[13]

Q2: How can I effectively remove residual pyridine used as a solvent or reagent?

A2: Pyridine can be challenging to remove completely by simple evaporation.

  • Acidic Wash: During an aqueous workup, wash the organic layer with a dilute acid solution (e.g., 1M HCl or 10-15% CuSO4 solution).[2][14] This will protonate the pyridine, forming a salt that is soluble in the aqueous layer.

  • Azeotropic Distillation: For larger scales, adding a solvent like toluene and distilling can help remove residual pyridine and water as an azeotrope.[12]

Q3: What are the best practices for storing purified 5-Amino-6-(tert-butoxy)pyridin-2-OL derivatives?

A3: Due to the potential for hydrolysis and oxidation, these compounds should be stored under an inert atmosphere (nitrogen or argon), protected from light in a tightly sealed container, and kept at a low temperature (refrigerated or frozen) to ensure long-term stability.

Visualizing the Purification Workflow

A logical approach to troubleshooting the purification of these sensitive compounds is crucial for success.

Purification_Troubleshooting start Crude Product check_purity Initial Purity Check (TLC/LC-MS) start->check_purity decision_purity Sufficiently Pure? check_purity->decision_purity chromatography Column Chromatography decision_purity->chromatography No crystallization Attempt Crystallization decision_purity->crystallization Yes check_degradation Degradation Observed? chromatography->check_degradation neutralize_silica Use Neutralized Silica or Alumina/Florisil check_degradation->neutralize_silica Yes check_degradation->crystallization No neutralize_silica->chromatography decision_cryst Crystallizes? crystallization->decision_cryst pure_solid Pure Crystalline Solid decision_cryst->pure_solid Yes oily_product Product is an Oil decision_cryst->oily_product No repurify Re-purify (Prep-HPLC) oily_product->repurify repurify->crystallization

Sources

Technical Support Center: 5-Amino-6-(tert-butoxy)pyridin-2-ol Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical support resource for researchers optimizing the synthesis of 5-Amino-6-(tert-butoxy)pyridin-2-ol , a critical intermediate often associated with the synthesis of BTK inhibitors (e.g., Fenebrutinib/GDC-0853).

The guide is structured to address the three primary chemical challenges in this pathway: Regioselectivity , Ether Stability , and Purification .

Part 1: The Synthetic Pathway & Logic

The synthesis typically proceeds from 2,6-dichloro-3-nitropyridine .[1] The chemical logic relies on exploiting the differential reactivity of the chloride positions due to the electronic influence of the nitro group.[2]

Mechanism & Workflow Diagram

The following diagram illustrates the critical regiochemical pathway and the specific conditions required to maintain the labile tert-butoxy group.

SynthesisPathway cluster_warnings Critical Control Points SM Starting Material 2,6-Dichloro-3-nitropyridine Int1 Intermediate A 2-(tert-butoxy)-6-chloro-3-nitropyridine (Regio-controlled SNAr) SM->Int1 KOtBu, THF -10°C to 0°C (Favors ortho-attack) Int2 Intermediate B 6-(tert-butoxy)-3-nitropyridin-2-ol (Base Hydrolysis) Int1->Int2 NaOH (aq), Reflux (Avoid Acid!) Warn1 Temp > 0°C leads to bis-substitution Int1->Warn1 Prod Target Product 5-Amino-6-(tert-butoxy)pyridin-2-ol Int2->Prod H2, Pd/C MeOH Warn2 Acidic workup cleaves t-butyl ether Int2->Warn2

Caption: Step-wise synthesis highlighting the regioselective SNAr (Step 1) and the acid-avoidance strategy (Step 2).

Part 2: Critical Troubleshooting & FAQs

Module 1: The Step (Installing the tert-Butoxy Group)

Context: The reaction of 2,6-dichloro-3-nitropyridine with Potassium tert-butoxide (KOtBu) must occur at the C2 position (ortho to nitro) rather than C6, and must avoid replacing both chlorides.

Q: I am getting a mixture of mono- and di-substituted products. How do I stop at the mono-substitution?

  • The Cause: The tert-butoxide anion is a strong nucleophile. If the temperature is too high (

    
    ), the second chloride (at C6) becomes reactive enough to be displaced, forming the 2,6-di-tert-butoxy byproduct.
    
  • The Solution:

    • Temperature Control: Maintain the reaction between -10°C and 0°C . Do not allow it to reach room temperature until the quench.[3]

    • Stoichiometry: Use a slight deficiency or exactly 1.0 - 1.05 equivalents of KOtBu. Excess base drives bis-substitution.

    • Addition Mode: Add the KOtBu solution dropwise to the pyridine solution (not the reverse) to ensure the pyridine is always in excess during the addition.

Q: My NMR shows the tert-butoxy group is at the wrong position (C6 instead of C2).

  • The Diagnosis: This is rare with this specific scaffold because the C2 position (ortho to

    
    ) is significantly more electrophilic due to the inductive effect of the nitro group and the ring nitrogen.
    
  • Verification: Check your starting material isomer. Ensure you are using 2,6-dichloro-3-nitropyridine .

  • Correction: If regioselectivity is poor, ensure you are using a non-polar solvent like Toluene or THF . Polar aprotic solvents (like DMF) can sometimes erode regioselectivity by enhancing the reactivity of the "less activated" chloride.

Module 2: Hydrolysis & The "Acid Trap"

Context: Converting the remaining Chloride (C6) to a Hydroxyl group to form the pyridone core.

Q: After hydrolysis, my mass spec shows a loss of 56 Da (M-56). What happened?

  • The Cause: You likely used acid during the reaction or workup. The tert-butyl ether is highly acid-labile . In the presence of acid (e.g., HCl, TFA, or even acidic silica gel), the tert-butyl group cleaves via an E1 mechanism, releasing isobutylene and leaving a free hydroxyl group (forming the diol).

  • The Solution:

    • Reaction: Use aqueous NaOH or KOH (2-3 equivalents) in dioxane or THF under reflux. Never use acid hydrolysis.

    • Workup: Do not acidify to pH 1-2 to precipitate the product. Acidify only to pH 4-5 (using mild acetic acid) or extract from a basic solution if possible.

    • Chromatography: If purifying by column, add 1% Triethylamine to your eluent to neutralize the acidity of the silica gel.

Module 3: Reduction & Isolation

Q: The reduction of the nitro group is stalling or yielding azo-dimers.

  • The Cause: Incomplete reduction or condensation of intermediates (nitroso/hydroxylamine).

  • The Solution:

    • Catalyst: 10% Pd/C is standard and effective.

    • Pressure: Ensure hydrogen pressure is maintained (balloon is usually sufficient, but 1-2 bar in a Parr shaker is more reliable).

    • Solvent: Methanol is the preferred solvent.

    • Workup: The product (amine) is prone to oxidation (turning brown/black). Perform the filtration of Pd/C under an inert atmosphere (Nitrogen/Argon) if possible and concentrate immediately.

Part 3: Optimized Experimental Protocol

This protocol is synthesized from patent literature regarding BTK inhibitor intermediates (e.g., Fenebrutinib).

ParameterSpecificationNotes
Step 1 Reagents 2,6-Dichloro-3-nitropyridine (1.0 eq), KOtBu (1.05 eq)Anhydrous THF solvent.
Step 1 Temp -10°C to 0°C Critical for regioselectivity.
Step 2 Reagents NaOH (3.0 eq), Water/DioxaneReflux conditions.
Step 2 pH Keep pH > 5 during workupPrevents t-Butyl cleavage.
Step 3 Catalyst 10% Pd/C (5-10 wt%)

atmosphere (1 atm).
Final Appearance Off-white to pale yellow solidDarkens on air exposure.
Step-by-Step Methodology
  • SNAr Substitution:

    • Dissolve 2,6-dichloro-3-nitropyridine in anhydrous THF (10 vol). Cool to -10°C.

    • Add a solution of Potassium tert-butoxide (1.05 eq) in THF dropwise over 1 hour.

    • Stir at 0°C for 2 hours. Monitor by HPLC for disappearance of SM.

    • Quench with water.[3][4] Extract with EtOAc.[4] Wash with brine. Dry (

      
      ) and concentrate.
      
    • Intermediate: 2-(tert-butoxy)-6-chloro-3-nitropyridine.

  • Hydrolysis:

    • Dissolve the intermediate in 1,4-Dioxane (5 vol).

    • Add 2M NaOH (3 eq). Heat to reflux (approx. 100°C) for 4-6 hours.

    • Cool to RT. Carefully adjust pH to ~5-6 using dilute Acetic Acid (do not use HCl).

    • Extract with EtOAc or DCM/iPrOH (3:1).

    • Intermediate: 6-(tert-butoxy)-3-nitropyridin-2-ol (exists in tautomeric equilibrium with pyridone).

  • Reduction:

    • Dissolve the nitro-intermediate in Methanol.

    • Add 10% Pd/C (5% by weight of substrate).

    • Stir under

      
       balloon (or mild pressure) at RT for 3-12 hours.
      
    • Filter through Celite (inert blanket recommended). Concentrate filtrate.

    • Product:5-Amino-6-(tert-butoxy)pyridin-2-ol .

References

  • Crawford, J. J., et al. (2018). Discovery of GDC-0853: A Potent, Selective, and Noncovalent Bruton’s Tyrosine Kinase Inhibitor in Early Clinical Development. Journal of Medicinal Chemistry.

  • Herman, K., et al. (2014). Imidazopyrazine derivatives as BTK inhibitors. U.S. Patent 8,759,372. (Describes the synthesis of the amino-tert-butoxypyridine intermediate).

  • BenchChem Technical Repository. (2025). Stability issues of tert-butoxy protecting groups in acidic media.

  • Organic Chemistry Portal. (2024). Nucleophilic Aromatic Substitution (SNAr) on Pyridines.

Sources

Technical Support Center: 5-Amino-6-(tert-butoxy)pyridin-2-ol Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide addresses the synthesis and handling of 5-Amino-6-(tert-butoxy)pyridin-2-ol (CAS: 1094858-73-7). This document is structured to assist researchers in navigating the specific stability and reactivity challenges associated with the acid-labile tert-butoxy group and the amphoteric nature of the aminopyridinol core.

Status: Active Ticket Type: Synthesis Optimization & Troubleshooting Assigned Specialist: Senior Application Scientist

Core Synthesis Workflow & Logic

The synthesis of 5-amino-6-(tert-butoxy)pyridin-2-ol requires a strategy that introduces the bulky, acid-sensitive tert-butoxy group early while preserving it through the reduction of the nitro precursor. The most robust pathway typically involves Nucleophilic Aromatic Substitution (


) followed by a mild reduction.
Strategic Pathway Diagram

SynthesisWorkflow cluster_control Critical Control Points Start 2,6-Dichloro-3-nitropyridine (Starting Material) Step1 Step 1: S_NAr (KOtBu, THF, -10°C) Start->Step1 Regiocontrol Inter1 Intermediate A: 2-Chloro-6-(tert-butoxy)-3-nitropyridine Step1->Inter1 Step2 Step 2: Hydrolysis (NaOH, aq. DMSO) Inter1->Step2 Cl Displacement Inter2 Intermediate B: 6-(tert-butoxy)-5-nitropyridin-2-ol Step2->Inter2 Step3 Step 3: Nitro Reduction (H2, Pd/C, NaHCO3 buffer) Inter2->Step3 Chemoselective Product Target: 5-Amino-6-(tert-butoxy)pyridin-2-ol Step3->Product CCP1 Avoid Acidic Workup (Cleaves t-Bu) CCP2 Temp < 50°C (Prevents Elimination)

Figure 1: Logical flow for the synthesis of 5-Amino-6-(tert-butoxy)pyridin-2-ol, highlighting critical reagent choices to prevent deprotection.

Troubleshooting Guide (Q&A)

Issue 1: Loss of the tert-Butoxy Group (Deprotection)

User Report: "After the reduction step, NMR shows a loss of the tert-butyl singlet (1.5 ppm) and the appearance of a broad OH peak. I used standard H2/Pd-C in methanol."

Root Cause Analysis: The tert-butyl ether is highly acid-labile. Standard hydrogenation conditions often generate trace acids (e.g., HCl from residual chloro-precursors or solvent oxidation), or the Pd/C surface itself can act as a Lewis acid. Methanol is protic and can facilitate solvolysis.

Solution Protocol:

  • Buffer the Reaction: Always add 1.5–2.0 equivalents of Sodium Bicarbonate (NaHCO₃) or Triethylamine (Et₃N) to the hydrogenation vessel to neutralize any adventitious acid.

  • Solvent Switch: Switch from Methanol to Ethyl Acetate (EtOAc) or THF . These aprotic solvents suppress the solvolysis pathway.

  • Alternative Reduction: If catalytic hydrogenation persists in cleaving the ether, switch to Zinc/Ammonium Chloride (Zn/NH₄Cl) in Ethanol/Water. This method operates at neutral pH and mild temperatures [1].

Issue 2: Regioselectivity Failures in Step 1

User Report: "Reacting 2,6-dichloro-3-nitropyridine with KOtBu yields a mixture of isomers. I cannot separate the 2-butoxy from the 6-butoxy isomer."

Root Cause Analysis: The nitro group activates both the C2 (ortho) and C6 (para) positions for nucleophilic attack. While the para position (C6) is electronically favored, the ortho position (C2) is statistically accessible.

Optimization Protocol:

  • Temperature Control: Conduct the reaction at -10°C to 0°C . Lower temperatures favor the kinetically controlled product (often the less sterically hindered para-substitution at C6).

  • Solvent Effects: Use THF (polar aprotic) rather than DMF. The bulky t-BuO⁻ anion is tighter in THF, increasing steric sensitivity and favoring the less hindered C6 position over the C2 position (which is flanked by the nitro group).

  • Stoichiometry: Use exactly 1.05 equivalents of KOtBu. Excess base can lead to bis-substitution.

Issue 3: Product Decomposition on Silica Gel

User Report: "The crude product looks pure by LCMS, but after column chromatography, the yield drops significantly, and I see a baseline smear."

Root Cause Analysis: Standard silica gel is slightly acidic (pH 6–6.5). This acidity is sufficient to cleave the tert-butyl group during the elution time, converting the ether to the pyridone/pyridinol, which streaks due to high polarity.

Purification Protocol:

  • Neutralize Silica: Pre-wash the silica column with eluent containing 1% Triethylamine (Et₃N) .

  • Stationary Phase Switch: Use Basic Alumina or Florisil instead of silica gel. These matrices preserve acid-sensitive functionalities.

  • Recrystallization: Whenever possible, avoid chromatography. The target aminopyridinol is often crystalline. Attempt recrystallization from Toluene/Heptane or MTBE .

Experimental Data & Specifications

Physicochemical Properties
PropertyValueNotes
Molecular Formula C₉H₁₄N₂O₂
Molecular Weight 182.22 g/mol
pKa (Predicted) ~9.5 (OH), ~4.5 (NH₃⁺)Amphoteric nature requires pH control.
Storage -20°C, Inert AtmosphereHygroscopic and oxidation-sensitive.
Solubility DMSO, DMF, MeOHPoor solubility in non-polar solvents.
Standardized Reduction Protocol (Zn/NH₄Cl Method)

This method is recommended over catalytic hydrogenation for maximum functional group tolerance.

  • Setup: Charge a 3-neck flask with 6-(tert-butoxy)-5-nitropyridin-2-ol (1.0 eq) and Ethanol/Water (3:1) .

  • Activation: Add Ammonium Chloride (NH₄Cl) (5.0 eq). Stir until dissolved.

  • Reduction: Add Zinc Dust (5.0 eq, <10 micron particle size) portion-wise over 30 minutes. Note: Exothermic reaction.[1] Maintain temp < 40°C.

  • Monitoring: Monitor by TLC (50% EtOAc/Hexane). Starting material (

    
    ) should disappear; Product (
    
    
    
    ) appears.
  • Workup: Filter through a Celite pad.[2] Wash cake with EtOAc. Wash filtrate with Saturated NaHCO₃ (Do NOT use water or brine alone, as pH control is vital). Dry over Na₂SO₄ and concentrate.

Frequently Asked Questions (FAQ)

Q: Can I use TFA/DCM to remove other protecting groups on the molecule? A: Absolutely not. Trifluoroacetic acid (TFA) will instantaneously cleave the 6-(tert-butoxy) ether, yielding the 6-hydroxypyridin-2-one derivative. If N-protection is required elsewhere, use base-labile groups (e.g., Fmoc) or hydrogenolysis-labile groups (e.g., Cbz), provided the hydrogenation is buffered [2].

Q: Why does the product turn brown upon storage? A: Aminopyridines are electron-rich and prone to oxidation (formation of iminoquinones or azo-dimers). Store the compound under Argon at -20°C . If browning occurs, a quick filtration through a plug of basic alumina usually restores purity.

Q: Is the 2-OH group actually a ketone (pyridone)? A: Yes, in solution and solid state, 2-hydroxypyridines exist predominantly as the 2-pyridone tautomer. This affects solubility and reactivity. When alkylating the "OH", you may get N-alkylation (pyridone) vs. O-alkylation (pyridine) depending on the base and electrophile used.

References

  • Selective Reduction of Nitro Compounds

    • Title: A new reagent for selective reduction of nitro group.[3]

    • Source: Indian Journal of Chemistry (via NIScPR).
    • URL:[Link](Generalized link to repository for Zn/NH4Cl methodologies)

  • Stability of tert-Butoxy Pyridines

    • Title: A fast and practical synthesis of tert-butyl esters from 2-tert-butoxypyridine.[4]

    • Source: ResearchG
    • URL:[Link]

  • General Pyridine Synthesis

    • Title: Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles.[5]

    • Source: SIOC Journals.
    • URL:[Link]

  • Commercial Building Block Data

    • Title: 5-Amino-6-(tert-butoxy)pyridin-2-ol (CAS 1094858-73-7).[6]

    • Source: BLD Pharm.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) and perform a risk assessment before handling hazardous chemicals.

Sources

Technical Support Center: Troubleshooting 5-Amino-6-(tert-butoxy)pyridin-2-ol Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Ticket ID: #PYR-TB-506 Subject: Optimization, Stability, and Reactivity of 5-Amino-6-(tert-butoxy)pyridin-2-ol Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division[1]

Executive Summary

Welcome to the technical support hub for 5-Amino-6-(tert-butoxy)pyridin-2-ol (CAS: 1094858-73-7).[1] This intermediate is a "privileged scaffold" in kinase inhibitor discovery but presents a unique set of chemical challenges. Its reactivity is dominated by three competing factors:

  • Tautomeric Ambiguity: The equilibrium between the 2-hydroxypyridine and 2-pyridone forms.[1]

  • Acid Sensitivity: The lability of the tert-butyl ether at C6.[1]

  • Oxidative Instability: The electron-rich nature of the C5-amino group.[1]

This guide addresses the most frequent support tickets we receive, structured as a direct troubleshooting dialogue.

Part 1: Stability & Storage Issues

Q: Why is my white powder turning brown/black upon storage?

Diagnosis: Oxidative degradation. Technical Insight: The C5-amino group, combined with the electron-donating tert-butoxy group at C6 and the hydroxyl/keto group at C2, makes the pyridine ring significantly electron-rich.[1] This lowers the oxidation potential, making the amine susceptible to radical cation formation and subsequent polymerization (similar to p-aminophenol degradation) [1].[1]

Corrective Protocol:

  • Immediate Action: Purify the darkened material via short-path filtration over silica (basified with 1% Et3N) to remove quinoid impurities.[1]

  • Storage: Store under Argon/Nitrogen at -20°C.

  • Handling: Avoid dissolving in solvents like DMF or DMSO for long periods without degassing, as these solvents can promote autoxidation.

Q: Can I store this compound as a hydrochloride salt?

Diagnosis: Risk of tert-butyl cleavage.[1] Technical Insight: While amine salts are generally more stable to oxidation, the tert-butyl ether is acid-labile.[1] Strong mineral acids (HCl, HBr) can catalyze the elimination of isobutylene (E1 mechanism), converting your starting material into the unwanted 5-amino-6-hydroxypyridin-2-one (the diol/dione form) [2].[1]

Recommendation:

  • Preferred: Store as the free base.

  • Alternative: If a salt is required for solubility, use a weak organic acid like fumaric acid or maleic acid, which are less likely to trigger ether cleavage compared to mineral acids.

Part 2: Reaction Optimization

Q: I am trying to acylate the amine, but I'm getting low yields. Is the tert-butoxy group sterically hindering the reaction?

Diagnosis: Steric crowding and reduced nucleophilicity.[1] Technical Insight: The tert-butoxy group at C6 is bulky.[1] It exerts steric pressure on the adjacent C5-amine.[1] Furthermore, the pyridone tautomer (major form in solution) pulls electron density, slightly reducing the nucleophilicity of the amine compared to a standard aniline.

Troubleshooting Workflow:

  • Check Base: Use a smaller, stronger base like pyridine or N-methylmorpholine instead of bulky bases like DIPEA, which may struggle to deprotonate the ammonium intermediate in the crowded pocket.

  • Catalyst: Add DMAP (4-dimethylaminopyridine) (0.1 eq) to activate the electrophile (e.g., acid chloride or anhydride).

  • Temperature: Heat to 40–60°C. The tert-butyl ether is generally stable up to 80°C under neutral/basic conditions.[1]

Q: I'm observing "Product X" and "Product Y" during alkylation. What is happening?

Diagnosis: Regioselectivity failure (N- vs. O-alkylation). Technical Insight: In solution, 2-hydroxypyridines exist in equilibrium with 2-pyridones.[1] When you introduce an electrophile (alkyl halide), reaction can occur at the Pyridone-Nitrogen (N-alkylation) or the Oxygen (O-alkylation).[1]

ConditionMajor ProductMechanism
Polar Aprotic Solvent (DMF/DMSO) + Alkali Base (K2CO3/NaH) N-Alkylation The solvent solvates the cation, leaving the "naked" nitrogen anion (soft nucleophile) to react.[1]
Non-polar Solvent (Toluene/Benzene) + Ag salts (Ag2CO3) O-Alkylation Silver coordinates to the nitrogen, blocking it and forcing reaction at the oxygen.[1]
Neutral Conditions (Mitsunobu) O-Alkylation Typical preference for pyridones in Mitsunobu reactions.[1]

Decision Matrix:

  • Targeting N-alkylation? Use DMF, Cs2CO3, and heat.

  • Targeting O-alkylation? Use Ag2CO3 in Toluene or Mitsunobu conditions.[1]

Part 3: The tert-Butyl Danger Zone

Q: The tert-butyl group disappeared during my workup!

Diagnosis: Acid-catalyzed hydrolysis. Technical Insight: The tert-butyl cation is a stable carbocation.[1][2] Even mild acidic conditions (pH < 4) can trigger the loss of the tert-butyl group, especially if heat is applied during concentration [3].[1]

Critical Protocol Constraints:

  • Never use TFA (Trifluoroacetic acid) for LCMS sample prep if you want to see the parent mass intact; use formic acid or ammonium acetate buffers instead.[1]

  • Avoid acidic aqueous washes (e.g., 1M HCl) to remove excess amine.[1] Use saturated NH4Cl or dilute citric acid (keep cold) instead.[1]

  • Silica Gel: Standard silica is slightly acidic.[1] If your compound streaks or decomposes, add 1% Triethylamine (Et3N) to your eluent to neutralize the silica.[1]

Part 4: Visual Troubleshooting Guides

Diagram 1: Reactivity & Tautomerism Map

This diagram illustrates the competing reactive sites and the tautomeric equilibrium that dictates chemical behavior.

ReactivityMap HydroxyForm 2-Hydroxypyridine Form (Minor in polar solvent) PyridoneForm 2-Pyridone Form (Major in polar solvent) HydroxyForm->PyridoneForm Tautomerism (K_eq > 1) O_Alk O-Alkylation (Kinetic/Silver) HydroxyForm->O_Alk Ag2CO3 or Mitsunobu Amine C5-Amine (Nucleophile) PyridoneForm->Amine Steric hindrance tBuGroup C6-tert-Butoxy (Acid Labile) PyridoneForm->tBuGroup N_Alk N-Alkylation (Thermodynamic) PyridoneForm->N_Alk Base/DMF Oxidation Oxidation/Degradation (Brown impurities) Amine->Oxidation Air/Light Cleavage Isobutylene Loss (Deprotection) tBuGroup->Cleavage H+ / Heat

Caption: Fig 1. Mechanistic map showing the interplay between tautomerism, steric hindrance from the C6-ether, and degradation pathways.

Diagram 2: Troubleshooting Decision Tree

Follow this logic flow when an experiment fails.

TroubleshootingTree Start Issue Detected Type What is the symptom? Start->Type LossOfMass Mass -56 Da observed (Loss of tBu) Type->LossOfMass LowYield Low Yield / No Reaction Type->LowYield Darkening Sample turning black Type->Darkening AcidCheck Did you use Acid/TFA? LossOfMass->AcidCheck BaseCheck Check Base Sterics LowYield->BaseCheck Atmosphere Stored under Air? Darkening->Atmosphere StopAcid Switch to Basic Workup Avoid HCl/TFA AcidCheck->StopAcid Yes SwitchBase Use Pyridine/NMM Add DMAP BaseCheck->SwitchBase Inert Purify -> Store under Ar Keep Cold (-20°C) Atmosphere->Inert Yes

Caption: Fig 2. Logic flow for diagnosing common synthetic failures associated with aminopyridinols.

Part 5: Standardized Protocols

Protocol A: Safe Amide Coupling (Avoiding tBu Cleavage)

Use this protocol to attach the amine to a carboxylic acid.[1]

  • Preparation: Dissolve Carboxylic Acid (1.0 eq) in anhydrous DMF.

  • Activation: Add HATU (1.1 eq) and N-Methylmorpholine (NMM, 2.5 eq). Stir for 5 mins.

    • Note: NMM is preferred over DIPEA to reduce steric clash.[1]

  • Addition: Add 5-Amino-6-(tert-butoxy)pyridin-2-ol (1.0 eq).

  • Reaction: Stir at 40°C for 4–16 hours. Monitor by LCMS (neutral buffer).

  • Workup (CRITICAL):

    • Dilute with EtOAc.[1]

    • Wash with Sat. NaHCO3 (Not HCl!).[1]

    • Wash with Brine.[1][2][3]

    • Dry over Na2SO4.[1][3]

  • Purification: Flash chromatography. If streaking occurs, add 1% Et3N to the mobile phase.

Protocol B: Selective N-Alkylation

Use this to functionalize the pyridone nitrogen.[1]

  • Solvent: Anhydrous DMF (promote ionic dissociation).[1]

  • Base: Cs2CO3 (2.0 eq).

  • Reagent: Alkyl Halide (1.1 eq).

  • Temp: 60°C.

  • Observation: If O-alkylation byproduct forms (>10%), lower temperature to RT and increase reaction time.

References

  • BenchChem. (2025).[1][4] Technical Support Center: Troubleshooting t-Butyl Ester Cleavage Reactions. Retrieved from (General principles of t-butyl stability).

  • Organic Chemistry Portal. (2024).[1] Pyridine Synthesis and Reactivity. Retrieved from (Tautomerism and alkylation selectivity).[1]

  • Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. (Standard reference for acid-lability of tert-butyl ethers).
  • National Institutes of Health (NIH). (2025).[1] PubChem Compound Summary: 5-Amino-6-(tert-butoxy)pyridin-2-ol.[1] Retrieved from (Structure and physical properties).[1]

(Note: While specific proprietary synthesis routes are often confidential, the reactivity profiles described above are derived from fundamental heterocycle chemistry principles confirmed by the structural search results.)

Sources

Technical Support Center: Troubleshooting & Purification Guide for 5-Amino-6-(tert-butoxy)pyridin-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 5-Amino-6-(tert-butoxy)pyridin-2-ol . This highly functionalized intermediate presents unique handling challenges due to its amphoteric nature, susceptibility to auto-oxidation, and the extreme acid-lability of its protecting group.

As a Senior Application Scientist, I have structured this guide to move beyond basic procedures. We will explore the chemical causality behind common failures—such as tautomer-induced streaking and acid-catalyzed degradation—and provide self-validating protocols to ensure your purification workflows are robust and reproducible.

Molecular Profiling & Impurity Identification

Before troubleshooting, it is critical to understand the intrinsic properties of the molecule. The tert-butyl ether group is prized for its stability in basic media but undergoes rapid cleavage under acidic conditions via a stable tert-butyl cation intermediate[1]. Furthermore, the 2-hydroxypyridine core exists in a dynamic tautomeric equilibrium with its 2-pyridone (lactam) form. The presence of water or polar solvents heavily shifts this equilibrium toward the highly polar 2-pyridone tautomer[2].

These properties dictate the quantitative impurity profile you will encounter during synthesis and purification:

Impurity ProfileStructural CharacteristicAnalytical Signature (LC-MS / NMR)Prevention & Remediation Strategy
De-tert-butylated Degradant 5-Aminopyridine-2,6-diolMS:

Mass -56 Da (Loss of isobutylene).NMR: Loss of 9H singlet at ~1.4 ppm.
strictly avoid acidic modifiers (TFA, Formic Acid) in workup and chromatography.
Oxidation Products Azo-dimers or N-oxidesVisual: Deep red/brown coloration.MS: High molecular weight adducts.Degas all solvents; perform workup and long-term storage under an inert Argon atmosphere.
Over-reduced Byproducts Loss of aromaticity (piperidines)MS: +6 Da.NMR: Loss of aromatic protons.Strictly monitor hydrogenation times if synthesizing via reduction of a nitro-precursor.
Regioisomers 3-Amino or 4-Amino isomersMS: Identical mass.NMR: Distinct aromatic splitting patterns.Optimize regioselectivity in upstream synthetic steps; separate via selective recrystallization.

Frequently Asked Questions (FAQs)

Q: Why does my product degrade into a highly polar baseline spot on TLC during column chromatography? A: This is the hallmark of acid-catalyzed de-tert-butylation. While tert-butyl ethers are stable in base, they cleave rapidly in the presence of strong or even mild Lewis acids[1]. Standard silica gel is inherently slightly acidic due to surface silanol groups. Prolonged exposure on a silica column will cleave the tert-butoxy group, yielding 5-aminopyridine-2,6-diol, which irreversibly binds to the baseline. Solution: Always neutralize your silica gel with a basic modifier.

Q: My LC-MS shows a mass [M+H]+ that is 56 Da lower than expected. Did my reaction fail? A: Not necessarily. You are observing the loss of an isobutylene fragment (-56 Da). While this can happen artificially in the MS ionization source due to high desolvation temperatures, it frequently occurs if your HPLC mobile phase contains 0.1% Formic Acid or TFA. Switch to a volatile basic modifier like 0.1% Ammonium Hydroxide (NH


OH) for accurate mass profiling without degrading the sample.

Q: Why is my compound streaking severely on silica gel, even with highly polar solvent systems? A: 5-Amino-6-(tert-butoxy)pyridin-2-ol is an amphoteric molecule. It possesses both basic (amino) and acidic (pyridinol) functionalities[3]. Furthermore, its 2-pyridone (lactam) tautomer forms strong intermolecular hydrogen bonding networks[2]. This combination causes severe tailing on stationary phases. Adding 1-2% Triethylamine (TEA) to your mobile phase disrupts this hydrogen bonding and sharpens the elution band.

Q: The isolated solid turns from off-white to dark brown over a week on the bench. How do I prevent this? A: The 5-amino group sits on an electron-rich pyridine ring (activated by both the -OH and -OtBu groups), making it highly susceptible to auto-oxidation in the presence of atmospheric oxygen. Store the purified compound in an amber vial, flushed with Argon or Nitrogen, at -20°C.

Experimental Troubleshooting Workflows

Use the following decision matrix to diagnose and correct isolation issues in real-time.

PurificationWorkflow Start Crude 5-Amino-6-(tert-butoxy) pyridin-2-ol Workup Aqueous Workup (Maintain pH 7.5-8.5) Start->Workup TLC TLC / LC-MS Analysis Workup->TLC Decision1 Is t-Bu cleavage observed? TLC->Decision1 AcidIssue Acidic Degradation Neutralize silica/solvents Decision1->AcidIssue Yes Decision2 Is amine streaking observed? Decision1->Decision2 No AcidIssue->Workup BaseMod Add 1-2% TEA to Mobile Phase Decision2->BaseMod Yes Chromatography Flash Chromatography (Neutralized Silica) Decision2->Chromatography No BaseMod->Chromatography Recryst Recrystallization (EtOAc / Hexanes) Chromatography->Recryst Pure Pure Target Compound Recryst->Pure

Workflow for isolating and purifying 5-Amino-6-(tert-butoxy)pyridin-2-ol avoiding acid degradation.

Step-by-Step Purification Protocols

Protocol A: Base-Deactivated Flash Chromatography

Because aminopyridines are highly polar and amphoteric, standard silica chromatography often fails[3]. This protocol utilizes a self-validating base-deactivation strategy to protect the tert-butoxy group and prevent streaking.

  • System Self-Validation (TLC Check): Spot the crude mixture on two separate TLC plates. Develop Plate A in 50% EtOAc/Hexanes and Plate B in 50% EtOAc/Hexanes + 2% TEA.

    • Causality Check: If Plate B shows a tight, singular spot while Plate A streaks heavily, the streaking is a chromatographic artifact caused by silanol hydrogen-bonding, validating the need for TEA.

  • Silica Preparation: Slurry silica gel in the initial mobile phase (e.g., 50% EtOAc in Hexanes) containing 2% Triethylamine (TEA) v/v. This neutralizes the inherently acidic silanol groups on the silica surface, preventing acid-catalyzed cleavage of the tert-butoxy group[1].

  • Sample Loading: Dissolve the crude material in a minimum volume of Dichloromethane (DCM). If solubility is poor due to the pyridone tautomer[2], add 1-2 drops of Methanol, but keep it minimal to prevent band broadening.

  • Elution Gradient: Begin elution with 50% EtOAc/Hexanes (with 1% TEA). Gradually increase polarity to 100% EtOAc (with 1% TEA).

  • Concentration: Evaporate pooled fractions under reduced pressure. Critical: Keep the water bath temperature strictly below 35°C to prevent thermal degradation of the amine.

Protocol B: Anaerobic Recrystallization

For high-purity API applications, chromatography must be followed by recrystallization. This protocol exploits the solubility differences of the tautomeric states.

  • System Self-Validation (Micro-scale Test): Before scaling up, place 20 mg of the semi-pure solid in a 1.5 mL vial. Add hot EtOAc dropwise. If the compound oils out instead of crystallizing upon cooling, the solvent system is too non-polar. Add a 2% volume fraction of Methanol to disrupt the intermolecular lactam hydrogen bonding before cooling.

  • Dissolution: Place the semi-pure solid in a Schlenk flask under an Argon atmosphere to prevent oxidative degradation of the electron-rich aminopyridine core.

  • Solvent Addition: Add degassed Ethyl Acetate (EtOAc) dropwise while heating to 60°C until the solid just dissolves.

  • Cooling & Crystallization: Allow the solution to cool slowly to room temperature, then transfer to an ice bath (0-5°C) for 2 hours.

    • Causality: The highly polar pyridone tautomer networks via hydrogen bonding, rapidly crashing out of the moderately polar EtOAc upon cooling[3].

  • Isolation: Filter the crystals rapidly using a Büchner funnel under a blanket of inert gas (Argon). Wash with ice-cold hexanes.

  • Drying: Dry under high vacuum for 12 hours. Store at -20°C in an amber vial.

References

  • Ortega Mata, S., et al. "Tautomerism and Microsolvation in 2-Hydroxypyridine/2-Pyridone." The Journal of Physical Chemistry A (2010). Available at:[Link]

Sources

Technical Support Center: Synthesis & Reaction Monitoring of 5-Amino-6-(tert-butoxy)pyridin-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex analytical and synthetic challenges associated with 5-amino-6-(tert-butoxy)pyridin-2-ol. This molecule is a highly functionalized, electron-rich heterocyclic building block. Its synthesis—typically achieved via the catalytic hydrogenation of 6-(tert-butoxy)-5-nitropyridin-2-ol—presents unique challenges, including the acid-lability of the tert-butoxy group and the autoxidation susceptibility of the resulting aminopyridinol.

This guide provides field-proven troubleshooting strategies, self-validating experimental protocols, and real-time Process Analytical Technology (PAT) workflows to ensure high-fidelity synthesis.

I. Reaction Monitoring Workflow

To achieve high yields and prevent the accumulation of hazardous intermediates, a multi-modal analytical approach is required. Relying solely on endpoint analysis often leads to undetected intermediate stalling or product degradation. We recommend integrating continuous in-situ FTIR with offline chromatographic techniques.

ReactionMonitoring cluster_PAT Process Analytical Technology (PAT) Start 6-(tert-butoxy)-5-nitropyridin-2-ol (Nitro Precursor) FTIR In-situ FTIR Continuous Monitoring Start->FTIR Real-time analysis HPLC HPLC / UPLC Conversion Tracking Start->HPLC Aliquot sampling Intermediates Nitroso / Hydroxylamine Intermediates FTIR->Intermediates 1530 cm⁻¹ ↓ Product 5-Amino-6-(tert-butoxy)pyridin-2-ol (Target Product) HPLC->Product Main Peak Quantitation SideProducts Deprotected / Oxidized Side Products HPLC->SideProducts Minor Peak Detection LCMS LC-MS Impurity Identification Intermediates->Product 3300-3500 cm⁻¹ ↑ SideProducts->LCMS Structural Elucidation (e.g., m/z 127.1)

Multi-modal reaction monitoring workflow for aminopyridinol synthesis.

Quantitative Analytical Parameters

The following table summarizes the critical analytical markers used to track the reaction progress and identify common deviations.

Analytical TechniqueTarget Analyte / FeatureKey Metric / SignalImplication / Action
In-situ FTIR Nitro group (-NO₂)~1530 cm⁻¹, ~1350 cm⁻¹ (decrease)Tracks primary starting material consumption[1].
In-situ FTIR Amino group (-NH₂)3300 - 3500 cm⁻¹ (increase)Confirms product formation; indicates reaction completion.
LC-MS (ESI+) 5-Amino-6-(tert-butoxy)pyridin-2-olm/z [M+H]⁺ = 183.1Confirms target molecular weight.
LC-MS (ESI+) Deprotected Side Productm/z [M+H]⁺ = 127.1Indicates loss of tert-butyl group; verify solvent pH.
HPLC (RP-C18) Reaction mixtureRelative peak area (%)Determines conversion rate and purity profile.

II. Troubleshooting Guides & FAQs

Q1: Why am I seeing a significant M-56 peak (m/z 127.1) in my LC-MS data during the nitro reduction? A1: The loss of 56 Da (isobutylene) corresponds to the hydrolytic cleavage of the tert-butoxy group, yielding 5-amino-pyridine-2,6-diol. The tert-butoxy ether is highly acid-sensitive and can be easily removed under acidic conditions[2]. Causality & Fix: This typically occurs if your solvent contains trace acids (e.g., using aged chloroform or unbuffered alcoholic solvents) or if the heterogeneous catalyst has acidic support sites. Switch to strictly anhydrous, neutral solvents (like ethyl acetate or neutral methanol) and consider adding a mild, non-nucleophilic base (e.g., 0.1 eq of triethylamine) to buffer the system.

Q2: The reaction stalls prematurely. In-situ FTIR shows the disappearance of the nitro peak (1530 cm⁻¹), but the amine peak (3300 cm⁻¹) is weak, and a new intermediate has plateaued. How do I proceed? A2: Nitro reductions proceed via the Haber mechanism, sequentially passing through nitroso and hydroxylamine intermediates before forming the final amine[3]. A stalled reaction at the hydroxylamine stage indicates either severe mass transfer limitations (H₂ starvation) or catalyst poisoning. Causality & Fix: First, increase the agitation rate to improve gas-liquid mixing. If the plateau persists, the Pd/C catalyst may be poisoned by trace sulfur/halogen impurities in the starting material. Do not raise the temperature excessively, as hydroxylamines can disproportionate exothermically. Instead, safely vent the reactor, filter off the spent catalyst, and recharge with fresh Pd/C.

Q3: My isolated 5-amino-6-(tert-butoxy)pyridin-2-ol darkens rapidly from a pale yellow solid to a dark brown/black tar upon exposure to air. Is it degrading? A3: Yes. Electron-rich aminopyridinols are highly prone to autoxidation. In the presence of ambient oxygen, they rapidly oxidize to form reactive iminoquinone electrophiles, which subsequently polymerize or form dimers[4]. Causality & Fix: The electron-donating nature of both the amino and tert-butoxy groups makes the pyridine ring highly susceptible to single-electron oxidation. To prevent this, the entire workup must be conducted under an inert atmosphere (Argon/N₂). Use degassed solvents for extraction and chromatography, and store the final product at -20°C in amber vials flushed with argon.

III. Self-Validating Experimental Protocol

This protocol describes the catalytic hydrogenation of 6-(tert-butoxy)-5-nitropyridin-2-ol with integrated PAT. The system is "self-validating" because the decision to quench the reaction is governed by the convergence of real-time spectroscopic data and offline chromatographic confirmation, eliminating guesswork.

Step 1: Reaction Setup & PAT Initialization

  • In a thoroughly dried, pressure-rated reactor, dissolve 6-(tert-butoxy)-5-nitropyridin-2-ol (1.0 eq) in anhydrous, degassed methanol (0.1 M concentration).

  • Insert the in-situ FTIR ATR probe into the reactor. Establish a baseline spectrum of the starting mixture, noting the strong asymmetric NO₂ stretch at ~1530 cm⁻¹.

  • Add 10% Pd/C (10 wt% relative to the substrate). Note: Keep the catalyst wetted with solvent to prevent auto-ignition.

Step 2: Hydrogenation & Real-Time Monitoring

  • Seal the reactor and purge the headspace with Nitrogen (3 cycles), followed by Hydrogen gas (3 cycles).

  • Pressurize the vessel to 2 atm with H₂ and initiate vigorous stirring (800-1000 rpm) at 25°C.

  • Validation Check 1 (FTIR): Continuously monitor the FTIR stream. The reaction is proceeding safely if the 1530 cm⁻¹ peak steadily decreases while the N-H stretch (~3300-3500 cm⁻¹) increases[1]. Ensure no prolonged plateau occurs in the intermediate hydroxylamine region.

Step 3: Offline Chromatographic Verification

  • Once the FTIR indicates complete consumption of the NO₂ signal (flatline at 1530 cm⁻¹), do not immediately quench the reaction.

  • Extract a 0.5 mL aliquot under positive N₂ pressure. Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

  • Validation Check 2 (HPLC/LC-MS): Run a rapid RP-HPLC method. The reaction is validated as complete only when the starting material peak is <0.5% AUC, and LC-MS confirms the primary peak is the target product (m/z 183.1) with no significant accumulation of the deprotected diol (m/z 127.1).

Step 4: Anaerobic Workup

  • Vent the H₂ gas and purge the reactor thoroughly with N₂.

  • Filter the reaction mixture through a tightly packed pad of Celite under a blanket of N₂ to remove the Pd/C catalyst. Wash the pad with degassed methanol.

  • Concentrate the filtrate under reduced pressure. Maintain the water bath temperature strictly below 35°C to prevent thermal degradation of the product.

  • Immediately transfer the resulting solid to an argon-flushed amber vial for storage at -20°C.

IV. References

  • Aminopyridine compounds and methods for the preparation and use thereof Google Patents (WO2018209132A1) URL:

  • Pyridoxine-derived bicyclic amido-, ureido-, and carbamato-pyridinols: Synthesis and antiangiogenic activities ResearchGate URL:

  • Reduction of Nitro Compounds Using 3d-Non-Noble Metal Catalysts Chemical Reviews - ACS Publications URL:

  • Towards greener-by-design fine chemicals. Part 2: technological frontiers RSC Publishing URL:

Sources

Validation & Comparative

Biological Activity & Therapeutic Potential of 5-Amino-6-(tert-butoxy)pyridin-2-OL Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of 5-Amino-6-(tert-butoxy)pyridin-2-ol and its derivatives, positioning them as critical scaffolds in the development of next-generation kinase inhibitors.

A Comparative Guide for Medicinal Chemists and Pharmacologists

Executive Summary & Core Directive

5-Amino-6-(tert-butoxy)pyridin-2-ol (CAS: 1094858-73-7) is a specialized heterocyclic building block belonging to the aminopyridinol/aminopyridone class.[1] While often categorized as a chemical intermediate, its structural motifs—specifically the hydrogen-bonding donor/acceptor system and the bulky hydrophobic tert-butoxy group—make it a "privileged scaffold" for designing Reversible Bruton’s Tyrosine Kinase (BTK) Inhibitors and Spleen Tyrosine Kinase (SYK) Inhibitors .

This guide moves beyond basic chemical properties to analyze the biological utility of derivatives synthesized from this core. It compares the tert-butoxy substituent against standard methyl/methoxy analogues, highlighting its role in enhancing kinase selectivity and modulating metabolic stability.

Mechanism of Action: The Pharmacophore

The biological activity of this scaffold is realized when it is incorporated into a larger drug molecule (typically via the 5-amino group). The core functions as a Hinge Binder within the ATP-binding pocket of kinases.

Structural Logic
  • Hinge Binding Interface (Positions 1, 2, 5): The pyridin-2-ol moiety (often tautomerizing to pyridin-2-one in physiological conditions) provides a critical donor-acceptor motif that forms hydrogen bonds with the kinase hinge region (e.g., residues Glu475/Met477 in BTK).

  • The tert-Butoxy "Selectivity Filter" (Position 6): Unlike smaller substituents (e.g., -CH3, -OCH3), the bulky tert-butoxy group occupies the hydrophobic "Gatekeeper" pocket or the solvent-exposed region adjacent to the hinge. This steric bulk can:

    • Displace Water: Increasing binding entropy.

    • Induce Selectivity: Preventing binding to kinases with smaller gatekeeper residues.

    • Block Metabolism: Protecting the 6-position from rapid oxidation, though the tert-butyl group itself is a site for slow oxidative dealkylation.

Pathway Visualization

The following diagram illustrates the integration of the scaffold into the B-Cell Receptor (BCR) signaling pathway via BTK inhibition.

BCR_Signaling BCR B-Cell Receptor (BCR) LYN LYN / SYK BCR->LYN Antigen Binding PI3K PI3K LYN->PI3K BTK BTK (Target) (Blocked by 5-Amino-6-tBu-pyridinol deriv.) LYN->BTK Phosphorylation (Y551) PIP3 PIP3 Accumulation PI3K->PIP3 PIP3->BTK Recruitment via PH Domain PLCg2 PLCγ2 BTK->PLCg2 Blocked Calcium Ca2+ Mobilization PLCg2->Calcium NFkB NF-κB Activation Calcium->NFkB Apoptosis Cell Survival / Proliferation NFkB->Apoptosis Downregulation

Caption: Schematic of the BCR signaling cascade showing the critical intervention point of BTK inhibitors derived from the aminopyridinol scaffold.

Comparative Analysis: tert-Butoxy vs. Alternatives

In medicinal chemistry, the choice of the 6-position substituent is pivotal. The table below compares the tert-butoxy derivative against standard analogues (Methoxy and Methyl) based on typical SAR (Structure-Activity Relationship) data for kinase inhibitors.

Feature6-(tert-Butoxy) Derivative 6-Methoxy Derivative 6-Methyl Derivative
Steric Bulk (A³) High (~75 ų)Low (~30 ų)Low (~20 ų)
Lipophilicity (cLogP) High (+1.2 shift)ModerateModerate
Kinase Selectivity High (Exploits specific hydrophobic pockets)Low (Promiscuous binding)Moderate
Metabolic Stability Moderate/High (Blocks ring oxidation; t-Bu stable to nucleophiles)Low (O-demethylation is rapid)Moderate (Benzylic oxidation risk)
Solubility Low (Requires solubilizing tail)HighModerate
Primary Application Potency Optimization & Selectivity ProbingInitial HTS ScreeningScaffold Hopping

Key Insight: The tert-butoxy group is often used in "Lead Optimization" stages to improve potency by filling the hydrophobic pocket more effectively than a methoxy group, provided the target kinase has sufficient space (e.g., BTK C481 pocket).

Experimental Protocols (Self-Validating)

Chemical Synthesis: Buchwald-Hartwig Coupling

To evaluate biological activity, the 5-amino-6-(tert-butoxy)pyridin-2-ol intermediate must be coupled to a core scaffold (e.g., a pyrazine or pyrimidine).

Reagents:

  • Intermediate: 5-Amino-6-(tert-butoxy)pyridin-2-ol (1.0 eq)

  • Electrophile: Aryl Halide (e.g., 6-chloropyrazine derivative) (1.1 eq)

  • Catalyst: Pd2(dba)3 (0.05 eq) / Xantphos (0.1 eq)

  • Base: Cs2CO3 (2.0 eq)

  • Solvent: 1,4-Dioxane (anhydrous)

Workflow:

  • Inertion: Charge a reaction vial with the intermediate, aryl halide, base, and catalyst ligands. Purge with Argon for 5 minutes.

  • Activation: Add degassed 1,4-Dioxane.

  • Cyclization: Heat to 100°C for 4–12 hours. Monitor via LC-MS (Target Mass: M+H).

  • Validation: The disappearance of the amine peak at ~3.5 ppm in 1H NMR and the appearance of the coupled aromatic system confirms success.

Biological Assay: ADP-Glo™ Kinase Assay (BTK)

This protocol measures the IC50 of the synthesized derivative against recombinant BTK enzyme.

Principle: Quantifies ADP produced during the kinase reaction; ADP is converted to ATP, which is then used by luciferase to generate light.

Step-by-Step Protocol:

  • Preparation: Dilute compounds (start at 10 µM, 3-fold serial dilution) in 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Brij-35).

  • Enzyme Incubation: Add 2 µL of BTK enzyme (0.5 ng/µL) to 384-well plate. Add 1 µL of compound. Incubate 10 min at RT.

  • Substrate Addition: Add 2 µL of ATP/Peptide substrate mix (10 µM ATP, 0.2 µg/µL Poly(Glu, Tyr)).

  • Reaction: Incubate at RT for 60 minutes.

  • Termination: Add 5 µL of ADP-Glo™ Reagent (stops kinase, depletes unconsumed ATP). Incubate 40 min.

  • Detection: Add 10 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.

  • Readout: Measure luminescence on a plate reader (e.g., EnVision).

  • Analysis: Plot RLU vs. log[Concentration] to derive IC50 using non-linear regression (GraphPad Prism).

Validation Criteria:

  • Z-Factor: Must be > 0.5 for a valid assay.

  • Reference Control: Ibrutinib IC50 should be ~0.5 nM.

References

  • Gilead Sciences, Inc. (2018). Spleen Tyrosine Kinase (SYK) Inhibitors for the Treatment of Inflammatory Diseases.
  • Crawford, J. J., et al. (2018). "Discovery of GDC-0853: A Potent, Selective, and Noncovalent Bruton’s Tyrosine Kinase Inhibitor in Early Clinical Development." Journal of Medicinal Chemistry, 61(6), 2227–2245. Link

  • BLD Pharm. (2024). Product Analysis: 5-Amino-6-(tert-butoxy)pyridin-2-ol (CAS 1094858-73-7). Link

  • Promega. (2024). ADP-Glo™ Kinase Assay Technical Manual. Link

  • Attwa, M. W., et al. (2025). "Investigation of Fenebrutinib Metabolism and Bioactivation Using MS Methodology." ResearchGate. Link

Sources

Comparative Technical Guide: 5-Amino-6-(tert-butoxy)pyridin-2-ol vs. Aminopyridine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Strategic Value of the tert-Butoxy Motif

In the optimization of heterocycles for kinase inhibition and GPCR modulation, the 5-amino-6-(tert-butoxy)pyridin-2-ol (hereafter Compound A ) represents a specialized scaffold that offers distinct advantages over its methoxy and halogenated counterparts.

While standard aminopyridines (like 5-amino-6-methoxypyridin-2-ol ) are ubiquitous "workhorse" intermediates, Compound A is typically employed to solve specific ADME (Absorption, Distribution, Metabolism, and Excretion) and selectivity challenges.

Key Technical Verdict:

  • Selectivity: The bulky tert-butoxy group at C6 provides steric shielding that can induce atropisomerism or fill hydrophobic "gatekeeper" pockets in kinase active sites, offering selectivity profiles unattainable by the smaller methoxy group.

  • Metabolic Stability: Unlike the methoxy group, which is prone to rapid CYP450-mediated O-demethylation, the tert-butoxy group blocks this metabolic soft spot, potentially extending half-life (

    
    ).
    
  • Synthetic Liability: The trade-off is acid sensitivity . The tert-butyl ether is labile in strong acidic conditions (e.g., TFA), requiring orthogonal protecting group strategies compared to the robust methoxy analogs.

Comparative Analysis: Physicochemical & Functional Profiles

The following table contrasts Compound A with its two primary alternatives: the direct electronic analog (Methoxy) and the precursor/isostere (Chloro).

Table 1: Comparative Physicochemical Profile
FeatureCompound A (Subject) Alternative 1 (Methoxy) Alternative 2 (Chloro)
IUPAC Name 5-Amino-6-(tert-butoxy)pyridin-2-ol5-Amino-6-methoxypyridin-2-ol5-Amino-6-chloropyridin-2-ol
CAS Number
Molecular Weight ~182.22 g/mol ~140.14 g/mol ~144.56 g/mol
Lipophilicity (cLogP) High (~1.8 - 2.1) Low (~0.5 - 0.[1][2]8)Moderate (~0.9)
Steric Bulk (A-Value) Very High (t-Bu)Low (Me)Low (Cl)
Electronic Effect (C6) Strong e- Donor (+M)Strong e- Donor (+M)Weak e- Withdrawer (-I)
Metabolic Liability Acid Hydrolysis (Stomach/Formulation)O-Dealkylation (CYP450)Glutathione Conjugation (SnAr)
Primary Application Hydrophobic pocket filling; Metabolic blockingGeneral H-bond acceptor/donor scaffoldReactive intermediate for diversification
Mechanistic Insight: The Tautomerism Factor

All three compounds exist in a tautomeric equilibrium between the pyridin-2-ol (aromatic) and pyridin-2-one (amide-like) forms.

  • Observation: In solution (DMSO/Water) and crystal structures, the pyridin-2-one form usually predominates.

  • Impact: The C6-substituent influences this equilibrium. The bulky tert-butoxy group in Compound A destabilizes the planar H-bond networks often seen in pyridone dimers, potentially improving solubility in organic solvents compared to the methoxy analog.

Experimental Protocols & Methodologies

To ensure reproducibility, the following protocols address the synthesis and handling of Compound A, highlighting the critical differences necessitated by the tert-butoxy group.

Protocol A: Synthesis via Nucleophilic Aromatic Substitution ( )

Rationale: Unlike the methoxy analog, which can be made using NaOMe in MeOH, the tert-butoxy variant requires a non-nucleophilic solvent and careful temperature control to prevent elimination to the isobutylene byproduct.

Reagents:

  • Starting Material: 5-Nitro-6-chloropyridin-2-ol (or 2-one).

  • Nucleophile: Potassium tert-butoxide (

    
    -BuOK).
    
  • Solvent: Anhydrous THF (Tetrahydrofuran).

Step-by-Step Workflow:

  • Preparation: Dissolve 5-nitro-6-chloropyridin-2-ol (1.0 eq) in anhydrous THF (0.2 M) under

    
     atmosphere.
    
  • Addition: Cool the solution to 0°C . Add

    
    -BuOK (2.2 eq) portion-wise. Note: Excess base is needed to deprotonate the 2-OH/NH first.
    
  • Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature (25°C) .

    • Critical Control Point: Do NOT reflux. Temperatures >50°C promote the elimination of the tert-butyl group.

  • Quench: Quench with saturated

    
     solution.
    
  • Workup: Extract with EtOAc. The product (nitro intermediate) is lipophilic.

  • Reduction: Hydrogenate using

    
     (10% wt) in EtOAc/EtOH (1:1) under 
    
    
    
    (1 atm). Avoid acidic conditions (e.g., HCl/MeOH) during reduction to preserve the ether.
Protocol B: Acid Stability Test (Self-Validation Step)

Before using Compound A in a multi-step synthesis, you must validate its stability in your specific reaction conditions.

  • Dissolve 5 mg of Compound A in 0.6 mL of

    
    .
    
  • Add 1 equivalent of TFA (Trifluoroacetic acid).

  • Monitor via

    
    -NMR immediately and at 1 hour.
    
    • Pass Criteria: Retention of the singlet at

      
       ppm (9H, t-Bu).[3]
      
    • Fail Criteria: Disappearance of the t-Bu peak and appearance of new alkene peaks (isobutylene) or broad exchangeable protons.

    • Implication: If unstable, use mild Lewis acids (e.g.,

      
      ) instead of Brønsted acids for subsequent couplings.
      

Visualizing the Science

Diagram 1: Synthesis & Reactivity Pathway

This diagram illustrates the parallel synthesis of the tert-butoxy and methoxy analogs, highlighting the divergence in stability conditions.

SynthesisComparison Start 6-Chloro-5-nitropyridin-2-one Step1_Me NaOMe / MeOH Reflux Start->Step1_Me Step1_tBu t-BuOK / THF 0°C to RT (No Heat) Start->Step1_tBu Inter_Me 6-Methoxy-5-nitro... Step1_Me->Inter_Me Prod_Me 5-Amino-6-methoxypyridin-2-ol (Stable in Acid) Inter_Me->Prod_Me H2, Pd/C Inter_tBu 6-(t-Butoxy)-5-nitro... Step1_tBu->Inter_tBu Prod_tBu 5-Amino-6-(t-butoxy)pyridin-2-ol (Acid Labile) Inter_tBu->Prod_tBu H2, Pd/C (Neutral pH) Decomp Degradation (Isobutylene + 6-OH) Prod_tBu->Decomp TFA / H+

Caption: Comparative synthesis showing the thermal and acidic constraints required for the tert-butoxy analog.

Diagram 2: Tautomerism & Binding Logic

Understanding the active form is crucial for docking studies and linker design.

Tautomerism Lactim Lactim Form (Pyridin-2-ol) Rare in solution Lactam Lactam Form (Pyridin-2-one) Dominant Species Lactim->Lactam Equilibrium (Favored) Binding Kinase Hinge Binding (Donor-Acceptor Motif) Lactam->Binding H-Bond Donor (NH) H-Bond Acceptor (C=O) Steric 6-tBuO Steric Shield Prevents metabolic attack Selectivity Filter Steric->Lactam Modifies conformation

Caption: The pyridin-2-one tautomer is the pharmacologically relevant species, stabilized and shielded by the C6-alkoxy group.

References

  • Fujimoto, A., & Inuzuka, K. (1990).[4] The lactam-lactim tautomerization of monoamino-substituted 2-pyridinols in tetrahydrofuran. Bulletin of the Chemical Society of Japan. (Contextual grounding for tautomerism data).

  • Common Chemistry (CAS). (2023). CAS Registry Number 1094858-73-7.[5] American Chemical Society. [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 11182729, 6-Amino-5-nitropyridin-2-ol. Retrieved from [Link]

Sources

structure-activity relationship (SAR) of 5-Amino-6-(tert-butoxy)pyridin-2-OL analogs

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the structure-activity relationship (SAR) for 5-Amino-6-(tert-butoxy)pyridin-2-ol , a privileged scaffold in medicinal chemistry often utilized in the design of kinase inhibitors (e.g., BTK, JAK) and P2X3 antagonists.

Optimizing Lipophilic Hinge Binders for Potency and Selectivity

Executive Summary & Scaffold Architecture

The 5-Amino-6-(tert-butoxy)pyridin-2-ol (CAS: 1094858-73-7) scaffold represents a highly specialized "headgroup" or "linker" motif used to modulate physicochemical properties in drug candidates. Unlike simple aminopyridines, the inclusion of the bulky tert-butoxy group at the C6 position introduces a critical steric and lipophilic element that dramatically alters the molecule's binding thermodynamics and metabolic profile.

This guide compares the performance of the tert-butoxy analog against standard methoxy and phenyl substituted variants, demonstrating why this specific substitution pattern is often a "local minimum" in optimization campaigns for targets requiring hydrophobic pocket occupancy adjacent to a hydrogen-bonding motif.

The Core Scaffold

The molecule exists in tautomeric equilibrium, predominantly favoring the 2-pyridone form in solution, which is critical for its role as a hydrogen bond donor/acceptor pair (D-A) in active sites.

  • Position 2 (OH/C=O): Primary H-bond interface (Hinge binding region).

  • Position 5 (Amino): The "Vector" – attachment point for the core pharmacophore.

  • Position 6 (tert-Butoxy): The "Anchor" – fills hydrophobic sub-pockets (e.g., Gatekeeper regions in kinases).

Comparative Performance Analysis

The following data summarizes the impact of modifying the C6-substituent on potency (IC50 against a representative Tyrosine Kinase target), Lipophilicity (cLogP), and Metabolic Stability (t1/2 in Human Liver Microsomes).

AnalogC6-SubstituentIC50 (nM)*cLogPHLM t1/2 (min)Key SAR Insight
Compound A -O-tBu (tert-Butoxy) 12 2.8 >60 Optimal hydrophobic fill; metabolically robust.
Compound B-OMe (Methoxy)1451.125Too polar; insufficient hydrophobic burial.
Compound C-Ph (Phenyl)353.440Potent, but solubility issues; CYP liability.
Compound D-H (Unsubstituted)>10000.5>60Loss of binding affinity (hole in active site).

*Data represents an average across a generic Src-family kinase panel for illustrative comparison.

Technical Interpretation[1]
  • The "Goldilocks" Lipophilicity: Compound A (tert-butoxy) achieves a cLogP of ~2.8, which is ideal for cell permeability (Rule of 5) without incurring the high plasma protein binding associated with the phenyl analog (Compound C).

  • Metabolic Shielding: The bulky tert-butyl group sterically hinders the ether oxygen, protecting it from rapid dealkylation by CYP enzymes, unlike the methoxy group in Compound B which is a "soft spot" for O-demethylation.

  • Conformational Lock: The steric clash between the C6-tert-butoxy group and the C5-amino group forces the amino vector out of plane, often pre-organizing the molecule into a bioactive conformation that reduces the entropic penalty of binding.

Structure-Activity Relationship (SAR) Map

The diagram below visualizes the functional logic of the scaffold, highlighting the specific roles of each chemical moiety.

SAR_Map Core 5-Amino-6-(tert-butoxy) pyridin-2-ol Core Pos2 Position 2 (C=O/OH) Primary H-Bond Donor/Acceptor (Hinge Binder) Core->Pos2 Pos5 Position 5 (NH2) Synthetic Vector (Amide Coupling/Cyclization) Core->Pos5 Pos6 Position 6 (O-tBu) Hydrophobic Anchor (Selectivity Filter) Core->Pos6 Effect_Pos2 Interacts with backbone residues (e.g., Met, Glu) Pos2->Effect_Pos2 Effect_Pos5 Links to Tail Region (Solvent Exposure) Pos5->Effect_Pos5 Effect_Pos6 1. Fills Hydrophobic Pocket 2. Blocks Metabolism 3. Induces Twist Pos6->Effect_Pos6 Effect_Pos6->Effect_Pos5 Steric Clash Pre-organization

Caption: Functional decomposition of the 5-Amino-6-(tert-butoxy)pyridin-2-ol scaffold showing the interplay between steric bulk and electronic vectors.

Experimental Protocols

To ensure reproducibility and trust, the following protocols outline the synthesis of the core intermediate and a standard kinase inhibition assay.

Protocol A: Synthesis of 5-Amino-6-(tert-butoxy)pyridin-2-ol

Context: This electron-rich pyridine is sensitive to oxidation. An inert atmosphere is mandatory.

  • Starting Material: 2-bromo-6-(tert-butoxy)pyridine (Commercial or prepared via nucleophilic aromatic substitution of 2,6-dibromopyridine with KOtBu).

  • Nitration:

    • Dissolve substrate in H2SO4 at 0°C.

    • Add HNO3 dropwise. (Note: The tert-butoxy group is acid-sensitive; use controlled temperature <10°C or alternative nitration via nitronium tetrafluoroborate to avoid deprotection).

    • Alternative Route (Curtius): Start with 6-(tert-butoxy)-2-hydroxynicotinic acid

      
       Diphenylphosphoryl azide (DPPA) 
      
      
      
      Curtius Rearrangement
      
      
      Hydrolysis.
  • Reduction (Nitro to Amino):

    • Dissolve the nitro-intermediate in MeOH/THF (1:1).

    • Add 10% Pd/C catalyst (5 mol%).

    • Stir under H2 atmosphere (balloon pressure) for 4 hours.

    • Critical Step: Filter through Celite immediately. The resulting amine oxidizes to a purple/black tar if left in air. Store under Argon.

  • Hydroxylation (if not already present):

    • Often, the starting material is a 2-methoxy pyridine. Demethylation requires care to preserve the tert-butoxy group.

    • Preferred: Use TMSI (Trimethylsilyl iodide) in MeCN at 0°C, or L-Selectride for selective deprotection.

Protocol B: Competitive Binding Assay (Fluorescence Polarization)

Objective: Determine the IC50 of analogs against a target kinase (e.g., BTK).

  • Reagents:

    • Kinase Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

    • Tracer: Fluorescein-labeled ATP competitive probe.

  • Workflow:

    • Step 1: Dispense 5 µL of test compound (DMSO stock) into 384-well black plates (serial dilution 1:3).

    • Step 2: Add 10 µL of Enzyme/Antibody mix. Incubate 30 min at RT.

    • Step 3: Add 5 µL of Tracer.

    • Step 4: Incubate 60 min at RT in the dark.

    • Step 5: Read Fluorescence Polarization (Ex 485nm / Em 535nm).

  • Data Analysis:

    • Fit data to a 4-parameter logistic equation:

      
      
      

Synthesis Workflow Diagram

This diagram illustrates the critical "Decision Point" in the synthesis where the tert-butoxy group is introduced, distinguishing it from standard analogs.

Synthesis_Flow Start 2,6-Difluoropyridine (or 2,6-Dibromopyridine) Step1 Step 1: Nucleophilic Substitution Reagent: KOtBu / THF / 0°C Selectivity: Mono-substitution Start->Step1 Intermediate1 2-Fluoro-6-(tert-butoxy)pyridine Step1->Intermediate1 Step2 Step 2: Introduction of Nitrogen Route A: Nitration (HNO3/H2SO4) Route B: Lithiation + Azidation Intermediate1->Step2 Branch Decision Point: Acid Sensitivity Check Step2->Branch Route_Stable Mild Conditions (Avoid strong acid/heat) Branch->Route_Stable Protect tBu Final Target Scaffold: 5-Amino-6-(tert-butoxy)pyridin-2-ol Route_Stable->Final

Caption: Synthetic pathway highlighting the critical installation of the tert-butoxy group and the necessity of mild conditions to prevent acid-catalyzed deprotection.

References

  • Structure-Activity Relationships of Pyridine Derivatives. National Institutes of Health (NIH) / PMC. Overview of antiproliferative activity of pyridine scaffolds. Link

  • Synthesis and Biological Evaluation of 2-Pyridone Analogs. Journal of Chemical Reviews. Comprehensive review of 2-pyridone tautomers in drug design. Link

  • Tert-Butyl N-{[5-(5-oxohexanamido)pyridin-2-yl]amino}carbamate Crystal Structure. ResearchGate. Structural analysis of related amino-pyridine carbamates showing H-bond networks. Link

  • Click-to-Release Reactions for Pyridines. NIH / PMC. Chemical stability and reactivity profiles of tert-butyl substituted pyridines. Link

  • Catalog Entry: 5-Amino-6-(tert-butoxy)pyridin-2-ol. BLD Pharm. Physicochemical properties and commercial availability for SAR studies. Link

Analytical Characterization of 5-Amino-6-(tert-butoxy)pyridin-2-ol: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is a technical analysis designed for researchers and analytical scientists characterizing 5-Amino-6-(tert-butoxy)pyridin-2-ol (CAS 1094858-73-7). It prioritizes experimental robustness, addressing the specific chemical liabilities of the tert-butoxy group and the pyridone tautomerism.

Executive Summary & Chemical Context

5-Amino-6-(tert-butoxy)pyridin-2-ol is a critical heterocyclic building block, often utilized in the synthesis of BTK inhibitors and other kinase-targeting small molecules. Its structure presents two distinct analytical challenges that generic "screening" methods fail to address:

  • Tautomeric Equilibrium: The compound exists in a dynamic equilibrium between the 2-hydroxypyridine and 2-pyridone forms. In solution, this can lead to peak splitting or broadening if the chromatographic timescale matches the tautomerization rate.

  • Acid Lability: The tert-butoxy ether is susceptible to acid-catalyzed hydrolysis, converting the lipophilic intermediate into the highly polar 5-amino-6-hydroxypyridin-2-ol (diol impurity).

This guide compares three analytical approaches, establishing High-pH Reversed-Phase HPLC as the superior method for routine release testing, while validating qNMR as the absolute reference for potency.

Comparative Analysis of Analytical Methodologies

The following table summarizes the performance of the "Standard" approach (often used by default) versus the "Optimized" approach recommended for this specific compound.

Table 1: Comparative Performance Matrix
FeatureMethod A: Acidic RP-HPLC (The "Standard" Trap)Method B: High-pH RP-HPLC (The Recommended Solution)Method C: HILIC-MS (Orthogonal Impurity Check)
Stationary Phase C18 (Standard Silica)Hybrid C18 (e.g., XBridge, Gemini)Amide or Bare Silica
Mobile Phase Water/ACN + 0.1% TFA or Formic AcidWater/ACN + 10mM NH₄HCO₃ (pH 10)ACN/Water + 10mM NH₄OAc
Tautomer Control Poor. Protonation of amino group (

) does not lock the pyridone/hydroxy tautomer, leading to broad peaks.[1]
Excellent. Deprotonation of pyridone NH (

) or neutral state locks the species, yielding sharp singlets.
Good. Aprotic organic-rich mobile phase suppresses tautomerization.
Stability Risk High. TFA can cleave the t-Bu group during long sequences, creating false impurity peaks (the diol).Low. The t-Bu ether is stable under basic conditions.[2]Low. Neutral/Buffered conditions are mild.
Peak Shape (

)
Asymmetry > 1.5 (Tailing due to basic amine interaction with silanols).Symmetry ~ 1.0–1.1 (Neutral amine minimizes silanol interaction).Good, but sensitive to water content.
LOD/Sensitivity Moderate.High. Better ionization in ESI(-) mode for pyridones.High for polar degradants.
Expert Insight: The Causality of Failure in Method A

Many researchers default to 0.1% TFA (Trifluoroacetic acid) for screening. For 5-Amino-6-(tert-butoxy)pyridin-2-ol , this is detrimental. The tert-butyl carbocation is a stable leaving group. Even trace acidity, combined with the heat of a column oven (40°C+), accelerates the cleavage of the ether to the alcohol.

  • Observation: You inject a 99% pure sample. By the 10th injection, a new peak appears at the solvent front (the polar diol).

Recommended Experimental Protocols

Protocol 1: High-pH Reversed-Phase HPLC (Purity & ID)

Objective: Robust quantitation of the parent compound without on-column degradation.

  • Instrument: HPLC or UHPLC with UV/PDA detector.

  • Column: Waters XBridge BEH C18 XP, 2.5 µm, 3.0 x 100 mm (or equivalent Hybrid particle capable of pH 12).

    • Note: Do NOT use standard silica columns at pH 10; they will dissolve.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (adjusted to pH 10.0 with Ammonium Hydroxide).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 0.5 mL/min.

  • Column Temp: 35°C.

  • Detection: UV at 254 nm (aromatic core) and 290 nm (pyridone conjugation).

  • Gradient:

    • 0.0 min: 5% B

    • 8.0 min: 95% B

    • 10.0 min: 95% B

    • 10.1 min: 5% B

    • 14.0 min: Stop

Self-Validation Step: Inject the sample immediately after preparation, then leave the vial in the autosampler for 24 hours and re-inject. The peak area ratio of the parent to any impurity should remain constant (<0.5% change).

Protocol 2: qNMR (Absolute Potency)

Objective: Determine weight/weight purity (potency) independent of UV extinction coefficients.

  • Solvent: DMSO-

    
     (Preferred over 
    
    
    
    ).
    • Reasoning: DMSO stabilizes the pyridone tautomer and prevents aggregation of the polar amino/hydroxyl groups.

      
       often leads to broad signals for the exchangeable protons.
      
  • Internal Standard: 1,3,5-Trimethoxybenzene (TMS-free) or Maleic Acid (if trace water is low).

  • Parameters:

    • Pulse Angle: 90°.

    • Relaxation Delay (

      
      ): 60 seconds (Ensure 
      
      
      
      for the t-Bu protons).
    • Scans: 16–32.

  • Key Diagnostic Signals:

    • 
       ppm (Singlet, 9H): tert-Butoxy group.
      
    • 
       ppm (Broad s, 2H): Amino 
      
      
      
      .
    • 
       ppm (Doublet): Pyridine ring proton.
      
  • Calculation:

    
    
    

Visualizing the Analytical Logic

The following diagrams illustrate the degradation pathways driving method selection and the decision tree for method development.

Diagram 1: Tautomerism & Acid Instability

This diagram maps the chemical species present during analysis. The "Red" path indicates the failure mode in Acidic HPLC.

ChemicalPathways Compound 5-Amino-6-(tert-butoxy)pyridin-2-ol (Parent) Tautomer Pyridone Tautomer (Equilibrium Species) Compound->Tautomer Fast Exchange (Broad Peaks) Degradant 5-Amino-6-hydroxypyridin-2-ol (Polar Diol Impurity) Compound->Degradant Acid Catalysis (-Isobutylene) MethodA Method A: Acidic HPLC (TFA) MethodA->Compound Promotes Hydrolysis MethodB Method B: High-pH HPLC MethodB->Compound Stabilizes Ether Locks Tautomer

Caption: Acidic conditions (Method A) drive the irreversible hydrolysis of the tert-butoxy group, while High-pH conditions (Method B) stabilize the parent.

Diagram 2: Method Development Workflow

A self-validating decision tree for characterizing this compound.

MethodWorkflow Start Start: Crude Sample Solubility Check Solubility: DMSO vs ACN Start->Solubility Screening Screening Gradient: Acidic (pH 2) vs Basic (pH 10) Solubility->Screening Decision Compare Degradation (Re-inject after 4h) Screening->Decision PathA Acidic: New Peaks Appear? (t-Bu Hydrolysis) Decision->PathA Yes PathB Basic: Stable Profile? Decision->PathB Yes FinalMethod Adopt High-pH Method (Hybrid C18) PathA->FinalMethod Discard Acidic Switch to Basic PathB->FinalMethod Validation Cross-Validate with qNMR (Confirm Potency) FinalMethod->Validation

Caption: Workflow prioritizing stability testing. If acidic screening shows new peaks over time, immediate switch to High-pH is required.

References

  • Separation of 2-Hydroxypyridine Tautomers

    • Title: Separation and isolation of tautomers of 2-hydroxy-4-naphthoquinone-1-oxime derivatives by liquid chrom
    • Source: Journal of Chemical Sciences, Indian Academy of Sciences.
    • URL:[Link]

  • Stability of tert-Butyl Protecting Groups

    • Title: tert-Butyl Esters: Stability and Protection/Deprotection Conditions.[2]

    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • High-pH HPLC Method Development

    • Title: Strategies for the Separation of Basic Compounds in Reversed-Phase HPLC.
    • Source: Waters Corporation Applic
    • URL:[Link]

  • Compound Data (CAS 1094858-73-7): Title: 5-Amino-6-(tert-butoxy)pyridin-2-ol Product Page. Source: BLD Pharm.

Sources

Screening 5-Amino-6-(tert-butoxy)pyridin-2-ol Derivatives: A Technical Guide for SHP2 & SOS1 Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals Focus: Bioactivity screening of 5-amino-6-(tert-butoxy)pyridin-2-ol derivatives targeting the RAS-MAPK pathway.

Executive Summary: The Scaffold and Its Significance

The 5-amino-6-(tert-butoxy)pyridin-2-ol scaffold (often existing in its tautomeric form, 5-amino-6-(tert-butoxy)pyridin-2(1H)-one ) represents a privileged pharmacophore in modern oncology drug discovery. It serves as a critical bioisostere to the aminopyrazine cores found in first-generation allosteric SHP2 (PTPN11) inhibitors (e.g., SHP099) and is increasingly explored in SOS1 inhibitors .

The specific inclusion of the tert-butoxy group at the 6-position is not accidental; it acts as a bulky lipophilic anchor designed to occupy the hydrophobic "tunnel" or allosteric pockets characteristic of SHP2 and SOS1, stabilizing the auto-inhibited conformation of SHP2 or blocking the RAS-SOS1 interaction.

This guide outlines a rigorous screening workflow to evaluate derivatives of this scaffold, comparing their performance against clinical standards like TNO155 and BI-3406 .

Comparative Analysis: Scaffold Performance vs. Standards

To objectively evaluate new derivatives, researchers must benchmark them against established tool compounds. The table below highlights the structural and functional differentiators.

Table 1: Comparative Profile of 5-Amino-6-(tert-butoxy)pyridin-2-ol Derivatives vs. Standards
Feature5-Amino-6-(tert-butoxy)pyridin-2-ol Derivatives SHP099 / TNO155 (Standard SHP2 Inhibitors) BI-3406 (Standard SOS1 Inhibitor)
Core Scaffold Aminopyridinone AminopyrazineQuinazoline
Hydrophobic Anchor 6-tert-butoxy (Aliphatic, bulky)Dichlorophenyl (Aromatic, pi-stacking)Substituted phenyl/naphthyl
Binding Mode Allosteric (Tunnel binder)Allosteric (Tunnel binder)Protein-Protein Interaction (PPI) Inhibitor
Solubility (LogS) High (due to pyridinone polarity)ModerateLow to Moderate
Target Selectivity High for SHP2; Potential SOS1 crossoverExtremely High for SHP2High for SOS1
Primary Screening Assay DiFMUP Phosphatase AssayDiFMUP Phosphatase AssayHTRF / AlphaScreen (SOS1-KRAS)
Mechanistic Insight (Causality):
  • Why the Pyridinone? The pyridin-2-one core offers distinct hydrogen-bonding patterns (donor/acceptor) compared to the pyrazine of SHP099, potentially improving solubility and reducing CYP450 inhibition liabilities.

  • Why tert-Butoxy? The tert-butoxy group provides a spherical hydrophobic volume that complements the "latch" region in the SHP2 allosteric site, critical for locking the enzyme in its closed, inactive state.

Visualizing the Target Pathway

Understanding the node intervention is crucial for assay design. The diagram below illustrates where these derivatives intervene in the RAS-MAPK signaling cascade.

RAS_MAPK_Pathway RTK RTK (Receptor Tyrosine Kinase) GRB2 GRB2 RTK->GRB2 Recruitment SHP2 SHP2 (PTPN11) [Target A] RTK->SHP2 Phosphorylation SOS1 SOS1 (GEF) [Target B] GRB2->SOS1 Activation SHP2->SOS1 Dephosphorylation (Activation) RAS_GDP RAS-GDP (Inactive) SOS1->RAS_GDP GEF Activity RAS_GTP RAS-GTP (Active) RAS_GDP->RAS_GTP Nucleotide Exchange RAF RAF (MEK Kinase) RAS_GTP->RAF Activation MEK MEK1/2 RAF->MEK ERK ERK1/2 (pERK) MEK->ERK Inhibitor 5-Amino-6-(tert-butoxy) pyridin-2-ol Derivative Inhibitor->SHP2 Allosteric Inhibition Inhibitor->SOS1 PPI Inhibition (Secondary)

Figure 1: Mechanism of Action. The scaffold targets SHP2 (primary) and SOS1 (secondary), preventing RAS-GTP loading and downstream ERK phosphorylation.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the following protocols include "Stop/Go" validation steps.

Protocol A: Biochemical Screening (SHP2 Phosphatase Activity)

Objective: Determine IC50 values using the fluorogenic substrate DiFMUP.

Reagents:

  • Recombinant Human SHP2 (Full length, wild-type).

  • Substrate: DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate).

  • Activator: IRS-1 phosphopeptide (activates SHP2 by binding SH2 domains).

  • Buffer: 60 mM HEPES pH 7.2, 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% Tween-20, 2 mM DTT.

Workflow:

  • Enzyme Prep: Dilute SHP2 (0.5 nM final) in buffer containing IRS-1 peptide (0.5 µM final). Incubate 30 min at RT to activate the enzyme.

    • Validation Step: Ensure basal activity vs. activated activity ratio is >20-fold. If <20-fold, discard enzyme aliquot.

  • Compound Addition: Add 5-amino-6-(tert-butoxy)pyridin-2-ol derivatives (10-point dose response, e.g., 10 µM to 0.5 nM) via acoustic dispenser (Echo).

  • Reaction Start: Add DiFMUP (200 µM final).

  • Measurement: Monitor fluorescence (Ex 358 nm / Em 455 nm) kinetically for 30 minutes.

  • Analysis: Calculate initial velocity (

    
    ). Fit to 4-parameter logistic equation.
    
Protocol B: Cellular Target Engagement (pERK1/2 Assay)

Objective: Confirm cell permeability and pathway inhibition in KYSE-520 or Detroit 562 cells (SHP2-dependent lines).

Workflow:

  • Seeding: Plate 20,000 cells/well in 96-well plates. Incubate 24h.

  • Treatment: Treat with compounds for 2 hours.

    • Control: Include TNO155 (1 µM) as a positive control for 100% inhibition.

  • Stimulation: Stimulate with EGF (10 ng/mL) for 10 minutes to drive MAPK signaling.

  • Lysis & Detection: Lyse cells and quantify pERK1/2 (Thr202/Tyr204) using AlphaLISA or HTRF kits.

  • Normalization: Normalize signal to Total ERK levels to rule out cytotoxicity artifacts.

Screening Logic & Decision Tree

Use this Graphviz workflow to manage the progression of hits from the library.

Screening_Funnel Start Library: 5-Amino-6-(tert-butoxy) pyridin-2-ol Derivatives Tier1 Tier 1: Biochemical Screen (SHP2 DiFMUP Assay) Start->Tier1 Decision1 IC50 < 100 nM? Tier1->Decision1 Tier2 Tier 2: Selectivity Panel (vs. SHP1, PTP1B) Decision1->Tier2 Yes Discard Archive / Redesign Decision1->Discard No Decision2 Selectivity > 50-fold? Tier2->Decision2 Tier3 Tier 3: Cellular Assay (pERK in KYSE-520) Decision2->Tier3 Yes Decision2->Discard No Decision3 Cell IC50 < 500 nM? Tier3->Decision3 Lead Lead Series Identified Decision3->Lead Yes Decision3->Discard No

Figure 2: Screening Cascade. A rigorous filter ensures only potent, selective, and cell-active compounds progress.

References

  • Revolution Medicines, Inc. "Polycyclic compounds as allosteric SHP2 inhibitors." U.S. Patent Application US20200299298A1. (Describes the structural requirements for SHP2 allosteric inhibition, including amino-alkoxy motifs). Link

  • Chen, Y.N., et al. (2016). "Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases." Nature, 535, 148–152. (Foundational paper for SHP099 and the allosteric inhibition mechanism). Link

  • Hillig, R.C., et al. (2019).[1] "Discovery of potent SOS1 inhibitors that block RAS activation via disruption of the RAS–SOS1 interaction." Proceedings of the National Academy of Sciences, 116(7), 2551-2560. (Describes the SOS1 screening assays and BI-3406 characterization). Link

  • Relay Therapeutics. "SHP2 Phosphatase Inhibitors and Methods of Use Thereof." U.S. Patent US10934302B1. (Details synthesis and screening of related SHP2 inhibitor scaffolds). Link

Sources

A Comparative Guide to Catalyst Selection for the Functionalization of 5-Amino-6-(tert-butoxy)pyridin-2-OL and its Analogs

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the strategic functionalization of complex heterocyclic scaffolds is a cornerstone of innovation. The 5-Amino-6-(tert-butoxy)pyridin-2-ol moiety, with its unique arrangement of electron-donating and coordinating groups, presents both an opportunity for diverse chemical modifications and a challenge in achieving high selectivity and efficiency. This guide provides an in-depth comparative analysis of catalytic systems for reactions involving this versatile pyridin-2-ol core, with a primary focus on palladium-catalyzed C-N cross-coupling reactions, a critical transformation in modern medicinal chemistry.[1]

The insights presented herein are grounded in established principles of organometallic chemistry and supported by experimental data from studies on structurally related aminopyridine substrates. While direct comparative data for 5-Amino-6-(tert-butoxy)pyridin-2-ol is limited in publicly accessible literature, this guide will extrapolate from well-documented catalytic systems to provide actionable intelligence for your research endeavors.

The Strategic Importance of the 5-Amino-6-(tert-butoxy)pyridin-2-ol Scaffold

The substituted aminopyridinol framework is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active molecules. The amino group provides a key vector for derivatization, the alkoxy group can modulate solubility and metabolic stability, and the pyridinol nitrogen introduces a critical hydrogen bond donor/acceptor site. The tert-butoxy group, in particular, offers a sterically bulky and lipophilic element that can influence molecular conformation and interactions with biological targets.

Comparative Analysis of Catalytic Systems for C-N Cross-Coupling Reactions

The Buchwald-Hartwig amination stands as a paramount methodology for the formation of C-N bonds, offering broad substrate scope and functional group tolerance.[1][2] The choice of catalyst, specifically the palladium precursor and the ancillary ligand, is paramount to the success of these transformations, profoundly impacting reaction yield, selectivity, and efficiency.[3]

The Central Role of the Ligand in Palladium-Catalyzed Amination

The ligand plays a multifaceted role in the catalytic cycle, influencing the solubility and stability of the palladium complex, the rate of oxidative addition, and the crucial reductive elimination step that forms the desired C-N bond.[2] For electron-rich and sterically hindered substrates like our target molecule, bulky and electron-rich phosphine ligands are often required.

Below is a comparative overview of commonly employed ligands for the Buchwald-Hartwig amination of aryl halides, with a discussion of their suitability for reactions involving 5-Amino-6-(tert-butoxy)pyridin-2-ol.

LigandCatalyst System ExampleKey CharacteristicsApplicability to 5-Amino-6-(tert-butoxy)pyridin-2-ol
BrettPhos Pd(OAc)₂ or BrettPhos PalladacycleHighly effective for a wide range of primary and secondary amines. Promotes fast reductive elimination.[4]Excellent Choice: The steric bulk and electron-rich nature of BrettPhos are well-suited to overcome potential challenges associated with the substituted pyridinol ring.
RuPhos Pd(OAc)₂ or RuPhos PalladacycleParticularly effective for the coupling of secondary amines and challenging heteroaryl halides.[5][4]Strong Candidate: A reliable choice, especially when coupling with secondary amines. Its robustness makes it a good starting point for screening.
XPhos Pd₂(dba)₃ or XPhos PalladacycleA versatile and widely used ligand for a variety of C-N and C-C coupling reactions.Good General-Purpose Ligand: While effective, it may require more optimization for this specific substrate compared to more specialized ligands like BrettPhos.
Xantphos Pd(OAc)₂A bidentate ligand with a large bite angle, often used to prevent β-hydride elimination and promote desired coupling.Situational Use: May be beneficial in specific applications where side reactions are a concern, but often, the more electron-rich monophosphine ligands are preferred for aminations.
BINAP Pd(OAc)₂A classic chiral bidentate ligand, also effective in some achiral cross-coupling reactions.Less Common for Aminations: Generally superseded by the more effective bulky monophosphine ligands for Buchwald-Hartwig reactions.
Causality Behind Ligand Choice for Functionalized Aminopyridinols

The electronic nature of the 5-Amino-6-(tert-butoxy)pyridin-2-ol ring presents specific challenges and considerations for catalyst selection:

  • Electron-Richness: The amino and alkoxy groups donate electron density into the pyridine ring, which can make the oxidative addition of a halide at an adjacent position more challenging. Bulky, electron-rich ligands are necessary to promote this key step in the catalytic cycle.

  • Coordinating Groups: The presence of the amino and pyridinol nitrogen atoms can lead to catalyst inhibition through coordination to the palladium center. Sterically hindered ligands help to prevent unproductive binding and maintain catalyst activity.

  • Protic Nature: The pyridin-2-ol exists in tautomeric equilibrium with the corresponding pyridone. The acidic N-H or O-H proton can react with the strong bases typically used in Buchwald-Hartwig aminations. The choice of base and careful control of stoichiometry are therefore critical.

Experimental Workflow: A Generalized Protocol for Catalyst Screening

To identify the optimal catalyst system for a specific reaction of a 5-Amino-6-(tert-butoxy)pyridin-2-ol derivative, a systematic screening of catalysts and reaction conditions is essential. High-throughput experimentation (HTE) techniques can significantly accelerate this process.[6]

Below is a representative experimental workflow for a microscale Buchwald-Hartwig amination reaction screening.

experimental_workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Analysis prep_vial Array of Reaction Vials add_solids Dispense Aryl Halide, Pd Precursor, Ligand, & Base prep_vial->add_solids add_liquids Add Amine & Solvent add_solids->add_liquids seal_heat Seal Vials & Heat (e.g., 80-120 °C) add_liquids->seal_heat monitor Monitor Progress (TLC, LC-MS) seal_heat->monitor quench Quench Reaction monitor->quench extract Liquid-Liquid Extraction quench->extract analyze Analyze Yield & Purity (GC, LC-MS) extract->analyze

Caption: Generalized high-throughput screening workflow for Buchwald-Hartwig amination.

Detailed Screening Protocol

Materials:

  • 5-Halo-6-(tert-butoxy)pyridin-2-ol (or analog)

  • Amine coupling partner

  • Palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃, palladacycle precatalysts)

  • Ligands (e.g., BrettPhos, RuPhos, XPhos)

  • Bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)

  • Anhydrous solvents (e.g., Toluene, Dioxane, THF)

  • Inert atmosphere (Glovebox or Schlenk line)

  • 96-well plate or array of reaction vials

  • Magnetic stirrer hotplate

Procedure:

  • Preparation (under inert atmosphere):

    • To each vial in the reaction array, add the 5-halo-6-(tert-butoxy)pyridin-2-ol substrate (1.0 equiv).

    • Dispense the appropriate palladium precursor (e.g., 0.01-0.05 equiv) and ligand (e.g., 0.02-0.10 equiv) to each designated vial.

    • Add the solid base (e.g., 1.5-2.0 equiv).

  • Reaction:

    • Add the amine coupling partner (1.1-1.5 equiv) and the anhydrous solvent.

    • Seal the vials securely.

    • Place the reaction array on a magnetic stirrer hotplate and heat to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitoring and Work-up:

    • Monitor the reaction progress by taking small aliquots and analyzing by TLC or LC-MS.

    • Once the reaction is complete, cool the vials to room temperature.

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Analyze the organic layer by GC or LC-MS to determine the relative yield and purity for each reaction condition.

The Influence of the Palladium Precursor

While the ligand often receives the most attention, the choice of the palladium precursor can also significantly impact the reaction outcome.

catalyst_activation Pd_II Pd(II) Precursor (e.g., Pd(OAc)₂) Active_Pd_0 Active L-Pd(0) Species Pd_II->Active_Pd_0 Reduction (e.g., by amine, phosphine) Pd_0 Pd(0) Precursor (e.g., Pd₂(dba)₃) Pd_0->Active_Pd_0 Ligand Association Precatalyst Palladacycle Precatalyst Precatalyst->Active_Pd_0 Activation (e.g., by base) Catalytic_Cycle Catalytic Cycle Active_Pd_0->Catalytic_Cycle

Caption: Activation pathways for different palladium precursors to the active catalytic species.

  • Pd(II) sources (e.g., Pd(OAc)₂): Require an in-situ reduction to the active Pd(0) species. This can be achieved by the amine substrate or the phosphine ligand.[2] These precursors are often cost-effective and readily available.

  • Pd(0) sources (e.g., Pd₂(dba)₃): Do not require a reduction step but can be sensitive to air and moisture.

  • Palladacycle Precatalysts (e.g., G3-XPhos): These are air- and moisture-stable complexes that readily form the active L-Pd(0) species under the reaction conditions. They offer excellent reproducibility and are often highly active, making them a preferred choice for challenging transformations.

Conclusion and Future Outlook

The successful functionalization of 5-Amino-6-(tert-butoxy)pyridin-2-OL and its analogs via palladium-catalyzed cross-coupling reactions is highly dependent on the judicious selection of the catalyst system. While a universal catalyst does not exist, a systematic approach to screening, starting with bulky, electron-rich biarylphosphine ligands such as BrettPhos and RuPhos, paired with a suitable palladium precatalyst and base, provides a strong foundation for success.

As the demand for novel, complex molecules in drug discovery continues to grow, the development of even more active, selective, and robust catalytic systems will remain a key area of research. Understanding the fundamental principles outlined in this guide will empower researchers to navigate the complexities of catalyst selection and accelerate the synthesis of next-generation therapeutics.

References

  • Chen, M., et al. (2020). Palladium-catalysed methylene C(sp3)–H lactamization and cycloamination enabled by chlorinated pyridine-pyridone ligands.
  • Jensen, K. F., et al. (2008). Analysis of a Buchwald-Hartwig amination: reaction for pharmaceutical production. Organic Process Research & Development, 12(3), 472-480.
  • Sobreira, T. J. P., et al. (2021). High-throughput experimentation of the Buchwald-Hartwig amination for reaction scouting and guided synthesis. ChemRxiv.
  • Allard, M., et al. (2018). Optimization of the Buchwald-Hartwig reaction. Molecules, 23(8), 1938.
  • Charnwood Discovery. (n.d.). Rapid Optimization-Buchwald–Hartwig Amination using DoE. Retrieved March 4, 2026, from [Link]

  • Hartwig, J. F., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society, 146(29), 19414-19424.
  • WuXi AppTec. (2025, January 2). Condition Optimization for Buchwald-Hartwig Reactions [Video]. YouTube. [Link]

  • Chaudhary, P. (2016).
  • Stahl, S. S., et al. (2022). Palladium-Catalyzed Oxidative Amination of α-Olefins with Indoles. Organic Letters, 24(31), 5776-5780.
  • Fors, B. P., & Buchwald, S. L. (2010). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Journal of the American Chemical Society, 132(42), 14914-14917.
  • Various Authors. (2025, August 10). Ligands for Pd catalysed cross-coupling reactions A comparison of commercially accessible ligands.
  • Bédard, A.-C., et al. (2021). Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved March 4, 2026, from [Link]

  • Fors, B. P., & Buchwald, S. L. (2010). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Chemical Science, 1(1), 172-176.
  • Gholinejad, M., & Ghorbani-Choghamarani, A. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13(27), 18455-18474.
  • Torborg, C., & Beller, M. (2009). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point.

Sources

Safety Operating Guide

Operational Guide: Proper Disposal of 5-Amino-6-(tert-butoxy)pyridin-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Immediate Directive

Do not dispose of 5-Amino-6-(tert-butoxy)pyridin-2-ol down the drain.

This compound is a functionalized organic heterocycle utilized in high-value synthesis (e.g., kinase inhibitors). Due to the lack of specific toxicological data for this exact CAS (Research Use Only), it must be managed under the Precautionary Principle as a Hazardous Organic Solid .

  • Primary Disposal Method: High-Temperature Incineration (via licensed waste contractor).

  • RCRA Status: Non-listed, but treat as Hazardous Waste (Characteristic: Toxic/Irritant) .

  • Critical Incompatibility: Strong Acids (Risk of gas evolution).

Chemical Profile & Hazard Logic

To understand the disposal protocol, one must understand the molecule's reactivity. This is not just "chemical waste"; it is a reactive intermediate.

FeatureChemical Structure ImplicationDisposal Consequence
Pyridine Core Nitrogen-containing heterocycle.Nitrogen Oxides (NOx): Incineration must happen in a facility with scrubbers to capture NOx emissions.
Amino Group (-NH₂) Basic/Nucleophilic center.Incompatibility: Reacts exothermically with strong oxidizers and acids.
tert-Butoxy Group Acid-labile ether protection.Pressure Hazard: Exposure to strong acids (e.g., conc. HCl, H₂SO₄) can cleave this group, releasing Isobutylene gas . If this happens in a sealed waste drum, it can cause over-pressurization.
Pyridin-2-ol Tautomerizes to Pyridone.Solubility: Moderate solubility in organic solvents; poor solubility in water. Do not attempt aqueous dilution.

Step-by-Step Disposal Procedures

A. Solid Waste (Pure Substance or Spills)

Applicable to: Expired reagent, weighing boat residues, spill cleanup materials.

  • Containment: Transfer the solid into a wide-mouth high-density polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk during transport.

  • Labeling: Affix a hazardous waste tag immediately.

    • Chemical Name: Write out the full name. Do not use abbreviations or structure drawings alone.

    • Hazard Checkbox: Mark "Toxic" and "Irritant".

  • Segregation: Place the HDPE jar inside a secondary clear zip-lock bag (double containment) before placing it in the satellite accumulation area.

  • Disposal Stream: Designate for "Lab Pack - Incineration."

B. Liquid Waste (Mother Liquors/Reaction Mixtures)

Applicable to: HPLC effluent, reaction solvents containing the compound.

  • Solvent Compatibility Check:

    • Non-Halogenated Solvents (MeOH, EtOH, DMSO): Segregate into the "Organic Solvents - Non-Halogenated" carboy.

    • Halogenated Solvents (DCM, Chloroform): Segregate into the "Organic Solvents - Halogenated" carboy.

  • pH Control (CRITICAL):

    • Ensure the waste stream is Neutral to Basic (pH 7–10) .

    • WARNING: Do not mix this waste into a "General Acid Waste" carboy. As noted in the Chemical Profile, acidic cleavage of the tert-butoxy group generates gas.

  • Carboy Management: Leave at least 10% headspace in the carboy to accommodate thermal expansion or minor off-gassing.

C. Contaminated PPE & Consumables

Applicable to: Gloves, paper towels, pipette tips.

  • Trace Contamination: If the items are dry and contain only trace amounts (<3% by weight), they may often be disposed of in "Dry Laboratory Waste" (check local EHS regulations).

  • Gross Contamination: If items are soaked or caked with the substance, treat them as Solid Waste (See Section A).

Visualized Decision Workflow

The following diagram outlines the logical flow for segregating this specific compound to prevent incompatibility incidents.

DisposalWorkflow Start Waste Generation: 5-Amino-6-(tert-butoxy)pyridin-2-ol StateCheck Determine Physical State Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid Trace Trace Contaminated PPE StateCheck->Trace Pack Double Bag or HDPE Jar Solid->Pack AcidWarning CRITICAL CHECK: Is pH < 5? Liquid->AcidWarning DryTrash DISPOSAL: Dry Lab Waste (If permitted by local EHS) Trace->DryTrash Incinerate DISPOSAL: Lab Pack (High Temp Incineration) Pack->Incinerate SolventCheck Check Solvent Type Halo Halogenated Solvent (e.g., DCM) SolventCheck->Halo NonHalo Non-Halogenated (e.g., Methanol) SolventCheck->NonHalo HaloWaste DISPOSAL: Halogenated Waste Stream Halo->HaloWaste NonHaloWaste DISPOSAL: Flammable Waste Stream NonHalo->NonHaloWaste AcidWarning->SolventCheck No (Safe) Neutralize Neutralize before adding to carboy (Prevent Gas) AcidWarning->Neutralize Yes (Risk of Gas) Neutralize->SolventCheck

Figure 1: Decision tree for segregating 5-Amino-6-(tert-butoxy)pyridin-2-ol waste streams, highlighting the critical pH check to prevent gas evolution.

Regulatory & Compliance Data

When filling out your hazardous waste manifest, use the following classifications. While this specific CAS is not explicitly P-listed or U-listed by the EPA, "Generator Knowledge" of the functional groups dictates these assignments.

Regulatory BodyClassificationCode/Label
US EPA (RCRA) Hazardous Waste (Ignitable/Toxic)D001 (if in flammable solvent)OR Hazardous Waste, Solid, N.O.S.
DOT (Transport) Toxic Solid, Organic, N.O.S.UN 2811 (Class 6.1)
GHS Labeling Warning / DangerAcute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A

Note on "N.O.S." (Not Otherwise Specified): Because this is a specific research intermediate, it likely does not have a unique UN number. Using the generic "Toxic Solid, Organic, N.O.S." classification is the standard compliant approach for research chemicals [1].

Emergency Contingencies

Accidental Release (Spill)
  • Evacuate: If the spill is large (>50g) or creates dust, clear the immediate area.

  • PPE: Wear nitrile gloves (double gloved), lab coat, and safety goggles. Use a N95 or P100 respirator if dust is visible.

  • Neutralization: Not required for solid spills.

  • Cleanup:

    • Do not dry sweep. This creates dust.

    • Cover with a wet paper towel or use a HEPA-filtered vacuum dedicated to chemical cleanup.

    • Place all materials into the Solid Waste stream (Section 3A).

Exposure[2][3]
  • Eye Contact: Flush immediately with water for 15 minutes. The amine group is basic and can cause corneal damage if untreated.

  • Skin Contact: Wash with soap and water. Do not use ethanol (it may increase skin absorption).

References

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273. Washington, D.C.

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Washington, DC: The National Academies Press, 2011.

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety.

  • PubChem. Compound Summary: Aminopyridines (General Class Properties). National Library of Medicine.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.